(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78015. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-12-6-4-11(5-7-12)16(17)14-9-8-13(19-2)10-15(14)20-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTDVICZBGDMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291793 | |
| Record name | (2,4-dimethoxyphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4038-15-7 | |
| Record name | 4038-15-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,4-dimethoxyphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone synthesis pathway
An In-Depth Technical Guide to the Synthesis of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of this compound. The core of this synthesis is the Friedel-Crafts acylation, a cornerstone of organic chemistry for the formation of aryl ketones.[1] This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also in-depth mechanistic insights and an explanation of the causality behind critical experimental choices. We will explore the reaction mechanism, provide a step-by-step laboratory procedure, detail the purification and characterization process, and present all quantitative data in a clear, accessible format.
Introduction and Strategic Overview
This compound is a diaryl ketone, a structural motif prevalent in medicinal chemistry and materials science. Diaryl ketones serve as crucial intermediates in the synthesis of numerous pharmaceutical agents and fine chemicals.[2][3][4] The targeted molecule features two electron-rich aromatic rings connected by a carbonyl bridge, making it a valuable building block for more complex molecular architectures.
The chosen synthetic strategy is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with 4-methoxybenzoyl chloride. This classic electrophilic aromatic substitution (EAS) reaction is exceptionally well-suited for this transformation due to the high nucleophilicity of the 1,3-dimethoxybenzene ring, which is strongly activated by two electron-donating methoxy groups.[4][5] This activation allows the reaction to proceed under relatively mild conditions with high regioselectivity.
Reaction Principle and Mechanism
The Friedel-Crafts acylation proceeds via a well-established multi-step mechanism.[6] The reaction facilitates the addition of an acyl group to an aromatic ring, which is transformed into a ketone.[6]
Step 1: Generation of the Acylium Ion The reaction is initiated by the interaction between the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), and the acylating agent, 4-methoxybenzoyl chloride. The aluminum chloride coordinates to the chlorine atom of the acid chloride, polarizing the carbon-chlorine bond. This complex then cleaves to form a highly electrophilic and resonance-stabilized acylium ion.[5][6][7]
Step 2: Electrophilic Aromatic Substitution The electron-rich π system of the 1,3-dimethoxybenzene ring acts as a nucleophile, attacking the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][7] The two methoxy groups on the ring are strongly activating and ortho-, para-directing. The acylation occurs at the C4 position, which is para to one methoxy group and ortho to the other, representing the most sterically accessible and electronically favorable site.
Step 3: Rearomatization In the final step, a weak base (such as the AlCl₄⁻ complex) abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound.[6] The AlCl₃ catalyst is regenerated in this process, although it remains complexed to the product ketone, necessitating a stoichiometric amount for optimal results.[6][8]
Experimental Protocol
This protocol outlines the synthesis of this compound. Crucially, all glassware must be thoroughly dried, and the reaction must be conducted under anhydrous conditions to prevent deactivation of the Lewis acid catalyst. [8][9]
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| 1,3-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 5.0 g | 1.0 |
| 4-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 6.7 g | 1.1 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 6.3 g | 1.3 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~20 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - |
| Brine | NaCl (aq) | 58.44 | ~50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - |
| Ethanol | C₂H₅OH | 46.07 | As needed | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (6.3 g) and anhydrous dichloromethane (50 mL). The setup should be under a slow stream of dry nitrogen.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve 1,3-dimethoxybenzene (5.0 g) and 4-methoxybenzoyl chloride (6.7 g) in anhydrous dichloromethane (50 mL). Transfer this solution to the dropping funnel.
-
Reaction Execution: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (~100 g) and concentrated hydrochloric acid (~20 mL).[2][10] Stir vigorously for 15 minutes until the solid complexes have fully hydrolyzed and two distinct layers form.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing: Combine all organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL). The bicarbonate wash neutralizes any remaining acid.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product, a solid, can be purified by recrystallization. A common solvent system for this is ethanol. Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, connectivity, and substitution pattern of the aromatic rings.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic strong absorption of the carbonyl (C=O) group of the ketone.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Melting Point Analysis: To assess the purity of the crystalline product.
References
- 1. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. byjus.com [byjus.com]
- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
Physicochemical properties of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
An In-Depth Technical Guide to the Physicochemical Properties of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
Executive Summary
This compound is a member of the benzophenone family, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry.[1] Benzophenone derivatives are integral to numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antiviral properties.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a technical framework for its synthesis, characterization, and potential application in research and drug development. We present detailed experimental protocols, predictive data based on analogous structures, and a rationale for methodological choices, ensuring a self-validating approach to its scientific assessment.
Introduction & Significance
The benzophenone core, consisting of two phenyl rings attached to a central carbonyl group, serves as a versatile template for developing complex and therapeutically relevant molecules.[3][4] Its structural rigidity and potential for diverse substitutions allow for the fine-tuning of pharmacological activity. The title compound, featuring methoxy groups on both phenyl rings, is of particular interest as these substitutions can significantly influence metabolic stability, receptor binding affinity, and overall bioactivity. Understanding the fundamental physicochemical properties of this specific derivative is a critical first step in evaluating its potential as a pharmaceutical intermediate or an active pharmaceutical ingredient (API).[3][5]
Chemical Structure
The molecular structure provides the foundation for all its chemical and physical behaviors. The arrangement of the methoxy groups, particularly the ortho- and para-substitution on one ring, creates a unique electronic and steric profile.
Caption: Chemical structure of this compound.
Core Physicochemical Properties
A summary of the key computed and expected physicochemical properties is presented below. These values are foundational for designing experimental protocols, including solubility studies and formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₄ | (Calculated) |
| Molecular Weight | 272.29 g/mol | (Calculated) |
| Appearance | Expected to be a white to off-white solid | Analogy to similar benzophenones[6] |
| Melting Point | Not experimentally determined; likely in the range of 60-150 °C | Inferred from analogues like (2,4-Dimethoxyphenyl)(2-methoxyphenyl)methanone (55.5-59.5°C) and bis(4-methoxyphenyl)methanone (143-144°C)[6] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone, DMSO) and insoluble in water. | General property of benzophenones[7] |
| logP (calculated) | ~3.8 | Inferred from similar structures[8] |
Spectroscopic and Spectrometric Profile
The structural identity and purity of the compound are unequivocally established through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts influenced by the electron-donating methoxy groups. Three sharp singlets corresponding to the three methoxy groups (-OCH₃) would be visible around 3.8-3.9 ppm.
-
¹³C NMR : The carbon spectrum will confirm the presence of 16 unique carbon atoms. A characteristic signal for the carbonyl carbon (C=O) is expected in the downfield region (~195 ppm), with other signals corresponding to the methoxy and aromatic carbons.[9][10]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups. A strong, sharp absorption band between 1640-1660 cm⁻¹ is characteristic of the conjugated ketone (C=O) stretching vibration.[6] Additional bands will confirm C-O-C stretching from the methoxy ethers and C-H stretching from the aromatic rings.
-
UV-Vis Spectroscopy : Due to the extensive conjugated system of the benzophenone core, the molecule is expected to absorb UV radiation. Theoretical calculations and experimental data from similar compounds suggest absorption maxima (λ_max) in the range of 270-310 nm.[11] This property is useful for quantitative analysis using techniques like HPLC-UV.
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. In an LC-MS analysis, the compound should exhibit a prominent molecular ion peak [M+H]⁺ at m/z 273.10, corresponding to the protonated molecule.
Experimental Methodologies for Characterization
To ensure scientific integrity, a logical workflow of synthesis followed by rigorous characterization is essential. Each protocol is designed to be self-validating.
Synthesis via Friedel-Crafts Acylation
The most direct and widely used method for preparing benzophenones is the Friedel-Crafts acylation.[12] This electrophilic aromatic substitution reaction provides an efficient route to the target molecule.
Rationale : This method is selected for its high efficiency and reliability in forming the carbon-carbon bond between the carbonyl group and the aromatic ring. Polyphosphoric acid (PPA) or a Lewis acid like AlCl₃ are effective catalysts for this transformation.[12]
Caption: Workflow for synthesis via Friedel-Crafts Acylation.
Step-by-Step Protocol:
-
To a stirred solution of 1,3-dimethoxybenzene (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) under a nitrogen atmosphere, add aluminum chloride (AlCl₃) (1.2 eq) portion-wise at 0°C.
-
Allow the mixture to stir for 15 minutes.
-
Add a solution of 4-methoxybenzoyl chloride (1.0 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl to quench.
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Comprehensive Characterization Workflow
A sequential and logical workflow ensures that all physicochemical data pertains to the correct, high-purity material.
Caption: Logical workflow for analytical characterization.
Protocols for Physicochemical Analysis
A. Purity and Identity Confirmation by LC-MS
-
Rationale : This is the primary self-validating step. It confirms both the molecular weight and purity of the sample in a single run before further characterization.
-
Protocol :
-
Prepare a 1 mg/mL stock solution of the purified compound in methanol or acetonitrile.
-
Inject 5 µL onto a C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid) at a flow rate of 0.3 mL/min.
-
Monitor the eluent by both a UV detector (at a relevant λ_max) and a mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Confirm the purity by integrating the peak area in the UV chromatogram and confirm identity by observing the [M+H]⁺ ion at m/z 273.10.
-
B. Thermal Analysis by Differential Scanning Calorimetry (DSC)
-
Rationale : DSC provides a highly accurate and reproducible melting point (T_m), which is a critical indicator of purity. It also reveals other thermal events like phase transitions.
-
Protocol :
-
Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
Crimp the pan with a lid.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow versus temperature. The melting point is determined from the onset or peak of the endothermic melting event.
-
C. Spectroscopic Analysis Protocols
-
¹H and ¹³C NMR :
-
Dissolve ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[13]
-
Transfer the solution to an NMR tube.
-
Acquire spectra on a 400 MHz or higher spectrometer.
-
Process the data to identify chemical shifts, coupling constants, and integrations.
-
-
FT-IR :
-
Place a small amount of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic vibrational frequencies.
-
-
UV-Vis Spectroscopy :
-
Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol or acetonitrile.
-
Use a quartz cuvette to measure the absorbance from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λ_max).
-
Conclusion
This compound is a structurally defined member of the pharmacologically significant benzophenone class. This guide has established its core physicochemical profile through a combination of calculated properties, data from analogous compounds, and robust, self-validating experimental methodologies. The detailed protocols for synthesis, purification, and comprehensive characterization provide a complete framework for researchers and drug development professionals to produce and validate this compound for further investigation. Its defined properties make it a viable candidate for screening in various biological assays and a valuable intermediate for the synthesis of more complex molecular architectures.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]
- 5. WO2017186141A1 - Use of benzophenone compound in pharmaceuticals - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. N-Fluorobenzenesulfonimide [oakwoodchemical.com]
- 8. Compound (4-methoxyphenyl)(4-methylphenyl)methanone - Chemdiv [chemdiv.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. physchemres.org [physchemres.org]
- 12. researchgate.net [researchgate.net]
- 13. pure.mpg.de [pure.mpg.de]
An In-depth Technical Guide to (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
Introduction
(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone, more commonly known as 2,4,4'-Trimethoxybenzophenone, is a polysubstituted aromatic ketone. The benzophenone core structure is a privileged scaffold in medicinal chemistry and materials science, and its derivatives are known to exhibit a wide range of biological activities and physicochemical properties. This guide provides a comprehensive overview of 2,4,4'-Trimethoxybenzophenone, including its chemical identity, physicochemical properties, a detailed synthesis protocol based on the Friedel-Crafts acylation, and a discussion of its potential biological significance.
Section 1: Chemical Identity and Physicochemical Properties
Proper identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development.
Chemical Structure:
-
Systematic Name: this compound
-
Common Name: 2,4,4'-Trimethoxybenzophenone
-
InChI Key: VFTDVICZBGDMMB-UHFFFAOYSA-N
Physicochemical Data Summary:
| Property | Value | Source(s) |
| Molecular Weight | 272.30 g/mol | [3] |
| Melting Point | 72 °C | [1] |
| Appearance | White to light yellow crystalline powder (predicted) | [6] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, chloroform, and ethyl acetate. | [6] |
Section 2: Synthesis via Friedel-Crafts Acylation
The most common and efficient method for the synthesis of 2,4,4'-Trimethoxybenzophenone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Mechanistic Overview
The synthesis proceeds by the reaction of 1,3-dimethoxybenzene (resorcinol dimethyl ether) with 4-methoxybenzoyl chloride. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used to activate the acyl chloride, forming a highly electrophilic acylium ion. The electron-rich 1,3-dimethoxybenzene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Aromaticity is subsequently restored by the loss of a proton, yielding the final product, 2,4,4'-Trimethoxybenzophenone.
Diagram of the Friedel-Crafts Acylation Mechanism:
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
This protocol is a representative procedure for the synthesis of 2,4,4'-Trimethoxybenzophenone.
Materials and Reagents:
-
1,3-Dimethoxybenzene
-
4-Methoxybenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition of Reactants: Cool the suspension to 0 °C using an ice bath. To this, add a solution of 1,3-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane via the dropping funnel.
-
Acylation: While maintaining the temperature at 0 °C, add a solution of 4-methoxybenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously until the layers separate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2,4,4'-Trimethoxybenzophenone.
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis.
Section 3: Spectroscopic Characterization
The structure of the synthesized 2,4,4'-Trimethoxybenzophenone can be confirmed using various spectroscopic techniques. Below are the expected spectral data based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups. The protons on the 2,4-dimethoxyphenyl ring will likely appear as a set of coupled doublets and a singlet in the aromatic region (δ 6.5-7.5 ppm). The protons on the 4-methoxyphenyl ring will appear as two doublets in the aromatic region (δ 6.9-7.8 ppm). The three methoxy groups will each present as a singlet at approximately δ 3.8-3.9 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for all 16 carbons in the molecule. The carbonyl carbon is expected to have a chemical shift in the range of δ 190-200 ppm.[7] The aromatic carbons will appear in the region of δ 100-165 ppm, with the oxygen-substituted carbons being the most downfield. The carbons of the three methoxy groups will be observed around δ 55-56 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1640-1680 cm⁻¹. Other significant peaks will include C-O stretching vibrations for the methoxy groups (around 1250 cm⁻¹ and 1030 cm⁻¹) and C-H stretching and bending vibrations for the aromatic rings.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 272.30). Common fragmentation patterns for benzophenones involve cleavage at the carbonyl group, which would result in characteristic fragment ions.
Section 4: Potential Biological Activities and Applications
While specific biological data for 2,4,4'-Trimethoxybenzophenone is not extensively documented, the broader class of benzophenones and polysubstituted aromatic compounds are of significant interest in drug discovery and other fields.
-
Cytotoxic and Anticancer Potential: Many natural and synthetic benzophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][8] The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key cellular enzymes. The methoxy substitution pattern on the aromatic rings of 2,4,4'-Trimethoxybenzophenone could modulate its interaction with biological targets, making it a candidate for anticancer screening programs.
-
Antimicrobial Activity: Certain substituted benzophenones have been shown to possess antibacterial and antifungal properties.[5][9] These compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with other vital cellular processes. Given the prevalence of antimicrobial resistance, novel scaffolds like 2,4,4'-Trimethoxybenzophenone are valuable for further investigation.
-
Other Potential Applications: Benzophenone derivatives are widely used as UV filters in sunscreens and as photoinitiators in polymer chemistry.[10] The specific substitution pattern of 2,4,4'-Trimethoxybenzophenone may impart unique photochemical properties that could be exploited in materials science.
Conclusion
This compound (2,4,4'-Trimethoxybenzophenone) is a well-defined chemical entity with accessible synthetic routes. Its structural similarity to other biologically active benzophenones suggests potential for applications in medicinal chemistry, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational understanding of its properties and synthesis, serving as a valuable resource for researchers and scientists interested in exploring the potential of this and related compounds.
References
- 1. (2,4-dimethoxyphenyl)-(4-methoxyphenyl)methanone [stenutz.eu]
- 2. 2,4,4'-TRIMETHOXYBENZOPHENONE | 4038-15-7 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 2,4,4'-TRIMETHOXYBENZOPHENONE | 4038-15-7 [chemicalbook.com]
- 5. 2,4,4'-TRIMETHOXYBENZOPHENONE | CAS: 4038-15-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. cris.unibo.it [cris.unibo.it]
- 7. 4-Methoxybenzophenone | C14H12O2 | CID 69146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,6,4'-Trihydroxy-4-methoxybenzophenone | Benchchem [benchchem.com]
- 9. 2-Hydroxy-4-methoxy-4'-methylbenzophenone | C15H14O3 | CID 71645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]
An In-Depth Technical Guide to the Spectroscopic Data of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
Introduction
(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone, a trimethoxy-substituted benzophenone derivative, is a molecule of significant interest within organic synthesis and medicinal chemistry. Its structural framework is a common motif in various biologically active compounds and functional materials. Accurate and unambiguous structural elucidation is paramount for any research or development endeavor, making a thorough understanding of its spectroscopic signature indispensable.
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation to explain the causal relationships between the molecular structure and the observed spectral features. The protocols described herein represent self-validating systems for the robust characterization of this compound and its analogs.
The molecular structure, with the systematic IUPAC numbering used throughout this guide, is presented below.
Molecular Formula: C₁₆H₁₆O₄ Molecular Weight: 272.29 g/mol
Analytical Workflow Overview
The comprehensive characterization of a synthesized compound like this compound follows a logical and systematic workflow. This process ensures the confirmation of the desired molecular structure and the assessment of its purity. The typical workflow involves synthesis, followed by a battery of spectroscopic analyses.
Caption: Overall workflow for synthesis and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about the electronic environment of each nucleus, confirming the substitution pattern and connectivity.
¹H NMR Spectroscopy: Analysis and Interpretation
Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The electron-donating methoxy groups (-OCH₃) and the electron-withdrawing carbonyl group (C=O) create a distinct and predictable set of signals for the aromatic protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |
| ~7.78 | d (J ≈ 8.9 Hz) | 2H | H-2', H-6' | These protons are ortho to the electron-withdrawing carbonyl group, causing significant deshielding and a downfield shift. They appear as a doublet due to coupling with H-3' and H-5'. |
| ~7.45 | d (J ≈ 8.5 Hz) | 1H | H-6 | This proton is ortho to the carbonyl group and meta to the C-4 methoxy group, resulting in a downfield shift. It is coupled to H-5, appearing as a doublet. |
| ~6.93 | d (J ≈ 8.9 Hz) | 2H | H-3', H-5' | These protons are ortho to the strongly electron-donating methoxy group, leading to increased shielding and an upfield shift. They appear as a doublet due to coupling with H-2' and H-6'. |
| ~6.50 | dd (J ≈ 8.5, 2.3 Hz) | 1H | H-5 | This proton is ortho to one methoxy group and para to another, making it highly shielded. It is coupled to both H-6 (ortho-coupling) and H-3 (meta-coupling), resulting in a doublet of doublets. |
| ~6.45 | d (J ≈ 2.3 Hz) | 1H | H-3 | This proton is ortho to two electron-donating methoxy groups, making it the most shielded aromatic proton. It shows only meta-coupling to H-5, appearing as a doublet. |
| 3.88 | s | 3H | C-4' -OCH₃ | Protons of methoxy groups typically appear as sharp singlets in this region. This group is on an otherwise unsubstituted ring. |
| 3.86 | s | 3H | C-4 -OCH₃ | Methoxy group protons. |
| 3.80 | s | 3H | C-2 -OCH₃ | This methoxy group is ortho to the carbonyl, which may cause a slight shift compared to the other methoxy groups due to steric and electronic effects. |
Note: As experimental data for the exact target molecule is not publicly available, these assignments are based on established principles of NMR spectroscopy and data from closely related analogs such as (4-Methoxyphenyl)(phenyl)methanone and bis(2,4-dimethoxyphenyl)methanone.[1][2]
Experimental Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spinner turbine and insert it into the NMR spectrometer (e.g., a 400 or 500 MHz Bruker Avance instrument).
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical acquisition involves 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.
-
Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the multiplicities and coupling constants to elucidate the structure.
¹³C NMR Spectroscopy: Analysis and Interpretation
Carbon NMR provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
| ~195.5 | C=O | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and appears significantly downfield. |
| ~164.0 | C-4 | Aromatic carbon directly attached to an electron-donating methoxy group. |
| ~163.5 | C-4' | Aromatic carbon directly attached to an electron-donating methoxy group. |
| ~159.0 | C-2 | Aromatic carbon directly attached to an electron-donating methoxy group. |
| ~133.0 | C-6 | Aromatic methine carbon ortho to the carbonyl group. |
| ~132.5 | C-2', C-6' | Aromatic methine carbons ortho to the carbonyl group. |
| ~130.0 | C-1' | Quaternary aromatic carbon attached to the carbonyl. |
| ~121.0 | C-1 | Quaternary aromatic carbon attached to the carbonyl, shifted upfield due to ortho/para methoxy groups. |
| ~113.8 | C-3', C-5' | Aromatic methine carbons ortho to the methoxy group. |
| ~105.0 | C-5 | Aromatic methine carbon ortho/para to methoxy groups. |
| ~98.5 | C-3 | Aromatic methine carbon ortho to two methoxy groups, making it highly shielded. |
| ~55.8 | C-4' -OCH₃ | Methoxy carbons typically appear in this region. |
| ~55.7 | C-4 -OCH₃ | Methoxy carbon. |
| ~55.6 | C-2 -OCH₃ | Methoxy carbon. |
Note: These assignments are predictive, based on incremental rules and spectral data from similar structures.[1][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| 2980-2850 | Medium-Strong | C-H Stretch | -OCH₃ |
| ~1650 | Strong | C=O Stretch | Aryl Ketone |
| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl Ether (-OCH₃) |
| ~1030 | Strong | Symmetric C-O-C Stretch | Aryl Ether (-OCH₃) |
Interpretation: The most prominent and diagnostic peak in the IR spectrum is the strong absorption around 1650 cm⁻¹. This is characteristic of the carbonyl (C=O) stretching vibration of a conjugated aryl ketone. The conjugation with two aromatic rings delocalizes the pi-electrons, slightly weakening the C=O bond and lowering its stretching frequency from that of a simple aliphatic ketone (~1715 cm⁻¹). The strong bands around 1250 cm⁻¹ and 1030 cm⁻¹ are definitive evidence for the aryl ether linkages of the three methoxy groups.
Experimental Protocol: KBr Pellet for IR Analysis
-
Preparation: Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet-forming die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes.
-
Analysis: A transparent or translucent KBr pellet will be formed. Remove it carefully from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be run first and automatically subtracted.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Under techniques like Electron Ionization (EI), molecules fragment in a reproducible manner, offering valuable structural clues.
Expected Mass Spectrometry Data (EI-MS)
| m/z | Proposed Fragment |
| 272 | [M]⁺˙ (Molecular Ion) |
| 257 | [M - CH₃]⁺ |
| 241 | [M - OCH₃]⁺ |
| 165 | [C₉H₉O₃]⁺ (2,4-dimethoxybenzoyl cation) |
| 135 | [C₈H₇O₂]⁺ (4-methoxybenzoyl cation) |
| 107 | [C₇H₇O]⁺ |
| 77 | [C₆H₅]⁺ |
Interpretation and Fragmentation Pathway: The molecular ion peak [M]⁺˙ at m/z 272 confirms the molecular weight of the compound. The fragmentation of benzophenones is dominated by alpha-cleavage on either side of the carbonyl group, leading to the formation of stable acylium ions. This is the most diagnostic fragmentation pathway.
-
Pathway A: Cleavage of the bond between the carbonyl carbon and the 4-methoxyphenyl ring results in the formation of the 2,4-dimethoxybenzoyl cation at m/z 165 . This is often a major fragment ion.
-
Pathway B: Cleavage of the bond between the carbonyl carbon and the 2,4-dimethoxyphenyl ring yields the 4-methoxybenzoyl cation at m/z 135 , which is also expected to be a prominent peak.
Subsequent fragmentation of these acylium ions, such as the loss of carbon monoxide (CO), can also occur.
Caption: Primary fragmentation pathways in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Dissolve a small amount of the sample (~0.1 mg/mL) in a volatile solvent like methanol or dichloromethane. Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
References
The Benzophenone Scaffold: A Journey from Serendipitous Discovery to a Cornerstone of Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the discovery and history of benzophenone and its derivatives. From its early characterization to its establishment as a ubiquitous scaffold in organic synthesis, medicinal chemistry, and materials science, we will delve into the pivotal discoveries, synthetic evolutions, and diverse applications that have solidified the importance of this seemingly simple diaryl ketone. This document is designed to be a technical resource, offering not only historical context but also actionable experimental insights and protocols.
The Dawn of a Diaryl Ketone: Early Encounters and Foundational Syntheses
The story of benzophenone, or diphenylmethanone, begins in the 19th century, a period of fervent discovery in organic chemistry. While its exact first synthesis is a matter of historical nuance, an early significant report comes from the German chemist Carl Graebe in 1874 , who described the reduction of benzophenone to diphenylmethane.[1][2] This early work, however, was predated by the development of a synthetic reaction that would become the cornerstone of benzophenone synthesis: the Friedel-Crafts reaction .
In 1877, Charles Friedel and James Crafts discovered that aromatic rings could be acylated using acyl halides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4][5] This electrophilic aromatic substitution reaction provided a direct and versatile route to aromatic ketones, including benzophenone itself.[2][3] The ability to form a carbon-carbon bond between an aromatic ring and a carbonyl group was a monumental leap in synthetic organic chemistry, and it remains a fundamental method for the preparation of benzophenone and its myriad derivatives.[6]
The Friedel-Crafts Acylation: The Workhorse of Benzophenone Synthesis
The enduring utility of the Friedel-Crafts acylation lies in its reliability and broad substrate scope. The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[3]
Mechanism of Friedel-Crafts Acylation:
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the halogen of the acyl halide, creating a highly reactive acylium ion intermediate. This ion is resonance-stabilized.[3]
-
Electrophilic Aromatic Substitution: The acylium ion is then attacked by the π-electrons of the aromatic ring (e.g., benzene), forming a resonance-stabilized carbocation known as a sigma complex.
-
Deprotonation: A weak base, often the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[3]
Experimental Protocol: Synthesis of Benzophenone via Friedel-Crafts Acylation
This protocol outlines the laboratory-scale synthesis of benzophenone from benzene and benzoyl chloride.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzoyl Chloride
-
Anhydrous Benzene (dried over sodium wire)
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether
-
Ice bath
-
Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a calcium chloride drying tube.
-
Reactant Charging: Add 6.7 g (0.05 mol) of anhydrous aluminum chloride to the flask, followed by 50 mL of anhydrous benzene.
-
Addition of Acyl Halide: Place 5.8 mL (0.05 mol) of benzoyl chloride in the dropping funnel. Cool the reaction flask in an ice bath.
-
Reaction: Slowly add the benzoyl chloride to the stirred benzene-AlCl₃ mixture over 30 minutes. The reaction is exothermic; maintain the temperature below 10°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour.
-
Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice in a 500 mL beaker. Add 20 mL of concentrated HCl to dissolve the aluminum salts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 50 mL of 10% HCl, 50 mL of water, and 50 mL of saturated NaHCO₃ solution.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄. Filter the solution and remove the diethyl ether by rotary evaporation.
-
Purification: The crude benzophenone can be purified by recrystallization from ethanol or by vacuum distillation.
Expected Yield: 70-80%
Diagram of the Friedel-Crafts Acylation Workflow:
Caption: Workflow for the synthesis of benzophenone.
The Interplay of Light: Photochemical Discoveries
Benzophenone's journey is intrinsically linked to the development of photochemistry. Its ability to absorb UV light and transition to an excited triplet state with high efficiency makes it a powerful photosensitizer.[2] This property was elegantly demonstrated in the Paternò-Büchi reaction , a photochemical [2+2] cycloaddition that forms four-membered oxetane rings from an excited carbonyl compound and an alkene.[7]
The reaction was first reported by Emanuele Paternò and George Büchi.[7][8] In 1909, Paternò observed the formation of a [2+2] cycloadduct from the photochemical reaction of benzophenone with amylene.[9] However, it was Büchi who, in 1953, correctly identified the oxetane structure of the product, establishing the synthetic utility of the reaction.[9]
Mechanism of the Paternò-Büchi Reaction:
-
Photoexcitation: Benzophenone absorbs a photon of UV light, promoting an electron from a non-bonding n orbital to an antibonding π* orbital, forming an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable triplet state (T₁).[2]
-
Biradical Formation: The excited triplet benzophenone abstracts an electron from the alkene, forming a biradical intermediate.
-
Ring Closure: The biradical undergoes ring closure to form the four-membered oxetane ring.
Diagram of the Paternò-Büchi Reaction Mechanism:
Caption: Mechanism of the Paternò-Büchi reaction.
A Scaffold of Immense Versatility: Applications of Benzophenone Derivatives
The true power of the benzophenone core lies in the vast chemical space that can be explored through the derivatization of its two phenyl rings. This has led to a wide array of applications across numerous scientific disciplines.
Medicinal Chemistry: A Privileged Structure in Drug Discovery
The benzophenone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[10][11] Its derivatives have been investigated for a plethora of therapeutic applications.
-
Anticancer Activity: Many benzophenone derivatives have demonstrated potent anticancer activity.[10][12] For example, some synthetic derivatives have shown significant inhibitory activity against various cancer cell lines, including HeLa and SMMC-7721.[10]
-
Anti-inflammatory Effects: Both natural and synthetic benzophenones have been recognized for their anti-inflammatory properties.[10] Certain 4-aminobenzophenone compounds, for instance, have shown potent inhibitory effects on pro-inflammatory cytokines like TNF-α and IL-6.[10]
-
Antiviral and Antimicrobial Properties: The benzophenone moiety is present in molecules with notable antiviral and antimicrobial activities.[10][12] Some derivatives have been investigated as inhibitors of HIV-1 reverse transcriptase.[13][14]
-
Neuroprotective Agents: More recently, benzophenone integrated derivatives have been explored as potential inhibitors of presenilin proteins, which are implicated in Alzheimer's disease.[15][16]
Table 1: Bioactivity of Selected Benzophenone Derivatives
| Derivative | Biological Activity | Target/Cell Line | IC₅₀ Value | Reference |
| Compound 45 (Stavudine conjugate) | Anticancer | SGC-7901 | 0.77 ± 0.33 μM | [10] |
| Para-fluoro-substituted benzophenone | Anti-inflammatory | IL-6 | 0.19 μM | [10] |
| Compound 1 (from Lei et al.) | Anticancer | SMMC-7721 | 0.26 μM | [17] |
Photochemistry and Materials Science: Harnessing the Power of Light
The photochemical properties of benzophenones extend far beyond the Paternò-Büchi reaction.
-
UV Absorbers: Benzophenone and its derivatives are widely used as UV absorbers in sunscreens, plastics, and coatings.[18][19] They effectively absorb harmful UVA and UVB radiation, preventing photodegradation of materials and protecting the skin.[18][20] The mechanism involves the absorption of UV energy, which is then dissipated as harmless heat through a tautomerization process involving an intramolecular hydrogen bond.[19][20]
-
Photoinitiators: In the printing and coatings industry, benzophenones act as photoinitiators for UV-curing applications.[2][21][22] Upon UV irradiation, they generate free radicals that initiate polymerization reactions, leading to the rapid hardening of inks and coatings.[22]
Fragrance and Perfumery: A Subtle yet Significant Contributor
Benzophenone itself possesses a sweet, woody, and rose-like odor, which has led to its use in the fragrance industry.[1][23] It can act as a fixative, slowing the evaporation of more volatile scent components and thus prolonging the life of a perfume on the skin. It is also a synthetic precursor for other aroma chemicals.[24]
Future Perspectives: The Enduring Legacy of the Benzophenone Scaffold
The journey of benzophenone and its derivatives is far from over. Its simple, yet versatile, structure continues to inspire chemists to explore new synthetic methodologies and applications. In medicinal chemistry, the focus is on designing more selective and potent derivatives with improved pharmacokinetic profiles. In materials science, the development of novel benzophenone-based polymers and photoactive materials holds promise for advanced applications in electronics and optics.
The history of benzophenone is a testament to how a fundamental chemical discovery can blossom into a vast and impactful field of study. From the foundational work of Friedel, Crafts, Paternò, and Büchi to the ongoing research in modern laboratories, the benzophenone scaffold remains a cornerstone of chemical innovation.
References
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- 8. freeonlineresearchpapers.com [freeonlineresearchpapers.com]
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- 11. Stork: Benzophenone: a ubiquitous scaffold in medicinal chemistry [storkapp.me]
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- 15. Discovery of novel benzophenone integrated derivatives as anti-Alzheimer’s agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach | PLOS One [journals.plos.org]
- 16. Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 23. Benzophenone | The Fragrance Conservatory [fragranceconservatory.com]
- 24. ScenTree - Benzophenone (CAS N° 119-61-9) [scentree.co]
Solubility Profile of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone: A Predictive and Methodological Guide
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone in common laboratory solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document leverages fundamental chemical principles to predict its solubility behavior. It serves as a crucial resource for researchers, chemists, and formulation scientists by detailing the theoretical underpinnings of solubility, presenting a predictive analysis across a spectrum of solvents, and providing a robust, step-by-step protocol for empirical validation using the gold-standard equilibrium shake-flask method. This guide is designed to bridge the gap between theoretical prediction and practical application, ensuring scientific rigor and enabling informed decision-making in research and development.
Introduction to this compound
This compound is a substituted benzophenone, a class of compounds widely recognized for their applications as UV filters, photoinitiators in polymer chemistry, and as intermediates in pharmaceutical synthesis.[1][2] The precise arrangement of methoxy groups on its aromatic rings dictates its electronic and steric properties, which in turn significantly influences its interaction with various solvents.
Understanding the solubility of this compound is paramount for its practical application. In drug development, solubility directly impacts bioavailability and formulation strategies. In chemical synthesis, it governs the choice of reaction media and purification methods like crystallization.[3] Therefore, a thorough characterization of its solubility is a foundational step in its scientific and commercial exploration.
Figure 1: Chemical Structure of this compound.
Theoretical Principles and Solubility Prediction
The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The long-standing principle of "like dissolves like" serves as an excellent predictive tool, suggesting that substances with similar polarities are more likely to be miscible.[4]
Molecular Structure Analysis:
-
Polar Features: The molecule possesses a central ketone group (C=O) and three ether groups (-OCH₃). These are polar functionalities capable of dipole-dipole interactions and acting as hydrogen bond acceptors.
-
Non-Polar Features: The structure is dominated by three aromatic rings, which are large, non-polar, and contribute to van der Waals forces.
Prediction: The significant non-polar surface area from the phenyl rings suggests that the compound will have limited solubility in highly polar solvents like water. Conversely, the presence of the polar ketone and ether groups indicates that it will be more soluble in solvents of intermediate polarity than in purely non-polar hydrocarbon solvents. Therefore, this compound is predicted to be most soluble in moderately polar organic solvents, particularly those that are aprotic or can engage in dipole-dipole interactions.
Predictive Solubility Framework in Common Lab Solvents
Based on the structural analysis, we can predict the solubility of this compound across a range of common laboratory solvents. This table serves as a practical guide for solvent selection prior to experimental verification.
| Solvent | Class | Predicted Solubility | Rationale |
| Water (H₂O) | Polar Protic | Insoluble | The large non-polar hydrocarbon backbone dominates, making it energetically unfavorable to disrupt the strong hydrogen bonding network of water. |
| Methanol (CH₃OH) | Polar Protic | Slightly to Moderately Soluble | While polar, methanol has a smaller non-polar component than higher alcohols and can hydrogen bond with the solute's oxygen atoms, leading to some solubility. |
| Ethanol (C₂H₅OH) | Polar Protic | Moderately Soluble | The increased hydrocarbon character of ethanol compared to methanol improves its interaction with the aromatic rings of the solute. |
| Hexane (C₆H₁₄) | Non-Polar | Slightly Soluble | The molecule's polar groups limit its solubility in a purely non-polar solvent. Only van der Waals interactions are possible. |
| Toluene (C₇H₈) | Non-Polar (Aromatic) | Moderately to Highly Soluble | The aromatic nature of toluene allows for favorable π-stacking interactions with the solute's phenyl rings. |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Highly Soluble | Its intermediate polarity and ability to engage in dipole-dipole interactions make it an excellent solvent for this type of molecule. |
| Acetone (C₃H₆O) | Polar Aprotic | Highly Soluble | The polar ketone group in acetone interacts favorably with the polar functionalities of the solute, while its organic nature accommodates the non-polar rings. |
| Ethyl Acetate (C₄H₈O₂) | Polar Aprotic | Highly Soluble | Balances polar (ester group) and non-polar (ethyl and acetyl groups) characteristics, making it a versatile and effective solvent. |
| Acetonitrile (CH₃CN) | Polar Aprotic | Moderately Soluble | A highly polar aprotic solvent; solubility may be slightly less than in acetone or DCM due to its stronger dipole moment. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A very strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
Experimental Protocol for Equilibrium Solubility Determination
To move beyond prediction and obtain accurate quantitative data, a standardized experimental method is required. The Saturation Shake-Flask Method is the most reliable and widely accepted technique for determining the equilibrium solubility of a compound.[3][5][6] This protocol is designed to be a self-validating system by ensuring that a true thermodynamic equilibrium is reached.
Causality Behind Experimental Choices:
-
Use of Excess Solid: Ensures that the solution becomes saturated and remains so even with slight temperature fluctuations.
-
Prolonged Equilibration: A 24-36 hour agitation period is critical to ensure the dissolution process has reached a true equilibrium, where the rate of dissolution equals the rate of precipitation.[5][6] Shorter times can lead to an underestimation of solubility.
-
Constant Temperature: Solubility is highly temperature-dependent. A temperature-controlled shaker or water bath is essential for reproducibility and accuracy.[5][6]
-
Careful Phase Separation: Incomplete removal of undissolved solid is a major source of error, leading to an overestimation of solubility. Centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm PTFE) is a robust method.
Figure 2: Workflow for the Equilibrium Shake-Flask Solubility Measurement.
Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of solid this compound to a series of glass vials (e.g., 10-20 mg per vial). The excess should be visually apparent throughout the experiment.
-
Accurately pipette a known volume of the desired solvent (e.g., 2.0 mL) into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Transfer the vials to a centrifuge and spin at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the remaining solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic particles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method (e.g., HPLC-UV or UV-Vis Spectroscopy).
-
Prepare a standard calibration curve using known concentrations of the compound.
-
Analyze the diluted sample and determine its concentration by comparing its analytical response to the calibration curve.
-
-
Data Calculation and Reporting:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the final solubility in standard units, such as mg/mL or mol/L.
-
Perform the experiment in triplicate for each solvent to ensure statistical validity and report the mean solubility with the standard deviation.
-
Conclusion
While a definitive, pre-existing database on the solubility of this compound is elusive, a powerful combination of theoretical prediction and empirical methodology provides a reliable path to its characterization. The structural analysis strongly suggests that this compound is highly soluble in moderately polar aprotic solvents like dichloromethane, acetone, and ethyl acetate, with limited solubility in water and non-polar alkanes. For researchers and developers requiring precise quantitative data, the detailed equilibrium shake-flask protocol provided herein offers a robust and scientifically sound method for determination. Adherence to these principles and practices will ensure the generation of accurate and reproducible solubility data, facilitating the effective application of this compound in its intended field.
References
Molecular weight and formula of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
Introduction: Understanding the Benzophenone Scaffold
The benzophenone framework, characterized by a central carbonyl group bonded to two phenyl rings, is a ubiquitous and privileged scaffold in the fields of medicinal chemistry, materials science, and industrial applications. These diaryl ketones are of significant interest due to their presence in numerous pharmacologically active natural products and their versatility as synthetic building blocks.[1] Natural benzophenones exhibit a wide array of biological activities, including antifungal, anti-HIV, antimicrobial, antiviral, and antioxidant properties.[1]
This guide focuses on a specific, synthetically accessible derivative: (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone , also known as 2,4,4'-trimethoxybenzophenone . We will provide a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, a thorough guide to its characterization using modern spectroscopic techniques, and a discussion of its potential applications grounded in the established activities of the broader benzophenone class.
Core Compound Characteristics
A precise understanding of a molecule's fundamental properties is the bedrock of any research endeavor. The key identifiers and physicochemical properties for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonym(s) | 2,4,4'-Trimethoxybenzophenone | [2] |
| CAS Number | 4038-15-7 | [2][3] |
| Molecular Formula | C₁₆H₁₆O₄ | [2][3] |
| Molecular Weight | 272.30 g/mol | [3] |
The structure of this molecule, featuring three electron-donating methoxy groups, suggests specific electronic properties that influence its reactivity and potential as a scaffold in drug design. The methoxy groups on the 2,4-substituted ring strongly activate it towards electrophilic substitution, a key principle leveraged in its synthesis.
Caption: Chemical structure of this compound.
Synthesis Protocol: Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[1]
Causality of Experimental Design
The synthesis of this compound is logically achieved by the reaction between 1,3-dimethoxybenzene and 4-methoxybenzoyl chloride .
-
Choice of Reactants: 1,3-dimethoxybenzene serves as the nucleophilic aromatic ring. Its two methoxy groups are powerfully activating and ortho-, para-directing. This ensures that acylation occurs at the C4 position (para to one methoxy group and ortho to the other), which is sterically accessible and electronically enriched. 4-methoxybenzoyl chloride provides the electrophilic acylium ion upon activation by the Lewis acid.
-
Choice of Catalyst: Aluminum chloride (AlCl₃) is a highly effective and common Lewis acid for this transformation. It coordinates with the chlorine atom of the acyl chloride, polarizing the carbonyl bond and facilitating the formation of the reactive acylium ion electrophile. Anhydrous conditions are critical, as AlCl₃ reacts vigorously with water, which would deactivate the catalyst.
-
Choice of Solvent: An inert, non-polar solvent such as dichloromethane (DCM) is ideal. It readily dissolves the reactants but does not compete in the reaction. Its low boiling point also simplifies removal during the workup procedure.
-
Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the Lewis acid and the acyl chloride. Allowing the reaction to proceed to room temperature provides sufficient thermal energy for the substitution to go to completion.
Caption: General experimental workflow for Friedel-Crafts acylation.
Detailed Step-by-Step Methodology
This protocol is a self-validating system based on established chemical principles. Adherence to anhydrous conditions is paramount for success.
-
Catalyst Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice-water bath.
-
Reactant Addition: In a separate flask, dissolve 1,3-dimethoxybenzene (1.0 equivalent) and 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM. Transfer this solution to the addition funnel.
-
Reaction Execution: Add the reactant solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the product into the organic layer.
-
Extraction and Washing: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a saturated brine solution to remove residual water.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Signals (in CDCl₃):
-
Aromatic Protons (7H): The proton signals for the two aromatic rings will appear in the range of δ 6.4-7.8 ppm. The 2,4-dimethoxyphenyl ring will show a characteristic ABC spin system, while the 4-methoxyphenyl ring will exhibit a typical AA'BB' system (two doublets).
-
Methoxy Protons (9H): Three distinct singlets are expected, each integrating to 3H, likely in the range of δ 3.8-3.9 ppm.
Expected ¹³C NMR Signals (in CDCl₃):
-
Carbonyl Carbon (1C): A characteristic signal for the ketone carbonyl will appear downfield, typically around δ 194-196 ppm.[4]
-
Aromatic Carbons (12C): Signals will appear in the δ 98-165 ppm region. The carbons bearing methoxy groups (C2, C4, C4') will be the most deshielded in this region.
-
Methoxy Carbons (3C): Three signals are expected in the δ 55-56 ppm range.[4]
Table 3.1: Comparative NMR Data of Related Benzophenones (in CDCl₃)
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Source |
| bis(4-methoxyphenyl)methanone | 7.78 (d, 4H), 6.97 (d, 4H), 3.89 (s, 6H) | 194.6 (C=O), 162.9, 132.3, 130.8, 113.5, 55.5 (OCH₃) | [4] |
| (4-Methoxyphenyl)(phenyl)methanone | 7.81-7.84 (m, 2H), 7.40-7.58 (m, 5H), 6.94-6.97 (m, 2H), 3.88 (s, 3H) | 195.6 (C=O), 163.2, 138.3, 132.6, 131.9, 130.1, 129.8, 128.2, 113.6, 55.5 (OCH₃) | [5] |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3.2: Expected and Comparative IR Absorption Bands
| Vibration Type | Functional Group | Expected Wavenumber (cm⁻¹) | Comparative Wavenumber (cm⁻¹) | Source(s) |
| C=O Stretch | Diaryl Ketone | ~1640 - 1660 | 1639 (bis(4-methoxyphenyl)methanone) | [4] |
| C-H Stretch | Aromatic | ~3000 - 3100 | N/A | N/A |
| C-H Stretch | Aliphatic (CH₃) | ~2850 - 2980 | N/A | N/A |
| C=C Stretch | Aromatic Ring | ~1580 - 1600, ~1450 - 1500 | N/A | N/A |
| C-O Stretch | Aryl Ether | ~1250 (asymmetric), ~1030 (symmetric) | N/A | N/A |
The most diagnostic peak in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Its position provides evidence for the conjugated ketone system.[6]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Molecular Ion Peak (M⁺): For C₁₆H₁₆O₄, the exact mass is 272.10. A high-resolution mass spectrometer should detect a molecular ion peak [M]⁺ at m/z ≈ 272.1049. A low-resolution instrument will show the nominal mass at m/z = 272.
-
Fragmentation Pattern: The most likely fragmentation pathways involve the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of acylium ions. Key expected fragments would include:
-
[M - OCH₃]⁺: Loss of a methoxy radical (m/z ≈ 241).
-
[C₈H₇O₂]⁺: The 4-methoxybenzoyl cation (m/z = 135). This is often a very stable and abundant fragment for methoxy-substituted benzophenones.[7]
-
[C₉H₉O₃]⁺: The 2,4-dimethoxybenzoyl cation (m/z = 165).
-
Potential Applications in Research and Drug Development
While specific studies on this compound are limited, the extensive research on the benzophenone scaffold provides a strong rationale for its investigation in several areas.
-
Anticancer and Antileukemic Research: Numerous benzophenone derivatives, including those with dimethoxy substitutions, have demonstrated significant antileukemic activities.[1] The title compound serves as an excellent candidate for screening against various cancer cell lines, such as K562 and CEM human leukemic cells.[1]
-
Anti-inflammatory Agents: Benzophenones are known to exhibit anti-inflammatory effects, partly through the inhibition of pro-inflammatory cytokines like TNF-α.[1] This molecule could be evaluated in standard assays, such as those measuring the inhibition of cyclooxygenase (COX) enzymes or cytokine release.
-
Antimicrobial and Antiviral Discovery: The benzophenone core is present in many natural products with potent antimicrobial and antiviral activities.[1] this compound could be tested for efficacy against a panel of pathogenic bacteria, fungi, and viruses.
-
Photophysical Applications: Benzophenones are renowned for their use as photoinitiators in polymerization and as UV stabilizers in cosmetics and plastics.[8][9] The specific substitution pattern of the three methoxy groups will influence the molecule's absorption spectrum and intersystem crossing efficiency, making it a candidate for studies in materials science and photochemistry.
Conclusion
This compound is a readily synthesizable derivative of the pharmacologically and industrially significant benzophenone scaffold. This guide provides the foundational knowledge required for its preparation and characterization, adhering to the principles of scientific integrity and causality. By detailing a robust synthesis protocol and a comprehensive analytical framework, we empower researchers to produce this compound with high purity and confidently explore its potential in drug discovery, materials science, and other advanced applications. The established biological activities of the broader benzophenone class provide a compelling basis for the future investigation of this specific and promising molecule.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4,4'-TRIMETHOXYBENZOPHENONE | 4038-15-7 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Known Isomers of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
Abstract
This technical guide provides a comprehensive exploration of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone, a trimethoxy-substituted benzophenone, and its positional isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural elucidation, and analytical separation of these compounds. We present detailed, field-proven protocols for their preparation via Friedel-Crafts acylation, alongside an in-depth analysis of their spectroscopic signatures (¹H NMR, ¹³C NMR, and Mass Spectrometry) for unambiguous identification. Furthermore, this guide outlines robust chromatographic methods for the effective separation of these closely related isomers, ensuring the high purity required for downstream applications. All methodologies are presented with a focus on the underlying chemical principles, providing a self-validating framework for experimental design and execution.
Introduction: The Significance of Benzophenones and Their Isomers
Benzophenones are a class of organic compounds characterized by a diaryl ketone framework. Their versatile chemical structure has led to their widespread use in various scientific and industrial domains, including as photoinitiators, in fragrance applications, and as crucial scaffolds in medicinal chemistry. The biological and chemical properties of substituted benzophenones are profoundly influenced by the nature and position of substituents on the aromatic rings.
Isomerism, particularly positional isomerism, plays a critical role in determining the physicochemical and pharmacological profiles of these molecules. Even subtle changes in the placement of a functional group can lead to significant differences in reactivity, biological activity, and toxicity. Therefore, the ability to synthesize, isolate, and definitively characterize specific isomers is paramount for research and development.
This guide focuses on this compound (also known as 2,4,4'-trimethoxybenzophenone) and its positional isomers. A systematic understanding of these isomers is crucial for any application where precise molecular structure is a prerequisite for desired functionality and safety.
Structural Landscape: Known Positional Isomers
The parent compound, this compound, possesses three methoxy groups distributed across its two phenyl rings. The positional isomers arise from the different possible arrangements of these methoxy groups. The primary isomers of interest, alongside the parent compound, are those that can be readily synthesized through common aromatic substitution reactions.
Table 1: Key Positional Isomers of Trimethoxybenzophenone
| Isomer Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,4,4'-Trimethoxybenzophenone | This compound | 4038-15-7 | C₁₆H₁₆O₄ | 272.30 |
| 3,4,4'-Trimethoxybenzophenone | (3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone | 26935-71-9 | C₁₆H₁₆O₄ | 272.30 |
| 2,3,4'-Trimethoxybenzophenone | (2,3-Dimethoxyphenyl)(4-methoxyphenyl)methanone | N/A | C₁₆H₁₆O₄ | 272.30 |
| 2,5,4'-Trimethoxybenzophenone | (2,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone | N/A | C₁₆H₁₆O₄ | 272.30 |
| 3,5,4'-Trimethoxybenzophenone | (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone | N/A | C₁₆H₁₆O₄ | 272.30 |
The synthesis and characterization of these isomers are central to understanding the structure-activity relationships within this subclass of benzophenones.
Synthesis of Trimethoxybenzophenone Isomers: The Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of benzophenones is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2]
General Principles and Mechanism
The Friedel-Crafts acylation proceeds through three key steps:
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) activates the acylating agent (e.g., a substituted benzoyl chloride) to form a highly electrophilic acylium ion.
-
Electrophilic Attack: The electron-rich aromatic ring of the second reactant (e.g., a dimethoxybenzene) attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex).
-
Rearomatization: A proton is abstracted from the sigma complex, restoring the aromaticity of the ring and yielding the final benzophenone product.
A significant advantage of Friedel-Crafts acylation is that the product ketone is less reactive than the starting aromatic compound, which prevents polysubstitution.[1]
Caption: General mechanism of Friedel-Crafts acylation.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of the title compound. The same principles can be applied to the synthesis of its isomers by selecting the appropriate starting materials.
Materials:
-
1,3-Dimethoxybenzene
-
4-Methoxybenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst. Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the reaction flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the 4-methoxybenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
Addition of Aromatic Substrate: Dissolve 1,3-dimethoxybenzene (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the 1,3-dimethoxybenzene solution dropwise to the reaction mixture over 20-30 minutes, still at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
References
Methodological & Application
Synthesis of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone via Friedel-Crafts Acylation: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone, a diaryl ketone with potential applications in medicinal chemistry and materials science. The synthesis is achieved through a classic yet highly effective Friedel-Crafts acylation reaction. This application note delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step laboratory protocol, and provides insights into process optimization and characterization of the final product. The content is tailored for researchers, scientists, and professionals in drug development, emphasizing both theoretical understanding and practical execution.
Introduction: The Significance of Diaryl Ketones and the Friedel-Crafts Acylation
Diaryl ketones are a pivotal class of organic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their synthesis is a cornerstone of modern organic chemistry. The Friedel-Crafts acylation, a reaction first reported by Charles Friedel and James Crafts in 1877, remains a primary and powerful method for the formation of carbon-carbon bonds to an aromatic ring, leading to the synthesis of aryl ketones.[1]
This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[2][3] The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic substrate.[2][4]
In this application note, we focus on the synthesis of this compound. This reaction is an excellent case study for the Friedel-Crafts acylation of highly activated aromatic systems. The electron-donating methoxy groups on both the 1,3-dimethoxybenzene and the anisoyl chloride substrates facilitate the reaction, but also necessitate careful control of reaction conditions to prevent side reactions.[5]
Reaction Mechanism and Rationale for Experimental Design
The synthesis of this compound proceeds via the Friedel-Crafts acylation of 1,3-dimethoxybenzene with 4-methoxybenzoyl chloride (anisoyl chloride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
2.1. Generation of the Acylium Ion
The first step of the mechanism involves the reaction between the acylating agent, 4-methoxybenzoyl chloride, and the Lewis acid catalyst, AlCl₃. The aluminum chloride coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which is the key electrophile in this reaction.[2][4]
2.2. Electrophilic Aromatic Substitution
The highly electron-rich 1,3-dimethoxybenzene acts as the nucleophile. The methoxy groups are ortho, para-directing and strongly activating.[6] Acylation is expected to occur at the position most activated by both methoxy groups and least sterically hindered, which is the 4-position, para to one methoxy group and ortho to the other. The π-electrons of the aromatic ring attack the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
2.3. Re-aromatization
In the final step, a weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[1] However, the product, a diaryl ketone, is a Lewis base and can form a complex with the strong Lewis acid catalyst.[1] Therefore, a stoichiometric amount of the catalyst is often required. The final product is liberated upon aqueous workup.[1]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 1,3-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 1.38 g (10 mmol) | ≥99% |
| 4-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 1.71 g (10 mmol) | ≥98% |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.47 g (11 mmol) | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 30 mL | Anhydrous |
| Hydrochloric Acid (HCl) | HCl | 36.46 | ~10 mL | 2 M aqueous |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~20 mL | Aqueous |
| Brine | NaCl | 58.44 | ~20 mL | Saturated aqueous |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~2 g | |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization | 95% |
Safety Precautions:
-
Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
4-Methoxybenzoyl chloride is a lachrymator and corrosive. Handle in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
Hydrochloric acid is corrosive. Handle with care.
3.2. Reaction Setup and Procedure
-
Apparatus Setup: Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from interfering with the reaction.
-
Initial Setup: In the reaction flask, suspend anhydrous aluminum chloride (1.47 g, 11 mmol) in anhydrous dichloromethane (15 mL) under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Dissolve 4-methoxybenzoyl chloride (1.71 g, 10 mmol) in anhydrous dichloromethane (5 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0 °C.
-
Addition of Aromatic Substrate: Dissolve 1,3-dimethoxybenzene (1.38 g, 10 mmol) in anhydrous dichloromethane (10 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 20 minutes, keeping the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice (50 g) and 2 M hydrochloric acid (10 mL). Stir until the ice has melted and the complex has decomposed.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (20 mL), water (20 mL), and brine (20 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
3.3. Product Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Melting Point: To compare with literature values.
-
Spectroscopic Methods:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature moderately. Ensure the quality of the AlCl₃ is high (anhydrous). |
| Moisture contamination | Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere. | |
| Formation of Side Products | Over-acylation | This is less likely due to the deactivating effect of the ketone product, but possible with highly activated substrates. Use a 1:1 stoichiometry of reactants. |
| Demethylation of methoxy groups | Strong Lewis acids like AlCl₃ can sometimes cause demethylation at higher temperatures.[5] Maintain a low reaction temperature. Consider using a milder Lewis acid such as FeCl₃ or ZnCl₂.[5][7] | |
| Difficult Purification | Oily product | Ensure complete removal of the solvent. If recrystallization is difficult, consider column chromatography on silica gel. |
Conclusion
The Friedel-Crafts acylation is a robust and versatile method for the synthesis of diaryl ketones. The protocol detailed herein for the preparation of this compound provides a reliable procedure for obtaining this valuable compound. By understanding the underlying mechanism and paying careful attention to experimental details, particularly the exclusion of moisture and control of temperature, researchers can achieve high yields of the desired product. This application note serves as a practical guide for scientists engaged in synthetic organic chemistry and drug discovery.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
Application Notes and Protocols for (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone as a Photoinitiator
Disclaimer: The following application notes and protocols are based on the established principles of benzophenone-type photoinitiators. As of the writing of this document, specific experimental data for the use of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone as a photoinitiator is not extensively available in public literature. Therefore, this guide provides a scientifically inferred framework for its application, and all protocols should be considered as starting points requiring experimental optimization.
Introduction: A Methoxy-Substituted Benzophenone for Photopolymerization
This compound belongs to the benzophenone family, a well-established class of Type II photoinitiators. These compounds are instrumental in converting liquid monomers and oligomers into solid polymers upon exposure to ultraviolet (UV) light. This process, known as photopolymerization, is fundamental to numerous applications, including advanced coatings, adhesives, 3D printing, and the fabrication of biomedical devices.
The key structural feature of this compound is the benzophenone core, substituted with three electron-donating methoxy groups. These substitutions are anticipated to modulate the photophysical properties of the molecule, potentially influencing its UV absorption characteristics and its efficiency in initiating polymerization.[1]
As a Type II photoinitiator, this compound requires a co-initiator, typically a hydrogen donor like an amine or an alcohol, to generate the free radicals necessary for polymerization.[2] This two-component system offers versatility and is a cornerstone of many industrial photopolymerization formulations.
Physicochemical and Predicted Photophysical Properties
A summary of the key physicochemical and predicted photophysical properties of this compound is provided below. The photophysical properties are inferred from the behavior of other methoxy-substituted benzophenones.
| Property | Value / Prediction |
| CAS Number | Not assigned for this specific isomer. |
| Molecular Formula | C₁₆H₁₆O₄ |
| Molecular Weight | 272.29 g/mol |
| Appearance | Likely a white to off-white crystalline powder. |
| Solubility | Predicted to be soluble in common organic solvents such as acetone, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). Insoluble in water. |
| UV Absorption (λmax) | Predicted to be in the UVA range (approximately 300-380 nm), influenced by the methoxy substituents. |
| Photoinitiator Type | Type II (Hydrogen Abstraction) |
Mechanism of Photoinitiation: A Triplet State Reaction
The photoinitiation process for a benzophenone-type molecule like this compound is a multi-step process that begins with the absorption of UV radiation.
-
UV Light Absorption: The photoinitiator absorbs a photon of UV light, promoting it from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁).
-
Hydrogen Abstraction: The excited triplet-state photoinitiator abstracts a hydrogen atom from a co-initiator (e.g., an amine). This step is crucial and results in the formation of a ketyl radical and a reactive radical from the co-initiator.
-
Initiation of Polymerization: The radical generated from the co-initiator is typically the primary species that initiates the polymerization of monomers (e.g., acrylates), starting the chain reaction that leads to the formation of a crosslinked polymer network.
Figure 1: General mechanism of Type II photoinitiation.
Experimental Protocol: Photopolymerization of an Acrylate Formulation
This protocol outlines a general procedure for the photopolymerization of a simple acrylate-based resin using this compound as the photoinitiator.
Materials and Reagents
-
This compound (Photoinitiator)
-
Ethyl 4-(dimethylamino)benzoate (EDMAB) or Triethanolamine (TEA) (Co-initiator)
-
Trimethylolpropane triacrylate (TMPTA) or a blend of Bisphenol A glycerolate dimethacrylate (Bis-GMA) and Triethylene glycol dimethacrylate (TEGDMA) (Monomer/Oligomer base)
-
Acetone or THF (for dissolving the photoinitiator if necessary)
-
UV Curing Lamp (e.g., mercury vapor lamp or a 365 nm LED lamp)
-
Glass slides or molds
-
Micropipettes and mixing vials
Experimental Workflow
Figure 2: Experimental workflow for photopolymerization.
Step-by-Step Methodology
-
Preparation of the Photoinitiator System:
-
Prepare a stock solution of the photoinitiator and co-initiator in the monomer blend. A typical starting concentration would be 1-3% by weight for the photoinitiator and 2-5% by weight for the co-initiator.
-
For example, to prepare 10 g of formulation with 2% photoinitiator and 3% co-initiator:
-
Weigh 0.2 g of this compound.
-
Weigh 0.3 g of EDMAB.
-
Weigh 9.5 g of the TMPTA monomer.
-
-
In a light-protected vial (e.g., an amber vial), combine the components. If the photoinitiator has low solubility in the monomer, a minimal amount of a suitable solvent like acetone can be used, which should be evaporated before curing.
-
Mix thoroughly using a vortex mixer or magnetic stirrer until the photoinitiator and co-initiator are completely dissolved.
-
-
Application of the Resin:
-
Dispense the formulated resin onto a glass slide to create a thin film or fill a mold of desired dimensions.
-
-
UV Curing:
-
Place the sample under the UV curing lamp. The distance from the lamp to the sample should be kept consistent for reproducible results.
-
Irradiate the sample with UV light. The required exposure time will depend on the lamp intensity, the concentration of the photoinitiator system, and the thickness of the sample. Start with an exposure time of 60 seconds and optimize from there.
-
The polymerization is complete when the liquid resin has transformed into a solid, tack-free polymer.
-
-
Post-Curing:
-
For some applications, a post-cure step (either with further UV exposure or thermal treatment) may be beneficial to enhance the final properties of the polymer by ensuring maximum conversion of the monomers.
-
Safety Precautions
-
Always work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
UV radiation is harmful to the eyes and skin. Use appropriate UV shielding and avoid direct exposure.
-
Acrylate monomers can be skin and respiratory irritants. Handle them with care.
Data Interpretation and Optimization
To effectively use a new photoinitiator, it is essential to characterize its performance. Key parameters to evaluate include:
-
Cure Speed: This can be assessed by measuring the time required to achieve a tack-free surface.
-
Depth of Cure: For thicker samples, the depth to which the polymerization has occurred can be measured.
-
Degree of Conversion: The percentage of monomer that has been converted to polymer can be quantified using techniques like Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).
-
Mechanical Properties: Once cured, the mechanical properties of the polymer, such as hardness and tensile strength, can be evaluated to determine the effectiveness of the crosslinking.
Optimization of the formulation would involve varying the concentrations of the photoinitiator and co-initiator, as well as the UV light intensity and exposure time, to achieve the desired properties for the final polymer.
References
Application of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone in Polymer Chemistry: A Technical Guide
Introduction: The Role of Substituted Benzophenones in Photopolymerization
(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone is a specialized derivative of benzophenone, a class of compounds renowned in polymer chemistry for their efficacy as photoinitiators. While specific literature on this exact molecule is sparse, its structural similarity to other well-studied benzophenone derivatives allows for a detailed exploration of its potential applications, primarily as a Type II photoinitiator for free-radical polymerization. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the anticipated mechanism of action, key applications, and detailed protocols for utilizing this compound in polymer synthesis.
Benzophenone and its derivatives are prized for their ability to absorb ultraviolet (UV) light and initiate polymerization, a process known as photopolymerization or UV curing. This technology is pivotal in a myriad of industries, including coatings, adhesives, inks, and the fabrication of biomedical devices. The substitution pattern on the benzophenone core, such as the dimethoxy and methoxy groups in the target molecule, can significantly influence the initiator's absorption characteristics, reactivity, and overall efficiency. These substitutions can lead to a red-shift in the absorption maxima, allowing for the use of longer wavelength UV light or even visible light from sources like LEDs, which is often desirable to reduce side reactions and enhance penetration depth.
Mechanism of Action: Type II Photoinitiation
This compound is expected to function as a Type II photoinitiator. This mechanism is characterized by a two-step process involving the photoinitiator and a co-initiator, typically a hydrogen-donating species like an amine or a thiol.
-
Photoexcitation: Upon absorption of UV radiation, the benzophenone derivative undergoes a transition from its ground state to an excited singlet state, followed by rapid intersystem crossing to a more stable triplet state.
-
Hydrogen Abstraction: The excited triplet state of the benzophenone is a potent diradical that readily abstracts a hydrogen atom from the co-initiator. This step is crucial as the ketyl radical formed from the benzophenone is generally not reactive enough to initiate polymerization directly[1].
-
Radical Generation and Polymerization Initiation: The hydrogen abstraction process generates a reactive radical on the co-initiator. This radical is responsible for initiating the polymerization of monomers, such as acrylates or methacrylates, by attacking their double bonds and creating a propagating polymer chain.
The efficiency of this process is dependent on several factors, including the concentration of the photoinitiator and co-initiator, the nature of the monomer, and the intensity and wavelength of the light source.
Figure 1: Proposed mechanism of Type II photoinitiation.
Key Applications in Polymer Chemistry
The primary application of this compound is in UV-curable formulations. The ability to rapidly form polymers upon exposure to light offers significant advantages in various industrial processes.
| Application Area | Description | Potential Advantages of Substituted Benzophenones |
| Coatings & Varnishes | Formation of protective and decorative coatings on various substrates like wood, metal, and plastic. | Enhanced cure speed, improved surface hardness, and potential for curing with LED light sources. |
| Adhesives | Rapid bonding of components in manufacturing, electronics, and medical devices. | Fast, on-demand curing allows for high-throughput automated assembly processes. |
| Printing Inks | Quick drying of inks on paper, plastics, and other media, enabling high-speed printing. | Ensures vibrant, durable prints with excellent adhesion. |
| 3D Printing (Vat Photopolymerization) | Layer-by-layer fabrication of three-dimensional objects from a liquid resin. | High photoinitiation efficiency is crucial for achieving high resolution and fast printing speeds[2]. |
| Biomaterials & Hydrogels | Cross-linking of polymers to form hydrogels for applications in drug delivery, tissue engineering, and contact lenses. | The ability to initiate polymerization under mild conditions is advantageous for encapsulating sensitive biological molecules. |
Experimental Protocols
The following protocols provide a general framework for utilizing this compound as a photoinitiator. Researchers should optimize concentrations and reaction conditions for their specific monomer systems and applications.
Protocol 1: Preparation of a UV-Curable Acrylate Formulation
This protocol describes the preparation of a simple UV-curable formulation for producing a cross-linked polymer film.
Materials:
-
This compound (Photoinitiator)
-
Triethylamine (TEA) or other suitable amine co-initiator
-
Trimethylolpropane triacrylate (TMPTA) or other multifunctional acrylate monomer
-
Dichloromethane (DCM) or other suitable solvent
-
UV lamp (e.g., 365 nm)
-
Glass slides or other suitable substrate
Procedure:
-
Preparation of the Photoinitiator System:
-
In a light-protected vial, prepare a stock solution of the photoinitiator system. For example, dissolve this compound (e.g., 0.5% w/w) and triethylamine (e.g., 2% w/w) in a minimal amount of a suitable solvent like DCM. The ratio of photoinitiator to co-initiator often requires optimization.
-
-
Formulation Preparation:
-
In a separate light-protected container, add the desired amount of the acrylate monomer (e.g., TMPTA).
-
Add the photoinitiator system solution to the monomer and mix thoroughly until a homogeneous solution is obtained. The final concentration of the photoinitiator and co-initiator in the monomer should be carefully controlled.
-
-
Curing Process:
-
Apply a thin film of the formulation onto a glass slide or other substrate using a spin coater or a doctor blade to ensure a uniform thickness.
-
Expose the film to UV light from a suitable lamp. The exposure time will depend on the intensity of the light source, the thickness of the film, and the reactivity of the formulation. Curing can often be observed within seconds to minutes.
-
-
Characterization:
-
The cured polymer film can be characterized for properties such as hardness, solvent resistance, and degree of conversion using techniques like Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the acrylate double bond peaks.
-
Figure 2: Workflow for UV curing of an acrylate formulation.
Protocol 2: Monitoring Polymerization Kinetics with Real-Time FTIR
This protocol outlines a method for studying the kinetics of the photopolymerization reaction.
Materials and Equipment:
-
The prepared UV-curable formulation from Protocol 1.
-
FTIR spectrometer equipped with a real-time monitoring accessory and a UV light source.
-
Liquid sample cell with UV-transparent windows (e.g., BaF₂).
Procedure:
-
Sample Preparation:
-
Place a small drop of the liquid formulation between two BaF₂ windows separated by a spacer of known thickness.
-
-
Data Acquisition Setup:
-
Place the sample cell in the FTIR spectrometer.
-
Set up the instrument to collect spectra at regular time intervals (e.g., every second).
-
-
Initiation and Monitoring:
-
Start the real-time data collection.
-
After collecting a few baseline spectra, turn on the UV lamp to initiate polymerization.
-
Continue collecting spectra until the reaction is complete, as indicated by the stabilization of the acrylate peak intensities.
-
-
Data Analysis:
-
The degree of conversion of the acrylate double bonds can be calculated by monitoring the decrease in the area of the characteristic acrylate peak (e.g., around 1635 cm⁻¹) over time.
-
Conclusion and Future Perspectives
This compound holds significant promise as a photoinitiator in polymer chemistry. Its substituted benzophenone structure suggests it will operate via a Type II mechanism, offering the potential for high efficiency and tunability. Further research is warranted to fully characterize its photochemical properties and to explore its performance in a wide range of photopolymerization applications, including advanced materials for 3D printing and biomedical engineering. The protocols and principles outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this and other novel benzophenone-based photoinitiators.
References
Experimental protocol for the synthesis of substituted benzophenones
An Application Note for the Synthesis of Substituted Benzophenones: Protocols and Mechanistic Insights
Introduction: The Ubiquitous Benzophenone Scaffold
Substituted benzophenones are a cornerstone structural motif in organic and medicinal chemistry.[1][2] These diaryl ketones are not merely synthetic intermediates; they are the core of numerous biologically active compounds, including anti-inflammatory agents, anticancer drugs, and antivirals.[1][2][3] Beyond pharmaceuticals, their unique photochemical properties make them indispensable as photoinitiators in polymer chemistry and as UV-stabilizers in materials science. Given their broad utility, the development of robust and versatile synthetic protocols is of paramount importance for researchers in both academic and industrial settings.
This application note provides detailed, field-proven protocols for the synthesis of substituted benzophenones via two powerful and complementary methodologies: the classic Friedel-Crafts acylation and the modern Suzuki-Miyaura cross-coupling reaction. By explaining the causality behind experimental choices and providing step-by-step guidance, this document aims to empower researchers to confidently synthesize these valuable compounds.
Method 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation, first reported in 1877, remains a fundamental and reliable method for forming aryl ketones.[4] It is an electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring.[5][6]
Principle and Mechanism
The reaction proceeds through the generation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic aromatic ring.[7] The mechanism involves three key steps:
-
Generation of the Acylium Ion: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the acylating agent (e.g., benzoyl chloride). This complexation polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[4]
-
Electrophilic Attack: The π-electrons of the aromatic ring attack the electrophilic acylium ion, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[5][7]
-
Rearomatization: The AlCl₄⁻ complex, formed in the first step, acts as a base to remove a proton from the carbon bearing the new acyl group. This step restores the ring's aromaticity and regenerates the AlCl₃ catalyst, yielding the final benzophenone product.[5]
A key advantage of acylation over its counterpart, Friedel-Crafts alkylation, is that the product (an aryl ketone) is less reactive than the starting aromatic ring, which effectively prevents polysubstitution reactions.[5] However, a significant consideration is that the product ketone can form a stable complex with the Lewis acid catalyst.[8] Consequently, a stoichiometric amount, or even a slight excess, of the catalyst is required. This complex is subsequently hydrolyzed during the aqueous workup to release the final product.[8]
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol: Synthesis of Benzophenone
This protocol details the synthesis of the parent benzophenone from benzene and benzoyl chloride.
Table 1: Reagents and Materials for Friedel-Crafts Acylation
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 7.33 g | 1.1 |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 7.03 g (5.8 mL) | 1.0 |
| Benzene (Dry) | C₆H₆ | 78.11 | 50 mL | Solvent |
| Dichloromethane (DCM, Dry) | CH₂Cl₂ | 84.93 | 25 mL | Solvent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~25 mL | Quenching |
| Water/Ice | H₂O | 18.02 | ~100 g | Quenching |
Causality & Field Insights:
-
Anhydrous Conditions: Aluminum chloride reacts violently with water.[9][10] All glassware must be rigorously dried (e.g., oven-dried) and the reaction must be protected from atmospheric moisture with a drying tube to prevent catalyst deactivation and ensure reproducibility.
-
Solvent Choice: Dichloromethane is a common solvent as it is inert under the reaction conditions. Benzene is used in excess to serve as both reactant and solvent.
-
Order of Addition: The aluminum chloride is added portion-wise to the benzoyl chloride solution to control the initial exothermic complex formation. The benzene is then added slowly to manage the heat of the main reaction.
Step-by-Step Procedure:
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. Ensure all glassware is oven-dried and cooled under a dry atmosphere.
-
Reagent Preparation: In the flask, dissolve benzoyl chloride (5.8 mL, 50 mmol) in 25 mL of dry dichloromethane.
-
Catalyst Addition: Cool the flask in an ice-water bath. Cautiously add anhydrous aluminum chloride (7.33 g, 55 mmol) in small portions over 15 minutes with vigorous stirring. A colored complex will form.
-
Reaction: Remove the ice bath. Add 50 mL of dry benzene to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes.
-
Heating: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 50-60°C) using a water bath for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching (Workup): Cool the reaction mixture back to 0°C in an ice bath. Very slowly and cautiously, pour the reaction mixture onto a mixture of 100 g of crushed ice and 25 mL of concentrated HCl in a large beaker. This step is highly exothermic and will release HCl gas; perform it in a well-ventilated fume hood.[11]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 50 mL of 2M NaOH solution and then 50 mL of brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude benzophenone by recrystallization from a suitable solvent, such as ethanol/water or hexanes, to obtain white crystals.[12][13][14]
Safety Precautions
-
Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing heat and toxic HCl gas.[9][15] Handle in a fume hood, wear safety glasses, impervious gloves, and a lab coat. Keep away from water and moisture.[9][16] A Class D fire extinguisher for reactive metals should be available.[9]
-
Benzene: Is a known carcinogen and is flammable. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Benzoyl Chloride: Is corrosive and a lachrymator. Avoid inhalation and skin contact.
Method 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds.[17] Its application to the coupling of acyl chlorides with arylboronic acids provides a powerful, modern alternative to Friedel-Crafts acylation for synthesizing benzophenones, particularly those with complex substitution patterns.[18][19]
Principle and Rationale
This reaction offers significant advantages over classical methods, including mild reaction conditions, exceptional functional group tolerance, and the use of a catalytic amount of palladium.[20] The arylboronic acids used are generally stable, non-toxic, and commercially available.[21] The catalytic cycle involves three main stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, the carbon-chlorine bond of benzoyl chloride).
-
Transmetalation: The aryl group is transferred from the boronic acid to the palladium center, typically requiring a base to activate the boronic acid.
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the benzophenone product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[17]
Caption: Catalytic Cycle for Suzuki-Miyaura Acylation.
Detailed Experimental Protocol: Synthesis of 4-Phenylbenzophenone
This protocol details the synthesis of 4-phenylbenzophenone from 4-bromobenzoyl chloride and phenylboronic acid.[18]
Table 2: Reagents and Materials for Suzuki-Miyaura Coupling
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| 4-Bromobenzoyl Chloride | C₇H₄BrClO | 219.46 | 110 mg | 1.0 (0.5 mmol) |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 63 mg | 1.05 (0.52 mmol) |
| Tris(dibenzylideneacetone)-dipalladium(0) | Pd₂(dba)₃ | 915.72 | 23 mg | 0.05 (5 mol%) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 138 mg | 2.0 (1.0 mmol) |
| Toluene (Anhydrous) | C₇H₈ | 92.14 | 1.0 mL | Solvent |
Causality & Field Insights:
-
Catalyst System: Pd₂(dba)₃ is a common Pd(0) source. Other catalysts and ligands can be screened to optimize the reaction for different substrates.
-
Base: The base (K₂CO₃) is crucial for the transmetalation step. Carbonates are common, but phosphates or fluorides can also be used.
-
Inert Atmosphere: While many Suzuki couplings are robust, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the Pd(0) catalyst and improve yields.
Step-by-Step Procedure:
-
Setup: To a 10 mL flame-dried flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-bromobenzoyl chloride (110 mg, 0.5 mmol), phenylboronic acid (63 mg, 0.52 mmol), potassium carbonate (138 mg, 1.0 mmol), and Pd₂(dba)₃ (23 mg, 0.025 mmol).[18]
-
Solvent Addition: Add 1.0 mL of anhydrous toluene via syringe.[18]
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) with vigorous stirring for 4 hours. Monitor the reaction by TLC.[18]
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with 1.5 M NaOH solution (2 x 5 mL) and then with brine (10 mL).[18]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-phenylbenzophenone.[13]
General Purification and Characterization
Purification:
-
Recrystallization: This is the most common method for purifying solid benzophenone products.[14] The key is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot.[22] Common issues include "oiling out," which can often be resolved by reheating and adding more solvent, and low recovery, which can be minimized by using the minimum amount of boiling solvent.[12]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization or for oily products, silica gel column chromatography is the preferred method.[13]
Characterization: The identity and purity of the synthesized benzophenones should be confirmed using standard analytical techniques, such as:
-
Melting Point: A sharp, narrow melting point range is indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Infrared (IR) Spectroscopy: Confirms the presence of the characteristic ketone carbonyl (C=O) stretch (typically ~1660 cm⁻¹).
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Conclusion
The synthesis of substituted benzophenones is readily achievable through multiple robust methodologies. The choice between a classic approach like Friedel-Crafts acylation and a modern cross-coupling reaction like the Suzuki-Miyaura coupling depends on the specific target molecule, available starting materials, and functional group compatibility. Friedel-Crafts acylation is a powerful tool for simpler, unsubstituted or activated aromatic systems, while the Suzuki-Miyaura reaction offers unparalleled versatility for constructing complex, highly functionalized benzophenones under mild conditions. By understanding the mechanisms and critical parameters of each protocol, researchers can effectively synthesize these vital chemical scaffolds for a wide array of applications in science and technology.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 12. benchchem.com [benchchem.com]
- 13. Friedel-Crafts Acylation [www1.udel.edu]
- 14. scribd.com [scribd.com]
- 15. nj.gov [nj.gov]
- 16. carlroth.com [carlroth.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. mdpi.com [mdpi.com]
- 19. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tcichemicals.com [tcichemicals.com]
- 21. sciforum.net [sciforum.net]
- 22. How To [chem.rochester.edu]
Application Notes & Protocols for the Analytical Detection of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
Abstract
This comprehensive technical guide provides detailed application notes and robust analytical protocols for the detection and quantification of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone. This document is intended for researchers, scientists, and professionals in drug development and quality control. The methodologies detailed herein are grounded in established analytical principles and are designed to serve as a strong foundation for method development and validation. We will explore High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (HPLC-UV, HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) as primary analytical techniques. The rationale behind experimental choices, step-by-step protocols, and expected outcomes are discussed to ensure scientific integrity and reproducibility.
Introduction and Analyte Profile
This compound, also known as 2,4,4'-trimethoxybenzophenone, is a substituted aromatic ketone. Its chemical structure, featuring three methoxy groups, renders it a molecule of interest in various chemical syntheses, potentially as an intermediate in the creation of more complex pharmaceutical compounds or specialty polymers. The molecular formula is C₁₆H₁₆O₄, with a molecular weight of 272.30 g/mol and a reported melting point of 72°C[1].
The common synthesis route for such benzophenone derivatives is the Friedel-Crafts acylation[2]. For this compound, this would typically involve the reaction of 1,3-dimethoxybenzene with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst. This synthetic pathway is crucial for an analytical chemist to consider, as potential impurities may include unreacted starting materials, regioisomers (e.g., (3,4-dimethoxyphenyl)(4-methoxyphenyl)methanone), or byproducts resulting from demethylation under harsh acidic conditions[3]. A robust analytical method must be able to separate the target analyte from these potential impurities.
This guide will provide the foundational protocols to achieve this separation and quantification.
High-Performance Liquid Chromatography (HPLC) Methods
Due to its non-polar nature, reverse-phase HPLC is the recommended technique for the analysis of this compound[4]. A C18 stationary phase provides excellent resolving power for benzophenone derivatives[4].
HPLC with UV Detection (HPLC-UV)
HPLC-UV is a cost-effective and robust method for routine analysis and quantification. The chromophores within the benzophenone backbone allow for strong UV absorbance.
-
Stationary Phase: A C18 column is the industry standard for the separation of non-polar to moderately polar compounds like substituted benzophenones. Its alkyl chains provide the necessary hydrophobic interactions for retention.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for such analyses. Acetonitrile is chosen for its low UV cutoff and good elution strength. A gradient elution is proposed to ensure the separation of potential impurities with varying polarities.
Caption: Workflow for HPLC-UV analysis of the target analyte.
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standards (e.g., 0.1, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh the sample material (e.g., a formulation or reaction mixture) into a suitable volumetric flask.
-
Add acetonitrile to dissolve the sample, using sonication if necessary.
-
Dilute to the mark with acetonitrile to achieve a theoretical concentration within the calibration range.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min, 50-90% B; 15-17 min, 90% B; 17-18 min, 90-50% B; 18-25 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV/DAD at 254 nm |
-
System Suitability:
-
Inject the 10 µg/mL standard six times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor should be between 0.8 and 1.5.
-
HPLC with Tandem Mass Spectrometry (HPLC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with a tandem mass spectrometer is the method of choice. This allows for definitive identification based on mass-to-charge ratio (m/z) and fragmentation patterns.
-
Ionization: Electrospray Ionization (ESI) in positive mode is suitable for this molecule, as the ketone and ether functionalities can be protonated to form a stable [M+H]⁺ ion.
-
Fragmentation: Collision-Induced Dissociation (CID) will be used to fragment the precursor ion. The expected fragmentation would involve cleavage at the ether linkages or the carbonyl group.
-
Parent Ion [M+H]⁺: 273.11
-
Potential Fragment Ions:
-
m/z 135: Loss of the dimethoxybenzoyl group, resulting in the 4-methoxybenzoyl cation.
-
m/z 165: Loss of the 4-methoxybenzoyl group, resulting in the 2,4-dimethoxybenzoyl cation.
-
Further fragmentation could involve the loss of methyl groups (CH₃) or carbon monoxide (CO).
-
-
Sample and Standard Preparation: As per the HPLC-UV protocol. Dilutions should be made to lower concentrations (e.g., ng/mL range) as MS detection is more sensitive.
-
Chromatographic Conditions: The same HPLC conditions as the UV method can be used as a starting point.
-
Mass Spectrometer Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| MRM Transitions | 273.1 > 135.1 (Quantifier), 273.1 > 165.1 (Qualifier) |
| Collision Energy | To be optimized (start at 15-25 eV) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for volatile and thermally stable compounds. Given the melting point of 72°C, this compound should be amenable to GC analysis without derivatization.
Rationale for Method Parameters:
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point for separating aromatic compounds.
-
Temperature Program: A temperature gradient is necessary to ensure good peak shape and separation from any less volatile impurities.
-
Ionization: Electron Ionization (EI) at 70 eV is standard and will produce a reproducible fragmentation pattern for library matching and structural confirmation.
Caption: Workflow for GC-MS analysis of the target analyte.
-
Standard and Sample Preparation:
-
Prepare standards and samples in a volatile solvent compatible with GC, such as ethyl acetate or dichloromethane, at concentrations ranging from 1 to 50 µg/mL.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL, Splitless |
| Oven Program | Initial 150°C, hold 1 min; ramp 15°C/min to 300°C, hold 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Conclusion and Further Steps
The protocols outlined in this guide provide robust starting points for the analytical detection of this compound. The choice between HPLC and GC will depend on the sample matrix, required sensitivity, and available instrumentation. For all methods, a full method validation according to ICH or equivalent guidelines should be performed to determine linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for the specific application. The information on potential impurities from the synthetic route should be used to challenge the specificity of the developed method.
References
- 1. (2,4-dimethoxyphenyl)-(4-methoxyphenyl)methanone [stenutz.eu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. (2,4-Dimethoxyphenyl)(phenyl)methanone | C15H14O3 | CID 520748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UV-Vis Spectrum of 4-methoxyphenol | SIELC Technologies [sielc.com]
Application Notes & Protocols: The Strategic Utility of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone in Modern Pharmaceutical Synthesis
Preamble: The Benzophenone Core in Drug Discovery
The benzophenone scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional architecture and versatile chemical handles make it a foundational building block for a diverse array of biologically active compounds.[1] Within this important class of molecules, (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone emerges as a particularly valuable intermediate. The strategic placement of electron-donating methoxy groups on its phenyl rings significantly influences its reactivity and provides vectors for further molecular elaboration, making it a cornerstone in the synthesis of complex pharmaceutical agents.
This document serves as a technical guide for researchers, chemists, and drug development professionals, providing in-depth protocols for the synthesis, characterization, and application of this key intermediate. We will explore the causality behind experimental choices and offer insights grounded in established chemical principles.
Compound Profile:
| Property | Data | Source |
| IUPAC Name | (2,4-dimethoxyphenyl)-(4-methoxyphenyl)methanone | PubChem |
| Molecular Formula | C₁₆H₁₆O₄ | PubChem |
| Molecular Weight | 272.29 g/mol | PubChem |
| CAS Number | 41351-30-8 | [2] |
| Appearance | Off-white to white powder | [3] |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC | PubChem |
Synthesis of the Intermediate: The Friedel-Crafts Acylation Approach
The most direct and widely employed method for constructing substituted benzophenones is the Friedel-Crafts acylation .[1][4] This reaction involves the electrophilic acylation of an electron-rich aromatic ring. In our case, the highly activated 1,3-dimethoxybenzene serves as the nucleophile, which is acylated by 4-methoxybenzoyl chloride, the electrophile precursor.
Mechanism Insight: The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, which polarizes the carbon-chlorine bond and generates a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich 1,3-dimethoxybenzene ring, leading to the formation of the desired benzophenone after an aqueous workup. The ortho- and para-directing effects of the methoxy groups on 1,3-dimethoxybenzene strongly favor substitution at the 4-position, leading to a high yield of the target molecule.
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Protocol 2.1: Synthesis via Friedel-Crafts Acylation
Objective: To synthesize this compound from 1,3-dimethoxybenzene and 4-methoxybenzoyl chloride.
Materials:
-
1,3-Dimethoxybenzene (1.0 eq)
-
4-Methoxybenzoyl chloride (1.05 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.
-
Addition of Reactants: Cool the suspension to 0°C using an ice bath. Add 1,3-dimethoxybenzene (1.0 eq) to the flask. In the dropping funnel, prepare a solution of 4-methoxybenzoyl chloride (1.05 eq) in anhydrous DCM.
-
Acylation Reaction: Add the 4-methoxybenzoyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly and carefully quench the reaction by adding 1M HCl. Caution: This is an exothermic process and may release HCl gas.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from hot ethanol to yield this compound as a white crystalline solid.
Troubleshooting:
-
Polysubstitution: Using a slight excess of the acylating agent can sometimes lead to di-acylation. To mitigate this, maintain a 1:1 stoichiometry or use a slight excess of the more valuable 1,3-dimethoxybenzene.[5]
-
Catalyst Deactivation: The methoxy groups can coordinate with the Lewis acid, potentially hindering the reaction. Using a slight excess of AlCl₃ ensures enough catalyst is available to drive the reaction to completion.
Application: A Gateway to Complex Heterocycles
The true utility of this compound lies in the versatility of its central ketone moiety. This functional group is a nexus for a wide range of chemical transformations, allowing for the construction of more elaborate molecular architectures. A common strategy in drug discovery is the conversion of such ketones into nitrogen-containing heterocycles, which are prevalent in many FDA-approved drugs.
One hypothetical yet powerful application is its use as a precursor for a substituted quinoline scaffold, a core structure found in various antimalarial, anticancer, and anti-inflammatory agents.[6]
Caption: Logical workflow from intermediate to a drug scaffold.
Protocol 3.1: Reduction of the Ketone to a Secondary Alcohol
Objective: To reduce the ketone of this compound to the corresponding secondary alcohol, a key step for further functionalization.
Materials:
-
This compound (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Ammonium Chloride Solution (NH₄Cl)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the starting benzophenone (1.0 eq) in a mixture of DCM and MeOH (e.g., 4:1 v/v).
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.
-
Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor completion by TLC.
-
Quenching: Carefully quench the reaction by slowly adding saturated NH₄Cl solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and add deionized water. Extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting secondary alcohol can often be used in the next step without further purification. If necessary, purify via flash column chromatography on silica gel.
Analytical Characterization and Quality Control
Rigorous analytical confirmation is paramount to ensure the identity and purity of the synthesized intermediate before its use in subsequent pharmaceutical syntheses.
| Technique | Expected Results for this compound |
| ¹H NMR | Aromatic protons will appear in the range of δ 6.5-8.0 ppm. Three distinct singlets corresponding to the three methoxy groups (-OCH₃) will be observed around δ 3.8-4.0 ppm. |
| ¹³C NMR | The carbonyl carbon (C=O) will show a characteristic peak downfield, typically around δ 195 ppm. Aromatic carbons will be in the δ 110-165 ppm range, and methoxy carbons will be around δ 55-60 ppm. |
| Mass Spec (MS) | The electron ionization (EI) or electrospray ionization (ESI) spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the compound's molecular weight (approx. 272.1 g/mol ). |
| HPLC | Using a suitable method (e.g., reverse-phase C18 column with a water/acetonitrile gradient), the pure compound should appear as a single, sharp peak, indicating a purity of ≥98%. |
Conclusion
This compound is more than a simple chemical; it is a strategic asset in the pharmaceutical chemist's toolkit. Its synthesis via the robust Friedel-Crafts acylation is efficient and scalable. The compound's true power is realized in its role as a versatile intermediate, where its ketone functionality provides a reliable entry point for constructing complex molecular frameworks with significant therapeutic potential. The protocols and insights provided herein are designed to empower researchers to confidently synthesize and utilize this valuable building block in their drug discovery endeavors.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4′-Hydroxy-2,4-dimethoxybenzophenone - CD BioSciences [celluars.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Purification Method for (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
Abstract
This application note presents a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method for the purification of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone, a benzophenone derivative of interest in pharmaceutical and chemical research. The described reversed-phase HPLC (RP-HPLC) protocol is designed for high-resolution separation and purity assessment, ensuring the isolation of the target compound from reaction byproducts and impurities. The methodology is grounded in established chromatographic principles and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and robustness.[1][2][3][4][5] This guide provides a detailed protocol, from method development and optimization to a complete validation workflow, making it a valuable resource for researchers requiring high-purity this compound for their studies.
Introduction: The Rationale for a Validated Purification Method
This compound belongs to the benzophenone class of compounds, which are widely utilized as UV absorbers and photoinitiators.[6][7] In the context of drug discovery and development, benzophenone derivatives serve as crucial intermediates and scaffolds for synthesizing biologically active molecules. The purity of such compounds is paramount, as even trace impurities can significantly impact the results of biological assays and the safety profile of potential drug candidates.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture.[8][9] Its high resolution and sensitivity make it the preferred method for purifying pharmaceutical intermediates.[10] This application note details a systematic approach to developing and validating an HPLC purification method for this compound, ensuring the final product meets the stringent purity requirements of the pharmaceutical industry.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method.
| Property | Estimated Value/Characteristic | Rationale/Source |
| Molecular Formula | C22H20O4 | Based on chemical structure. |
| Molecular Weight | 364.4 g/mol | Calculated from the molecular formula. |
| Polarity | Moderately non-polar | The presence of three methoxy groups and two phenyl rings contributes to its hydrophobic character. This makes it suitable for reversed-phase HPLC.[11] |
| Solubility | Soluble in organic solvents like acetonitrile, methanol, and tetrahydrofuran. Sparingly soluble in water. | General solubility characteristics of benzophenone derivatives.[12] |
| UV Absorbance | Expected λmax around 280-350 nm | Benzophenone derivatives are known to absorb strongly in the UV region due to the conjugated system of the aromatic rings and the carbonyl group.[6][13][14][15] A wavelength of 287 nm has been successfully used for the analysis of other benzophenones.[16] |
HPLC Method Development and Optimization
The goal of method development is to achieve optimal separation of the target compound from any impurities. A reversed-phase approach is selected due to the non-polar nature of this compound.[11]
Selection of Chromatographic Conditions
The initial chromatographic conditions are chosen based on the physicochemical properties of the analyte and common practices for separating benzophenone derivatives.[17]
| Parameter | Recommended Condition | Justification |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | C18 stationary phases provide excellent retention and separation for non-polar to moderately polar compounds like benzophenone derivatives due to hydrophobic interactions.[11][18][19][20] |
| Mobile Phase | Acetonitrile (ACN) and Water | Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff.[12][21] The ratio of ACN to water will be optimized to achieve the desired retention time. |
| Elution Mode | Isocratic or Gradient | An initial scouting run with a gradient elution is recommended to determine the complexity of the sample and the approximate elution conditions. For purification of a single compound, an isocratic method is often preferred for its simplicity and reproducibility.[8][22] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and column efficiency.[23] |
| Column Temperature | 30°C | Maintaining a constant column temperature helps to ensure reproducible retention times and improve peak shape.[24] |
| Detection Wavelength | 287 nm or 360 nm | Based on the UV absorbance characteristics of benzophenone derivatives.[16][24] A diode array detector (DAD) can be used to scan a range of wavelengths to determine the optimal absorbance maximum for the target compound. |
| Injection Volume | 10-20 µL | A typical injection volume for analytical scale HPLC.[24] |
Experimental Workflow for Method Optimization
The following workflow outlines the steps to refine the initial chromatographic conditions for optimal purification.
Caption: Workflow for HPLC Method Optimization.
Step-by-Step Optimization Protocol
-
Prepare a standard solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Perform a gradient scouting run using a mobile phase gradient of 10% to 90% acetonitrile in water over 20 minutes.
-
Analyze the resulting chromatogram to determine the approximate percentage of acetonitrile at which the compound elutes.
-
Develop an isocratic method based on the elution conditions from the gradient run. For example, if the compound eluted at 15 minutes in the gradient run where the mobile phase composition was 60% acetonitrile, start with an isocratic mobile phase of 60:40 (ACN:Water).
-
Adjust the mobile phase composition to achieve a retention time (k') between 2 and 10.[25] If retention is too long, increase the percentage of acetonitrile. If it is too short, decrease the percentage of acetonitrile.
-
Optimize the flow rate and column temperature to improve peak shape and reduce analysis time while keeping the backpressure within the column's limits.
-
Confirm the final method provides a symmetrical peak for the target compound with good resolution from any impurities.
Protocol for HPLC Purification
This protocol assumes the method has been optimized as described above.
Materials and Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.
-
C18 analytical or semi-preparative column (dimensions dependent on the scale of purification).
-
HPLC-grade acetonitrile and water.
-
0.45 µm syringe filters for sample preparation.
-
Volumetric flasks and pipettes.
-
This compound crude sample.
Preparation of Solutions
-
Mobile Phase: Prepare the optimized mixture of acetonitrile and water (e.g., 65:35 ACN:Water). Degas the mobile phase before use.
-
Sample Solution: Accurately weigh a known amount of the crude this compound and dissolve it in the mobile phase to a suitable concentration (e.g., 1-5 mg/mL). Filter the solution through a 0.45 µm syringe filter.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution onto the column.
-
Monitor the separation at the predetermined wavelength (e.g., 287 nm).
-
Collect the fraction corresponding to the main peak of this compound.
-
Analyze a small aliquot of the collected fraction to confirm its purity.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Method Validation Protocol
To ensure the trustworthiness and reliability of the purification method, it must be validated according to ICH guidelines.[1][2][3][4][5][26] The following validation parameters should be assessed.
Caption: Key Parameters for HPLC Method Validation.
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities.
Procedure:
-
Analyze a blank sample (mobile phase).
-
Analyze a sample of a known related substance or a placebo.
-
Analyze the this compound sample.
-
Spike the analyte sample with known impurities and demonstrate that the peak for the analyte is not interfered with.
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the baseline should be free of interfering peaks at the retention time of the analyte.
Linearity
Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response.[3]
Procedure:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
Objective: To determine the closeness of the measured value to the true value.[3]
Procedure:
-
Perform a recovery study by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three samples at each concentration level and analyze them.
-
Calculate the percentage recovery for each sample.
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[26]
Procedure:
-
Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[3]
Range
Objective: To establish the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
Procedure: The range is determined from the linearity, accuracy, and precision studies.
Acceptance Criteria: The validated range should encompass the expected concentrations of the analyte in the samples to be purified.
Robustness
Objective: To evaluate the reliability of the method with respect to deliberate small variations in method parameters.
Procedure:
-
Introduce small, deliberate changes to the optimized method parameters, one at a time. Examples of variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic component)
-
Detection wavelength (± 5 nm)
-
-
Analyze the system suitability parameters for each condition.
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the minor changes.
Conclusion
This application note provides a comprehensive and scientifically sound framework for the HPLC purification of this compound. By following the detailed protocols for method development, optimization, and validation, researchers can confidently obtain a high-purity compound suitable for demanding applications in pharmaceutical and chemical research. The emphasis on validation in accordance with ICH guidelines ensures the reliability and trustworthiness of the purification method, a critical aspect of regulatory compliance and data integrity.
References
- 1. youtube.com [youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 7. partinchem.com [partinchem.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 10. jetir.org [jetir.org]
- 11. teledynelabs.com [teledynelabs.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mastelf.com [mastelf.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. rjptonline.org [rjptonline.org]
- 21. mastelf.com [mastelf.com]
- 22. drawellanalytical.com [drawellanalytical.com]
- 23. researchgate.net [researchgate.net]
- 24. auroraprosci.com [auroraprosci.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes & Protocols: Strategic Use of Dimethoxytrityl (DMT) Protecting Groups in Complex Organic Synthesis
Introduction: In the intricate landscape of multi-step organic synthesis, particularly in the construction of complex biomolecules like oligonucleotides and peptides, the judicious use of protecting groups is paramount.[1] A protecting group temporarily masks a reactive functional group, preventing it from interfering with subsequent chemical transformations.[1] Among the arsenal of protecting groups for hydroxyl functions, the trityl group and its derivatives stand out for their unique combination of steric bulk and acid lability.[2] This guide provides an in-depth exploration of the (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone derivative, the 4,4'-Dimethoxytrityl (DMT) group, a cornerstone in modern synthetic chemistry.[2][3] We will delve into the mechanistic underpinnings of its application, provide field-proven protocols for its installation and removal, and discuss its strategic advantages in complex synthetic routes.
The Dimethoxytrityl (DMT) Group: A Profile
The 4,4'-Dimethoxytrityl (DMT) group is a derivative of the triphenylmethyl (trityl) group.[2] Its structure, featuring two electron-donating methoxy groups on two of the phenyl rings, is central to its utility. These methoxy groups play a crucial role in stabilizing the trityl cation that is formed during the deprotection step, thereby significantly increasing the acid lability of the DMT group compared to the parent trityl group.[2] This fine-tuning of reactivity allows for its removal under very mild acidic conditions, a critical feature for preserving the integrity of sensitive functional groups elsewhere in the molecule.[2]
Key Attributes of the DMT Group:
-
Selective for Primary Alcohols: Due to its significant steric hindrance, the DMT group preferentially reacts with primary hydroxyl groups over secondary or tertiary ones.[2] This selectivity is a cornerstone of its application in carbohydrate and nucleoside chemistry.
-
Acid Labile: The DMT group is readily cleaved under mild acidic conditions, such as with dilute trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent.[2]
-
Stable to Basic and Nucleophilic Conditions: DMT-protected alcohols are stable to a wide range of reagents used in organic synthesis, including bases, nucleophiles, and many oxidizing and reducing agents.[4][5]
-
Chromophoric Cation: The DMT cation, released upon deprotection, possesses a strong chromophore, appearing as a bright orange-colored species.[3] This provides a convenient method for the real-time monitoring of the deprotection reaction and for the quantification of the yield in solid-phase synthesis.
Synthesis of the Key Reagent: 4,4'-Dimethoxytrityl Chloride (DMT-Cl)
The primary reagent for the introduction of the DMT protecting group is 4,4'-Dimethoxytrityl chloride (DMT-Cl). Its synthesis is a critical first step and is typically achieved through a Grignard reaction followed by chlorination.
Workflow for DMT-Cl Synthesis:
Figure 1: General workflow for the synthesis of DMT-Cl.
Protocol 1: Synthesis of 4,4'-Dimethoxytrityl Chloride (DMT-Cl)
Materials:
-
4-bromoanisole
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
4,4'-dimethoxybenzophenone
-
Anhydrous toluene
-
Acetyl chloride
-
Anhydrous pyridine
-
Hexane
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (argon or nitrogen), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromoanisole in anhydrous THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Reaction with Benzophenone: Cool the Grignard reagent to 0 °C. Slowly add a solution of 4,4'-dimethoxybenzophenone in anhydrous THF. After the addition, allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4,4'-dimethoxytrityl alcohol.
-
Chlorination: Dissolve the crude 4,4'-dimethoxytrityl alcohol in anhydrous toluene. Add a small amount of anhydrous pyridine. Cool the solution to 0 °C and slowly add acetyl chloride. Stir the reaction at room temperature for 2 hours.
-
Purification: Concentrate the reaction mixture under reduced pressure. Add hexane to precipitate the DMT-Cl. Filter the solid, wash with cold hexane, and dry under vacuum to yield 4,4'-Dimethoxytrityl chloride as a crystalline solid. Purity of the DMT-Cl is crucial for successful protection reactions.
Protection of Alcohols with DMT-Cl
The protection of a primary alcohol with DMT-Cl is a straightforward SN1-type reaction. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which also acts as the solvent and neutralizes the HCl byproduct.[6] 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction.[6]
Mechanism of DMT Protection:
Figure 2: Simplified mechanism of DMT protection of an alcohol.
Protocol 2: General Procedure for the 5'-O-DMT Protection of a Nucleoside
Materials:
-
Nucleoside (e.g., thymidine)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous pyridine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the nucleoside (1 equivalent) in anhydrous pyridine.[2]
-
Addition of Reagents: Add DMAP (0.1 equivalents) to the solution.[2] Then, add DMT-Cl (1.1-1.2 equivalents) portion-wise to the stirred solution at room temperature.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[2]
-
Quenching: Upon completion, quench the reaction by adding a small amount of cold methanol to consume any excess DMT-Cl.[2]
-
Workup: Remove the pyridine under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the 5'-O-DMT protected nucleoside.[2]
Table 1: Typical Reaction Conditions for 5'-O-Dimethoxytritylation [2]
| Parameter | Condition |
| Substrate | Nucleoside (e.g., Thymidine) |
| Reagent | 4,4'-Dimethoxytrityl chloride (DMT-Cl) |
| Equivalents of DMT-Cl | 1.1 - 1.2 |
| Solvent | Anhydrous Pyridine |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours |
| Workup | Aqueous wash and silica gel chromatography |
Deprotection of DMT Ethers
The removal of the DMT group is typically achieved by treatment with a mild acid.[6][7] The highly stabilized DMT cation is an excellent leaving group.[6] The choice of acid and reaction conditions can be tuned to be compatible with other protecting groups present in the molecule.[4]
Mechanism of DMT Deprotection:
Figure 3: Acid-catalyzed deprotection of a DMT ether.
Protocol 3: Deprotection of a 5'-O-DMT Protected Nucleoside
Materials:
-
5'-O-DMT protected nucleoside
-
Dichloromethane (DCM)
-
3% Trichloroacetic acid (TCA) in DCM (v/v)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve the 5'-O-DMT protected nucleoside in dichloromethane.
-
Acid Treatment: Add the 3% TCA in DCM solution dropwise to the stirred solution at room temperature. The appearance of a bright orange color indicates the formation of the DMT cation.[3]
-
Reaction Monitoring: Monitor the reaction by TLC until all the starting material is consumed. The deprotection is typically very rapid, often complete within a few minutes.[2]
-
Quenching: Once the reaction is complete, quench the acid by adding saturated aqueous sodium bicarbonate solution until the orange color disappears and the solution becomes colorless.
-
Workup: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the deprotected nucleoside.
-
Purification (if necessary): The crude product can be purified by silica gel column chromatography if needed.
Table 2: Comparison of Common Trityl Protecting Groups [2]
| Protecting Group | Abbreviation | Relative Rate of Deprotection (approx.) | Cleavage Conditions |
| Trityl | Tr | 1 | 80% Acetic Acid (hours) |
| Monomethoxytrityl | MMT | ~70 | 80% Acetic Acid (minutes to hours) |
| Dimethoxytrityl | DMT | ~2000 | 3% TCA in DCM (seconds to minutes) |
Applications in Solid-Phase Oligonucleotide Synthesis
The DMT group is indispensable in automated solid-phase oligonucleotide synthesis.[2] In this process, nucleosides are sequentially added to a growing chain attached to a solid support. The 5'-hydroxyl of the incoming nucleoside is protected with a DMT group, which is removed at the beginning of each cycle to allow for the coupling of the next nucleotide. The intense color of the DMT cation provides a reliable method for monitoring the efficiency of each coupling step.
Workflow of a Solid-Phase Oligonucleotide Synthesis Cycle:
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Dimethoxytrityl - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
Welcome to the technical support center for the synthesis of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific chemical transformation. Here, we address common challenges and provide in-depth, field-proven insights to improve your experimental outcomes.
I. Introduction to the Synthesis
The synthesis of this compound is a classic example of a Friedel-Crafts acylation reaction. This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and attaching acyl groups to aromatic rings.[1] In this specific case, 1,3-dimethoxybenzene is acylated with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
The methoxy groups on both aromatic rings are electron-donating, which activates them towards electrophilic aromatic substitution, making this reaction generally favorable. However, several factors can lead to suboptimal yields and the formation of impurities. This guide will walk you through troubleshooting these common issues.
II. Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address potential issues you may encounter during the synthesis.
FAQ 1: My reaction yield is consistently low. What are the most likely causes?
Low yields in this Friedel-Crafts acylation can stem from several factors. The most common culprits are related to catalyst activity, reaction conditions, and reagent quality.
-
Catalyst Inactivity: The Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (water-free) conditions throughout the experiment.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the product ketone can form a stable complex with the Lewis acid catalyst.[2][3] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount of the catalyst is often required, rather than a catalytic amount.[2][3]
-
Sub-optimal Reaction Temperature: Temperature plays a critical role. While some acylations proceed at room temperature, this specific reaction may require gentle heating to overcome the activation energy.[2] Conversely, excessively high temperatures can lead to the formation of side products and decomposition.[2]
-
Poor Reagent Quality: The purity of 1,3-dimethoxybenzene and 4-methoxybenzoyl chloride is paramount. Impurities can lead to unwanted side reactions and the formation of colored byproducts, complicating purification.
FAQ 2: I'm observing the formation of multiple products in my crude reaction mixture. What are they, and how can I prevent them?
The presence of multiple products is a common issue. Understanding the possible side reactions is key to mitigating them.
-
Isomer Formation: The two methoxy groups on 1,3-dimethoxybenzene are ortho, para-directing. While the primary site of acylation is the C4 position (para to one methoxy group and ortho to the other), some acylation may occur at the C2 or C6 positions, leading to isomeric byproducts.
-
Polyacylation: Although the acyl group introduced is deactivating, making a second acylation less favorable, it can still occur with highly activated aromatic rings.[2] Given that 1,3-dimethoxybenzene is strongly activated, there is a possibility of a second acylation on the same ring, especially if the reaction conditions are too harsh.
To minimize the formation of these byproducts:
-
Control Reaction Temperature: Running the reaction at a lower temperature can increase selectivity for the desired isomer.
-
Slow Addition of Acylating Agent: Adding the 4-methoxybenzoyl chloride solution dropwise to the mixture of 1,3-dimethoxybenzene and AlCl₃ can help to control the reaction rate and minimize side reactions.
FAQ 3: The purification of the final product is proving difficult. What are the best practices?
Purification is a critical step to obtaining a high-purity product.
-
Work-up Procedure: After the reaction is complete, the mixture needs to be carefully quenched. This is typically done by pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complexes and separates the organic and aqueous layers.
-
Extraction: The product should be extracted from the aqueous layer using a suitable organic solvent, such as dichloromethane or ethyl acetate.[4] Multiple extractions will ensure a more complete recovery of the product.
-
Washing the Organic Layer: The combined organic extracts should be washed with a dilute base (like sodium bicarbonate solution) to remove any unreacted 4-methoxybenzoyl chloride (as the corresponding carboxylic acid) and then with brine to remove residual water.
-
Crystallization: The crude product, after removal of the solvent, can often be purified by recrystallization from a suitable solvent or solvent mixture, such as methanol or an ethanol/water mixture.[4]
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is an effective method for separating the desired product from isomers and other impurities.[5]
FAQ 4: Can I use a different catalyst besides aluminum chloride?
While AlCl₃ is the most common catalyst, other Lewis acids can be used. In some cases, milder Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can be effective, particularly with activated aromatic rings.[3] For more challenging substrates, stronger catalysts like triflic acid have been shown to be effective.[5] The choice of catalyst can influence the reaction rate and selectivity, and some experimentation may be necessary to find the optimal catalyst for your specific conditions.
III. Experimental Protocols & Data
Optimized Synthesis Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
1,3-Dimethoxybenzene
-
4-Methoxybenzoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Methanol (for recrystallization)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 1,3-dimethoxybenzene (1.0 equivalent) and 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol.
Data Presentation: Troubleshooting Low Yields
| Potential Cause | Recommended Solution | Expected Outcome |
| Moisture Contamination | Use flame-dried glassware and anhydrous solvents/reagents. | Improved catalyst activity and higher yield. |
| Insufficient Catalyst | Increase the stoichiometry of AlCl₃ to 1.1-1.2 equivalents. | Drives the reaction to completion by accounting for catalyst complexation with the product. |
| Sub-optimal Temperature | Optimize the reaction temperature (e.g., start at 0°C and slowly warm to room temperature). | Increased reaction rate without promoting side reactions. |
| Impure Reagents | Purify starting materials (e.g., by distillation) before use. | Reduced formation of byproducts and easier purification. |
IV. Visualizing the Workflow
Logical Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis.
References
Common side reactions in the synthesis of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
Welcome to the technical support center for the synthesis of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone, also known as 2,4',4-trimethoxybenzophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis via Friedel-Crafts acylation. Here, we provide in-depth, mechanism-based troubleshooting advice and answers to frequently asked questions.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis and purification processes.
Q1: My NMR analysis indicates the presence of a significant isomeric byproduct. What is this impurity and how can I improve the regioselectivity of the reaction?
A1: Cause and Mechanistic Insight
The most probable isomeric byproduct is (2,6-dimethoxyphenyl)(4-methoxyphenyl)methanone . This arises from a lack of complete regioselectivity during the electrophilic aromatic substitution (EAS) step.
The starting material, 1,3-dimethoxybenzene, is a highly activated aromatic ring. The two methoxy groups are strong ortho, para-directors.[1] Electrophilic attack by the 4-methoxybenzoyl cation (anisoyl cation) can occur at three possible positions:
-
C4-Position (Desired): Attack at the carbon para to one methoxy group and ortho to the other. This is the sterically most accessible and electronically favorable position, leading to the desired this compound.
-
C2-Position (Isomer): Attack at the carbon ortho to both methoxy groups. While electronically activated, this position is more sterically hindered.
-
C6-Position: This is equivalent to the C2-position.
Under forcing conditions (e.g., high temperatures, highly active catalyst), the kinetic barrier for acylation at the C2 position can be overcome, leading to the formation of the undesired isomer.
Troubleshooting and Optimization Protocol:
-
Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) during the addition of the acyl chloride and throughout the reaction.[2] Friedel-Crafts reactions are often exothermic, and excessive heat can reduce regioselectivity.
-
Order of Addition: Slowly add the 4-methoxybenzoyl chloride to the mixture of 1,3-dimethoxybenzene and the Lewis acid catalyst. This maintains a low concentration of the electrophile, favoring attack at the most reactive C4 position.
-
Choice of Lewis Acid: While strong Lewis acids like AlCl₃ are effective, they can sometimes lead to lower selectivity. Consider using milder Lewis acids. (See FAQ 1 for alternatives).
-
Solvent Selection: Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. Using a more coordinating solvent can sometimes temper catalyst activity and improve selectivity, but may also slow down the reaction.
Diagram: Regioselectivity in the Acylation of 1,3-Dimethoxybenzene
References
Technical Support Center: Purification of Crude (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
Welcome to the Technical Support Center for the purification of crude (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone, also known by its synonym, 2,4,4'-trimethoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this aromatic ketone. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction to Purification Challenges
This compound is typically synthesized via a Friedel-Crafts acylation reaction between 1,3-dimethoxybenzene and 4-methoxybenzoyl chloride, catalyzed by a Lewis acid. While this method is effective, the crude product is often contaminated with unreacted starting materials, isomeric byproducts, and residual catalyst. Achieving high purity is critical for subsequent applications, necessitating robust purification strategies. This guide will address these challenges head-on, providing practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile is largely dependent on the reaction conditions. Common impurities include:
-
Unreacted Starting Materials: 1,3-dimethoxybenzene and 4-methoxybenzoic acid (from the hydrolysis of 4-methoxybenzoyl chloride).
-
Isomeric Byproducts: While the methoxy groups of 1,3-dimethoxybenzene strongly direct acylation to the 4-position, trace amounts of other isomers may form.
-
Di-acylated Products: Under certain conditions, a second acylation on the highly activated 1,3-dimethoxybenzene ring can occur.
-
Residual Catalyst: Hydrolyzed Lewis acid (e.g., aluminum hydroxide if AlCl₃ is used).
-
Solvent Residues: From the reaction and workup steps.
Q2: My crude product is a yellow oil, but I expected a solid. What should I do?
A2: "Oiling out" is a common issue where the product separates as a liquid instead of a solid. This can be due to the presence of impurities that depress the melting point or if the cooling process is too rapid. First, confirm the identity of your product through techniques like TLC or ¹H NMR. If the desired product is present, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If these methods fail, it is advisable to proceed with column chromatography to remove the impurities that are inhibiting crystallization.[1]
Q3: What is the expected melting point of pure this compound?
Q4: Which analytical techniques are best for assessing the purity of the final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample and to monitor the progress of column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column is a good starting point.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and for detecting and identifying impurities.
-
Melting Point Analysis: A sharp melting point range close to the expected value is a good indicator of high purity.
Troubleshooting Purification by Recrystallization
Recrystallization is often the first-line method for purifying solid organic compounds.[4][5] The key is selecting an appropriate solvent or solvent system.
Problem 1: The compound will not dissolve in the hot solvent.
-
Causality: The solvent is too non-polar for your compound.
-
Solution:
-
Increase Polarity: If using a single solvent, try a more polar one. For instance, if your compound doesn't dissolve in hot hexanes, try ethyl acetate or ethanol.
-
Use a Solvent Pair: If your compound is very soluble in one solvent (e.g., dichloromethane) and insoluble in another (e.g., hexanes), a two-solvent recrystallization can be effective. Dissolve the crude product in a minimal amount of the "good" hot solvent, then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[6][7]
-
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Causality: The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution, often due to impurities.
-
Solution:
-
Reheat and Dilute: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce the saturation, and allow it to cool more slowly.
-
Induce Crystallization: Try scratching the inner surface of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.
-
Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.
-
Problem 3: Low recovery of the purified product.
-
Causality:
-
Too much solvent was used, leaving a significant amount of the product in the mother liquor.
-
Premature crystallization occurred during hot filtration.
-
The crude material had a very low initial purity.
-
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Preheat Funnel: During hot filtration to remove insoluble impurities, preheat the funnel and filter paper to prevent the product from crashing out.
-
Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization or purify by column chromatography.
-
Recommended Recrystallization Solvents
Based on the structure of this compound, here are some suggested solvents to screen:
| Solvent/System | Rationale |
| Ethanol | Benzophenones often have good solubility in hot ethanol and lower solubility when cold. |
| Isopropanol | Similar properties to ethanol, can be a good alternative. |
| Ethyl Acetate/Hexanes | A versatile solvent pair for moderately polar compounds.[8] |
| Methanol/Water | Another common solvent pair for inducing crystallization.[8] |
Troubleshooting Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their polarity.[9]
Workflow for Column Chromatography
Caption: A typical workflow for purification by column chromatography.
Problem 1: Poor separation of the product from an impurity (co-elution).
-
Causality: The chosen eluent system has either too high or too low polarity, or the polarity difference between your product and the impurity is insufficient for separation with that eluent.
-
Solution:
-
Optimize Eluent System: Use TLC to screen different solvent systems. A good starting point for aromatic ketones is a mixture of ethyl acetate and hexanes.[10] Aim for an Rf value of ~0.3 for your target compound.[11]
-
Use a Gradient Elution: Start with a less polar eluent and gradually increase the polarity. This can help to first elute non-polar impurities, followed by your product, and finally more polar impurities.
-
Change the Stationary Phase: If separation on silica gel is proving difficult, consider using a different adsorbent like alumina.
-
Problem 2: The compound is not eluting from the column.
-
Causality: The eluent is not polar enough to displace your compound from the stationary phase.
-
Solution: Gradually increase the polarity of the eluent. For an ethyl acetate/hexanes system, increase the percentage of ethyl acetate.
Problem 3: Cracking or channeling of the column packing.
-
Causality: The column was not packed properly, or the solvent polarity was changed too drastically.
-
Solution:
-
Proper Packing: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels.
-
Gradual Polarity Change: When running a gradient, increase the solvent polarity incrementally.
-
Recommended Column Chromatography Conditions
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Eluent System | Start with a low polarity mixture (e.g., 5-10% Ethyl Acetate in Hexanes) and gradually increase the polarity.[10] |
| Sample Loading | Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column. |
| Fraction Analysis | Monitor the collected fractions by TLC. |
Analytical Characterization
Accurate characterization of the purified product is essential to confirm its identity and purity.
¹H NMR Spectroscopy
The expected ¹H NMR spectrum of this compound in CDCl₃ would show:
-
Signals for the three methoxy groups (-OCH₃) as singlets, likely in the range of δ 3.8-4.0 ppm.
-
Aromatic protons in the region of δ 6.5-8.0 ppm. The protons on the 2,4-dimethoxyphenyl ring will be more shielded (appear at a lower ppm) than those on the 4-methoxyphenyl ring due to the electron-donating effect of the two methoxy groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide confirmation of the carbon skeleton:
-
The carbonyl carbon (C=O) signal will be significantly downfield, typically in the range of δ 190-200 ppm.[12]
-
The methoxy carbons (-OCH₃) will appear around δ 55-60 ppm.
-
The aromatic carbons will be in the δ 110-165 ppm region. Carbons directly attached to the oxygen atoms will be the most downfield in this region.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for purity analysis.
Example HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | Start with a higher percentage of water and gradually increase the acetonitrile concentration. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~280 nm |
| Column Temp. | 30 °C |
This method should allow for the separation of the non-polar product from more polar impurities.[1][3]
Step-by-Step Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling while stirring.
-
Continue adding small portions of hot ethanol until the solid just dissolves.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Slurry pack a glass column with silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the column.
-
Elute the Column: Begin eluting with the low-polarity solvent, collecting fractions.
-
Increase Polarity: Gradually increase the polarity of the eluent (e.g., to 10%, then 20% ethyl acetate in hexanes) to elute the compounds.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the Product: Dry the purified product under high vacuum.
Logical Flow of Purification and Analysis
Caption: Recommended sequence for the purification and analysis of crude this compound.
References
- 1. Separation of 2-Hydroxy-4-methoxybenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Biotransformation of Benzoate to 2,4,6-Trihydroxybenzophenone by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Chromatography [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Showing Compound 2,4,6-Trimethoxybenzophenone (FDB011963) - FooDB [foodb.ca]
Technical Support Center: Optimizing Reaction Conditions for Friedel-Crafts Acylation of Anisole
Welcome to the technical support center for the Friedel-Crafts acylation of anisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, we will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis of valuable aromatic ketones.
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond by attaching an acyl group to an aromatic ring.[1][2] Anisole, with its electron-donating methoxy group, is a highly activated substrate for this electrophilic aromatic substitution, primarily yielding the para-substituted product, 4-methoxyacetophenone, a versatile intermediate in various applications.[3][4]
This guide is structured to address common challenges and questions through a troubleshooting and FAQ format, providing you with the expertise to refine your reaction conditions for optimal yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses specific problems you may encounter during the Friedel-Crafts acylation of anisole.
Question: My reaction yield is significantly lower than expected. What are the most common causes and how can I address them?
Answer:
Low yields in Friedel-Crafts acylation can be attributed to several factors, often related to reagent quality and reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity: The most frequent culprit is the deactivation of the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), by moisture.[5][6] AlCl₃ is highly hygroscopic and will react with water to become inactive.
-
Solution: Always use a fresh, unopened container of anhydrous AlCl₃ or one that has been properly stored in a desiccator. The catalyst should be a fine, free-flowing powder. If it appears clumpy or you notice the smell of HCl, it has likely been compromised.[5] Ensure all glassware is rigorously dried, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[1][6] This is because the product, an aromatic ketone, is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[1]
-
Solution: Use at least one equivalent of AlCl₃ for each equivalent of the acylating agent. In practice, using a slight excess (1.1 to 1.3 equivalents) can often improve yields.
-
-
Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. While the acylation of anisole is often exothermic, some reactions may require initial cooling to control the reaction rate, followed by warming to ensure completion.[4]
-
Solution: Start the reaction at a lower temperature (e.g., 0 °C) during the addition of reagents to control the initial exotherm.[7] After the addition is complete, allow the reaction to warm to room temperature and stir for a designated period.[8] Gentle heating may be necessary to drive the reaction to completion, but excessively high temperatures can lead to side reactions and decomposition.[6]
-
-
Purity of Reagents: The purity of anisole and the acylating agent (e.g., acetyl chloride or acetic anhydride) is crucial. Impurities can interfere with the catalyst and lead to the formation of byproducts.[6]
-
Solution: Use freshly distilled anisole and high-purity acylating agents.
-
Question: I am observing the formation of a significant amount of the ortho-isomer. How can I improve the para-selectivity?
Answer:
The methoxy group of anisole is an ortho, para-directing group in electrophilic aromatic substitution.[9][10] While the para product is generally favored due to reduced steric hindrance, the ortho/para ratio can be influenced by several factors:
-
Choice of Lewis Acid: The size and nature of the Lewis acid can influence the steric environment around the ortho position.
-
Solution: While AlCl₃ is common, exploring other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) might offer different selectivity profiles.[11]
-
-
Solvent Effects: The polarity of the solvent can impact the transition state of the reaction and, consequently, the regioselectivity.
-
Reaction Temperature: Lower reaction temperatures generally favor the kinetically controlled product, which in this case is often the para-isomer due to sterics.
-
Solution: Running the reaction at a lower temperature (e.g., 0 °C or even -10 °C) may increase the proportion of the para-substituted product.
-
Question: During the workup, I am struggling with a persistent emulsion when quenching the reaction with water. How can I break this emulsion and improve product recovery?
Answer:
The quenching of the AlCl₃ complex with water is highly exothermic and can lead to the formation of emulsions, making the separation of the organic and aqueous layers difficult.[4][5]
-
Quenching Procedure: The method of quenching is critical.
-
Breaking the Emulsion: If an emulsion still forms, several techniques can be employed.
-
Solution: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[5] The increased ionic strength of the aqueous layer helps to break the emulsion. Gentle swirling or agitation of the separatory funnel, rather than vigorous shaking, can also minimize emulsion formation. In some cases, filtering the entire mixture through a pad of Celite can help to break up the emulsion.
-
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of the Friedel-Crafts acylation of anisole?
The reaction proceeds through a well-established electrophilic aromatic substitution mechanism:[14][15]
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (e.g., acetyl chloride) to form a highly reactive and resonance-stabilized acylium ion (CH₃CO⁺).[2][14]
-
Electrophilic Attack: The electron-rich π-system of the anisole ring acts as a nucleophile and attacks the electrophilic acylium ion. This attack preferentially occurs at the ortho and para positions due to the electron-donating nature of the methoxy group.[11][16] This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[15]
-
Deprotonation and Aromatization: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the newly added acyl group.[14] This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product.
Why is Friedel-Crafts acylation generally preferred over alkylation for synthesizing aromatic ketones?
Friedel-Crafts acylation has two significant advantages over alkylation:[15]
-
No Carbocation Rearrangements: The acylium ion is resonance-stabilized and does not undergo rearrangements, which are a common and often problematic side reaction in Friedel-Crafts alkylation.[2][15] This leads to a more predictable and cleaner product profile.
-
Avoidance of Polyalkylation: The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[6][15] This prevents the multiple additions that can occur in Friedel-Crafts alkylation, where the newly added alkyl group is activating.
Can I use other acylating agents besides acyl chlorides?
Yes, acid anhydrides, such as acetic anhydride, are also commonly used as acylating agents in Friedel-Crafts acylation.[12][17] The reaction mechanism is similar, involving the activation of the anhydride by the Lewis acid to generate the acylium ion. In some cases, carboxylic acids can also be used, though this typically requires stronger reaction conditions.[18]
Are there greener alternatives to traditional Lewis acids like AlCl₃?
Yes, concerns over the environmental impact and handling of traditional Lewis acids have driven the development of more sustainable alternatives. Solid acid catalysts, such as zeolites (e.g., H-Beta, H-ZSM-5, and mordenite), have shown great promise.[19][20][21] These materials are often reusable, non-corrosive, and can lead to high selectivity with simplified workup procedures.[19][21] For example, using mordenite zeolite with acetic anhydride in acetic acid has been shown to give quantitative conversion of anisole to 4-methoxyacetophenone with excellent selectivity and catalyst reusability.[19]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical reaction conditions for the Friedel-Crafts acylation of anisole with different acylating agents and catalysts, highlighting the impact on product distribution.
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Major Product(s) | Reference(s) |
| Acetyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | 4-methoxyacetophenone | [8][22] |
| Acetic Anhydride | AlCl₃ | Dichloromethane | Reflux | 4-methoxyacetophenone | [12][17] |
| Propionyl Chloride | FeCl₃ | Dichloromethane | RT | 4'-methoxypropiophenone | [11][23] |
| Acetic Anhydride | Mordenite Zeolite | Acetic Acid | 150 | 4-methoxyacetophenone (>99% selectivity) | [19][21] |
Experimental Protocol: Classic Friedel-Crafts Acylation of Anisole
This protocol details a standard procedure for the acylation of anisole using acetyl chloride and aluminum chloride.[22]
Materials:
-
Anisole
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), and an addition funnel. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.[8]
-
Reagent Preparation: In a fume hood, cautiously add 1.1 equivalents of anhydrous AlCl₃ to the reaction flask. Add anhydrous DCM to the flask to create a slurry.[24]
-
Addition of Acylating Agent: In the addition funnel, prepare a solution of 1.1 equivalents of acetyl chloride in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ slurry at 0 °C (ice bath).[24]
-
Addition of Anisole: After the addition of acetyl chloride is complete, add a solution of 1.0 equivalent of anisole in anhydrous DCM to the addition funnel and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.[8]
-
Reaction: After the addition of anisole is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 15-30 minutes.[23] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[24]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with two portions of DCM.[23]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[24]
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and remove the solvent from the filtrate by rotary evaporation to yield the crude product.[24]
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation of Anisole.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. condor.depaul.edu [condor.depaul.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. youtube.com [youtube.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. byjus.com [byjus.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 18. 4'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 19. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 20. researchgate.net [researchgate.net]
- 21. scirp.org [scirp.org]
- 22. benchchem.com [benchchem.com]
- 23. m.youtube.com [m.youtube.com]
- 24. websites.umich.edu [websites.umich.edu]
Technical Support Center: Photodegradation of (2,e-Dimethoxyphenyl)(4-methoxyphenyl)methanone
Welcome to the technical support center for the investigation of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone, also known as 2,4,4'-trimethoxybenzophenone, under UV irradiation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during experimental work.
Introduction
This compound is a substituted benzophenone. Compounds of this class are known for their use as UV filters and photoinitiators.[1][2] Understanding their behavior under UV light is crucial for assessing their environmental fate, photostability in pharmaceutical formulations, and potential for generating degradation products.[3][4][5] This guide provides a framework for investigating its photodegradation pathways and troubleshooting common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during your photodegradation experiments. The key to successful troubleshooting is a systematic approach to identify and resolve the root cause of the problem.[6][7]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent degradation rates between replicate experiments. | - Fluctuations in UV lamp intensity.- Variations in sample temperature.- Inconsistent initial concentration of the analyte.- Changes in solvent purity or composition. | - Lamp Intensity: Regularly check the lamp output with a calibrated radiometer. Allow the lamp to warm up to a stable output before starting experiments.- Temperature Control: Use a temperature-controlled reaction vessel or a water bath to maintain a constant temperature.[8]- Concentration: Prepare a single stock solution for all replicates. Use calibrated pipettes for accurate dilutions.- Solvent: Use high-purity (e.g., HPLC-grade) solvents from a single batch for the entire experiment. Degas solvents if necessary to remove dissolved oxygen, which can participate in photochemical reactions. |
| No observable degradation of the parent compound. | - The compound is highly photostable under the experimental conditions.- The wavelength of the UV source does not overlap with the compound's absorption spectrum.- Insufficient UV light intensity or exposure time.- Analytical method is not sensitive enough to detect small changes. | - Photostability: Confirm the compound's UV-Vis absorption spectrum. The UV source must emit at a wavelength where the compound absorbs.[1][9]- Wavelength: Ensure your UV lamp's emission spectrum is appropriate for the analyte. Benzophenones typically absorb in the UVA and UVB regions.[1]- Intensity/Time: Increase the irradiation time or use a more powerful lamp. Be aware that this may lead to secondary degradation of initial photoproducts.- Analytical Method: Validate your analytical method (e.g., HPLC-UV, LC-MS) to ensure it has the required sensitivity and linearity for the concentration range of your experiment.[5] |
| Appearance of unexpected peaks in the chromatogram. | - Formation of degradation products.- Contamination from glassware, solvent, or sample handling.- Secondary reactions of degradation products. | - Identify Products: Use LC-MS or GC-MS to identify the mass of the unknown peaks and propose potential structures. Tandem mass spectrometry (MS/MS) can provide further structural information.- Run Blanks: Irradiate a solvent blank (without the analyte) under the same conditions to check for solvent degradation or contaminants.- Time-Course Study: Analyze samples at multiple time points to track the formation and subsequent decay of intermediates. |
| Low mass balance (sum of parent compound and identified products is less than 100%). | - Formation of volatile degradation products not detected by LC-based methods.- Formation of highly polar products that are not retained on the chromatographic column.- Adsorption of the compound or its products to the reaction vessel walls. | - Volatiles: Use headspace GC-MS to analyze for volatile organic compounds.- Polar Products: Modify your chromatographic method (e.g., use a different column, a more aqueous mobile phase, or derivatization) to detect highly polar compounds.- Adsorption: Use silanized glassware to minimize adsorption. Perform a recovery study by rinsing the vessel with a strong solvent after the experiment to quantify adsorbed material. |
| Precipitate formation during the experiment. | - The compound or its degradation products have low solubility in the chosen solvent.- Polymerization of the parent compound or its degradation products. | - Solubility: Choose a solvent in which both the parent compound and expected degradation products are sufficiently soluble. Consider using a co-solvent.- Polymerization: Analyze the precipitate by techniques such as FTIR or NMR to check for polymeric structures. Lowering the initial concentration of the analyte may reduce polymerization. |
Frequently Asked Questions (FAQs)
Q1: What are the likely primary photodegradation pathways for this compound?
-
Norrish Type I and Type II Reactions: Benzophenones are known to undergo Norrish type reactions upon photoexcitation. A Norrish Type I reaction would involve cleavage of the bond between the carbonyl group and one of the phenyl rings, leading to the formation of radical species. A Norrish Type II reaction, if a suitable gamma-hydrogen is available, could lead to cleavage of the bond beta to the carbonyl group.
-
Demethylation: Cleavage of the methoxy groups (O-CH₃) is a common degradation pathway for methoxy-substituted aromatic compounds.[2] This can occur through reaction with photochemically generated reactive oxygen species (ROS) such as hydroxyl radicals.[12][13]
-
Hydroxylation: Addition of hydroxyl groups to the aromatic rings is another common pathway, often mediated by ROS.[2]
Q2: How can I identify the degradation products?
A2: A combination of chromatographic and spectroscopic techniques is essential.
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This allows for the separation and initial characterization of degradation products based on their retention times and UV-Vis spectra.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: This is a powerful tool for determining the molecular weights of the degradation products and obtaining structural information through fragmentation patterns.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile or semi-volatile degradation products. Derivatization may be necessary for non-volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a major degradation product can be isolated and purified, NMR (¹H and ¹³C) can provide definitive structural elucidation.
Q3: What solvent should I use for my photodegradation study?
A3: The choice of solvent is critical as it can influence the degradation pathways.
-
Inert Solvents: Solvents like acetonitrile and water are commonly used. Water is environmentally relevant, but the solubility of the parent compound may be low. Acetonitrile is a good choice for mechanistic studies as it is relatively inert.
-
Protic vs. Aprotic Solvents: Protic solvents like alcohols can participate in the reaction, for example, by acting as hydrogen donors.
-
Presence of Sensitizers/Quenchers: The presence of dissolved organic matter or other substances in natural waters can act as photosensitizers or quenchers, affecting the degradation rate.[14][15][16]
Q4: How do I set up a robust experimental workflow for studying photodegradation?
A4: A well-designed workflow is crucial for obtaining reliable and reproducible data.
Caption: Experimental workflow for photodegradation studies.
Q5: What kind of control experiments should I perform?
A5: Control experiments are essential to ensure that the observed degradation is due to UV light and not other factors.[6][7]
-
Dark Control: A sample of the reaction solution kept in the dark under the same conditions (e.g., temperature) as the irradiated samples. This accounts for any hydrolysis or other non-photochemical degradation.
-
Solvent Blank: The solvent without the analyte is irradiated to check for the formation of interfering peaks from solvent degradation.
-
Photolysis Control (without analyte): If using sensitizers or other additives, a solution of these additives without the analyte should be irradiated to understand their photochemical behavior.
Proposed Degradation Pathway
Based on the photochemistry of similar benzophenone derivatives, a plausible degradation pathway for this compound under UV light in an aqueous environment containing oxygen is proposed below. This pathway involves initial excitation of the molecule followed by reactions such as demethylation and hydroxylation, potentially leading to ring cleavage upon prolonged irradiation.
Caption: Proposed photodegradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of UV Radiation on the Degradation of Pharmaceutical Formulations Containing Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary and ultimate degradation of benzophenone-type UV filters under different environmental conditions and the underlying structure-biodegradability relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Troubleshooting and optimizing lab experiments – The Bumbling Biochemist [thebumblingbiochemist.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phototransformation of the sunlight filter benzophenone-3 (2-hydroxy-4-methoxybenzophenone) under conditions relevant to surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning [mdpi.com]
- 13. Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Effect of anthraquinone-2,6-disulfonate on the photolysis of 2,4,4′-tribromophenylphenyl ether - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
How to remove unreacted starting material from (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
Welcome to the technical support center for the purification of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for removing unreacted starting materials from your crude product.
Frequently Asked Questions (FAQs)
Q1: My crude NMR or TLC analysis indicates the presence of starting materials. What are the likely contaminants in a Friedel-Crafts acylation synthesis of this compound?
A1: In a typical Friedel-Crafts acylation to synthesize this compound, the primary unreacted starting materials you are likely to encounter are:
-
1,3-Dimethoxybenzene: This is the electron-rich aromatic ring that is acylated.
-
Anisole (4-methoxybenzene): This can be present if 4-methoxybenzoyl chloride or anisic anhydride was used as the acylating agent.
-
4-Methoxybenzoyl chloride or 4-methoxybenzoic acid: The acylating agent or its hydrolyzed form.
Side reactions can also lead to byproducts, such as polysubstituted products, although the acylation of the deactivated ketone product is generally less favorable.[1][2][3]
Q2: What are the key physical property differences I can exploit to separate the product from the starting materials?
A2: The differences in polarity, solubility, and physical state are the primary handles for purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | State at RT | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound (Product) | C₁₇H₁₈O₄ | 286.32 | Solid | ~438 (Predicted) | ~105-107 (for 4,4'-isomer)[4] | Soluble in organic solvents, insoluble in water. |
| 1,3-Dimethoxybenzene | C₈H₁₀O₂ | 138.17 | Liquid[5] | ~212[5] | -48[5] | Soluble in organic solvents, limited water solubility.[5][6] |
| Anisole | C₇H₈O | 108.14 | Liquid[7] | ~154[7][8] | -37[7][8] | Soluble in organic solvents, insoluble in water.[7][9][10][11] |
| 4-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | Solid | 275 | 182-185 | Soluble in hot water, alcohol, ether; sparingly soluble in cold water. |
Data compiled from various sources.[4][5][6][7][8][9][10][11]
The product is a solid at room temperature, while the unreacted aromatic starting materials are liquids. This difference is highly advantageous for purification by recrystallization. Furthermore, any unreacted 4-methoxybenzoic acid can be removed via an acid-base extraction.
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique to monitor your purification.[12] By spotting the crude mixture, the purified fractions, and the starting materials on the same TLC plate, you can visually track the removal of impurities. A successful purification will show a single spot for the final product with an Rf value distinct from the starting materials.[13][14]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Oily residue after solvent removal, product does not solidify. | High concentration of liquid starting materials (1,3-dimethoxybenzene, anisole) is preventing the solid product from crystallizing. | 1. Attempt to remove the volatile starting materials under high vacuum. 2. Proceed with column chromatography to separate the liquid impurities from the solid product. |
| Low yield after recrystallization. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[15] 2. The chosen recrystallization solvent is not ideal (product is too soluble at low temperatures). | 1. Concentrate the mother liquor and cool again to recover more product.[15] 2. Perform a solvent screen to find a more suitable solvent or solvent system (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture). |
| Product "oils out" during recrystallization instead of forming crystals. | The melting point of the impure solid is lower than the boiling point of the solvent, causing it to melt before dissolving.[15][16] | 1. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[15][16] 2. Use a lower-boiling point solvent for recrystallization. 3. Scratch the inside of the flask with a glass rod to induce nucleation.[16] |
| Starting material is still present after recrystallization. | The starting material co-crystallized with the product due to similar solubility profiles in the chosen solvent. | 1. Perform a second recrystallization. 2. If the impurity persists, column chromatography is the recommended next step. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This is the most straightforward method, leveraging the fact that your product is a solid while the key starting materials are liquids.
Rationale: Recrystallization is a purification technique for solids that separates impurities based on differences in solubility. An ideal solvent will dissolve the compound and impurities at high temperatures and allow the desired compound to crystallize upon cooling, leaving the impurities in the solution.[17]
Step-by-Step Procedure:
-
Solvent Selection: Ethanol or isopropanol are good starting points for recrystallizing benzophenone derivatives.[15][16]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until it boils. Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (like charcoal).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
-
Purity Check: Assess the purity of the recrystallized product by TLC and melting point determination.
Protocol 2: Purification by Column Chromatography
If recrystallization fails to provide the desired purity, column chromatography is a more powerful technique for separating compounds based on their differential adsorption to a stationary phase.[18][19]
Rationale: In silica gel chromatography, more polar compounds will have a stronger interaction with the polar silica gel stationary phase and will thus elute more slowly. Less polar compounds will travel through the column more quickly. The polarity of the mobile phase (solvent system) is adjusted to achieve optimal separation.
Step-by-Step Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf value of approximately 0.3-0.4 and show good separation from the starting material spots. A mixture of hexanes and ethyl acetate is a common choice.[12]
-
Column Packing: Prepare a chromatography column with silica gel, ensuring there are no cracks or air bubbles in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly stronger solvent if necessary) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the eluted fractions using TLC.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Protocol 3: Acid-Base Extraction (for removing acidic impurities)
If you suspect the presence of 4-methoxybenzoic acid, a simple acid-base extraction can be performed before recrystallization or chromatography.[20][21]
Rationale: Carboxylic acids are acidic and will be deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt. The neutral organic product will remain in the organic layer.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Washing: Wash the organic layer with water, followed by brine (saturated NaCl solution) to remove any residual water.
-
Drying and Isolation: Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.[16] The resulting solid can then be further purified by recrystallization or chromatography.
Visual Workflow Guides
Diagram 1: General Purification Workflow
Caption: Decision workflow for purifying the crude product.
Diagram 2: Column Chromatography Process
Caption: Step-by-step process for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Page loading... [guidechem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 1,3-Dimethoxybenzene | C8H10O2 | CID 9025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Anisole - Wikipedia [en.wikipedia.org]
- 8. Anisole | 100-66-3 [chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Anisole - Sciencemadness Wiki [sciencemadness.org]
- 12. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 13. scribd.com [scribd.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. jackwestin.com [jackwestin.com]
- 19. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 20. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone. This document is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions encountered during the lab-scale synthesis and scale-up of this important benzophenone derivative.
Reaction Overview: Friedel-Crafts Acylation
The most direct and common method for synthesizing this compound is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of 1,3-dimethoxybenzene with 4-methoxybenzoyl chloride (anisoyl chloride) using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]
The acyl group of the product deactivates the aromatic ring, which conveniently prevents polyacylation, a common issue in Friedel-Crafts alkylation reactions.[3][4]
Chemical Equation:
(Image placeholder for the reaction scheme)
Detailed Experimental Protocol (Lab Scale: 10g)
This protocol outlines a standard procedure for a 10-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagent Stoichiometry Table:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1,3-Dimethoxybenzene | 138.16 | 8.1 g | 0.0586 | 1.0 |
| 4-Methoxybenzoyl chloride | 170.59 | 10.0 g | 0.0586 | 1.0 |
| Aluminum Chloride (Anhydrous) | 133.34 | 9.4 g | 0.0705 | 1.2 |
| Dichloromethane (DCM, Anhydrous) | - | 150 mL | - | - |
| Hydrochloric Acid (2M aq.) | - | 100 mL | - | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
Step-by-Step Procedure:
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet (connected to a bubbler or scrubber with mineral oil). Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.
-
Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (9.4 g) and anhydrous dichloromethane (100 mL). Cool the suspension to 0-5 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve 4-methoxybenzoyl chloride (10.0 g) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Substrate Addition: After the addition is complete, add 1,3-dimethoxybenzene (8.1 g) dropwise via syringe over 20 minutes, again keeping the temperature at 0-5 °C. The highly activated 1,3-dimethoxybenzene ring makes the reaction quite fast.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Very slowly and carefully, add the reaction mixture to a separate beaker containing crushed ice (approx. 200 g) and 2M HCl (100 mL). Caution: This is a highly exothermic process that releases HCl gas. Perform this step slowly with vigorous stirring to manage the heat.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 2M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally, brine (50 mL).[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield this compound as a crystalline solid.[6]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
**dot
Caption: Troubleshooting workflow for low product yield.
Q1: My reaction yield is very low. What are the most common causes?
A: Low yields in this Friedel-Crafts acylation are typically traced back to several critical factors:
-
Catalyst Inactivity: The Lewis acid catalyst, AlCl₃, is highly sensitive to moisture.[7] Any water in the solvent, reagents, or from atmospheric humidity will rapidly react with and deactivate the catalyst. It is imperative to use anhydrous conditions, including oven-dried glassware and anhydrous grade solvents.
-
Insufficient Catalyst: The product ketone forms a stable complex with AlCl₃, effectively sequestering it.[7][8] Therefore, the reaction requires at least a stoichiometric amount of the catalyst, with 1.1 to 1.3 equivalents often being optimal.
-
Poor Reagent Quality: The purity of both 4-methoxybenzoyl chloride and 1,3-dimethoxybenzene is critical. Impurities can interfere with the reaction or lead to unwanted byproducts.
-
Incomplete Quenching: The product is complexed with the aluminum chloride. If the acidic workup is incomplete, the product will not be fully liberated into the organic phase, leading to significant loss.
Q2: I'm observing multiple products by TLC/HPLC. What are they?
A: While this reaction is generally selective, side products can form:
-
Regioisomers: 1,3-dimethoxybenzene is a highly activated aromatic ring. The two methoxy groups are ortho-para directing. Acylation is strongly favored at the 4-position due to the combined activating effect of both methoxy groups and lower steric hindrance. However, minor amounts of acylation at the 2-position (between the methoxy groups) can occur.
-
Demethylation Products: Aluminum chloride is known to be a strong enough Lewis acid to cleave methyl ethers, especially at elevated temperatures.[9] This can lead to the formation of hydroxy-benzophenone derivatives. If you see products with different polarity, consider this possibility. Using a milder Lewis acid like zinc chloride (ZnCl₂) can sometimes mitigate this, but may require higher temperatures or longer reaction times.[9]
-
Unreacted Starting Material: If the reaction did not go to completion, you will see residual 1,3-dimethoxybenzene.
Q3: The crude product is a dark oil and won't crystallize. How can I purify it?
A: An oily or dark-colored crude product often indicates the presence of impurities that inhibit crystallization.
-
Initial Cleanup: First, ensure the workup was thorough. An additional wash of the organic solution with dilute acid followed by a bicarbonate wash can remove residual basic or acidic impurities. Treatment with activated carbon can sometimes remove colored impurities.[10]
-
Solvent Selection: For crystallization, the choice of solvent is key. An ethanol/water system is a good starting point.[5] Dissolve the crude oil in a minimum amount of hot ethanol and slowly add water until turbidity persists. Allow it to cool slowly. If this fails, try other solvent systems like isopropanol, or a toluene/heptane mixture.
-
Column Chromatography: If crystallization fails, purification by silica gel column chromatography is the next logical step for a lab-scale batch.[11] This will separate the desired product from isomers and other impurities. However, this method is not easily scalable.[12]
Scale-Up Considerations
Moving from a 10g lab scale to a 1kg+ pilot scale introduces significant challenges that must be addressed for a safe and successful outcome.
-
Thermal Management: Friedel-Crafts acylations are exothermic.[13] As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[12] This can lead to a "runaway reaction" if not controlled.
-
Solution: Employ a jacketed reactor with controlled cooling. Perform reaction calorimetry studies (e.g., using an RC1 calorimeter) on a small scale to determine the heat of reaction and model the thermal profile at a larger scale.[14] The rate of reagent addition must be carefully controlled to match the reactor's cooling capacity.
-
-
Reagent Addition & Mixing: On a large scale, ensuring homogeneous mixing is critical.
-
Solution: Use reactors equipped with appropriate agitators (e.g., anchor or turbine stirrers). Sub-surface addition of the acyl chloride can help prevent localized "hot spots."
-
-
Workup and Quenching: Quenching a large volume of a reactive AlCl₃ mixture is extremely hazardous.
-
Solution: A "reverse quench" is often safer on a large scale. Here, the acidic water is slowly added to the cooled reaction mixture, rather than adding the reaction mixture to the water. This allows for better control of the exotherm. Ensure the quench vessel is adequately sized and vented.
-
-
Isolation and Purification: Crystallization is the only economically viable purification method at scale.[12]
-
Solution: The process must be optimized to produce a crude product of >95% purity to ensure successful crystallization. This means optimizing reaction time, temperature, and stoichiometry to minimize side-product formation. Seeding the crystallization can improve consistency and crystal size.
-
Analytical Characterization
Confirming the identity and purity of the final product is essential.
-
¹H NMR (in CDCl₃): Expect signals corresponding to the three methoxy groups (around 3.8-3.9 ppm), and distinct aromatic protons. The proton on the 2,4-dimethoxyphenyl ring that is ortho to both the carbonyl and a methoxy group will be shifted downfield.
-
¹³C NMR (in CDCl₃): Expect a signal for the ketone carbonyl carbon (~195 ppm), signals for the methoxy carbons (~55-56 ppm), and distinct signals for all aromatic carbons.
-
IR Spectroscopy (ATR): A strong absorption band characteristic of the conjugated ketone carbonyl (C=O) stretch should be visible around 1640-1660 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₁₆H₁₆O₄, MW = 272.29 g/mol ) should be observed.
-
HPLC: High-Performance Liquid Chromatography is the best method to determine the purity of the final product and quantify any impurities.[15]
Frequently Asked Questions (FAQs)
Q: Can I use an acyl anhydride instead of an acyl chloride? A: Yes, 4-methoxybenzoic anhydride can be used. Anhydrides are less reactive than acyl chlorides but can be effective, especially with highly activated substrates like 1,3-dimethoxybenzene.[4] The main drawback is lower atom economy, as one equivalent of 4-methoxybenzoic acid is produced as a byproduct.
Q: My 4-methoxybenzoyl chloride is old. Can I still use it? A: Acyl chlorides are sensitive to moisture and can hydrolyze over time to the corresponding carboxylic acid. The presence of the carboxylic acid will inhibit the reaction. It is best to use freshly opened or recently purchased acyl chloride. If in doubt, you can distill it under reduced pressure before use.
Q: Why is the product of Friedel-Crafts acylation less reactive than the starting material? A: The acyl group (a carbonyl group) attached to the aromatic ring is strongly electron-withdrawing.[3][7] This deactivates the ring towards further electrophilic aromatic substitution, preventing a second acylation reaction from occurring. This is a major advantage over Friedel-Crafts alkylation, where the product is often more reactive than the starting material.[16][17]
Q: Are there "greener" alternatives to AlCl₃ and chlorinated solvents? A: Research into more environmentally friendly Friedel-Crafts reactions is ongoing. Options include using solid acid catalysts like zeolites, which can be recovered and reused, or milder Lewis acids that are less sensitive to water.[18] Replacing dichloromethane with less hazardous solvents like 2-methyltetrahydrofuran is also being explored, though solvent choice can significantly impact reaction kinetics and solubility.
**dot
Caption: Mechanism of the Friedel-Crafts acylation reaction.
References
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. data.epo.org [data.epo.org]
- 6. US5877353A - Process for the preparation of benzophenone derivatives - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. US3830845A - Purification of 2,4-dihydroxy-benzophenone - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. catsci.com [catsci.com]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
- 16. fog.ccsf.edu [fog.ccsf.edu]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization techniques for purifying (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
Welcome to the technical support resource for the purification of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone. This guide is designed for chemistry professionals engaged in synthesis and drug development. Here, we address common challenges encountered during the recrystallization of this specific trimethoxybenzophenone derivative, providing a framework for developing a robust purification protocol.
Introduction: The Challenge of Purifying Novel Compounds
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions and hurdles faced during the purification of this compound.
Q1: I can't find a recommended recrystallization solvent for my compound. Where do I start?
A1: This is the most critical challenge. The ideal solvent is one where your compound has high solubility at an elevated temperature but low solubility at room temperature or below.[1] For aromatic ketones like this one, a good starting point is to test a range of solvents with varying polarities.[2][3] A systematic screening process is the most reliable method. See the Experimental Protocol: Solvent System Selection section below for a detailed workflow.
Q2: My crude product is an oil and won't solidify. Can I still perform a recrystallization?
A2: Attempting to recrystallize an oil directly is often unsuccessful. First, try to induce solidification of the crude oil. This can sometimes be achieved by scratching the side of the flask with a glass rod at the oil's surface, adding a seed crystal of the pure compound (if available), or cooling the sample in a dry ice/acetone bath. If it still fails to solidify, purification by column chromatography is the recommended alternative before attempting recrystallization.[4]
Q3: What are the likely impurities I need to remove?
A3: The impurities will depend on the synthetic route. For a standard Friedel-Crafts acylation between 1,3-dimethoxybenzene and 4-methoxybenzoyl chloride, potential impurities include:
-
Unreacted Starting Materials: Residual 1,3-dimethoxybenzene or 4-methoxybenzoic acid (if the acyl chloride hydrolyzes).
-
Regioisomers: Acylation could potentially occur at other positions on the 1,3-dimethoxybenzene ring, though the 4-position is strongly favored.
-
Byproducts from Side Reactions: Strong Lewis acids used in Friedel-Crafts reactions can sometimes cause demethylation of the methoxy groups.[4]
Q4: How much solvent should I use to dissolve my crude product?
A4: The key is to use the minimum amount of hot solvent necessary to fully dissolve the solid.[5] Adding too much solvent is the most common reason for poor or failed crystallization, as the solution will not become supersaturated upon cooling.[6] Always add the hot solvent to your compound in small portions, with heating and stirring, until everything just dissolves.
Part 2: In-Depth Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the recrystallization process.
Problem 1: "Oiling Out" - The Compound Separates as a Liquid, Not Crystals.
Causality: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. This is often because the solution is too concentrated or cools too rapidly. The presence of impurities can also depress the melting point of the eutectic mixture, exacerbating the issue.[1]
Solutions:
-
Re-heat and Dilute: Heat the mixture until the oil redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the saturation point.[6]
-
Slow Down Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or place it within a larger beaker of hot water to ensure a gradual temperature drop. Only after it has reached room temperature should you move it to an ice bath.
-
Change Solvents: The chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point. Alternatively, switch to a two-solvent system where the compound has lower solubility.
Problem 2: No Crystals Form Upon Cooling.
Causality: The solution is not supersaturated. This is usually due to using too much solvent during the dissolution step.[6] Less commonly, the compound may form a stable supersaturated solution that resists nucleation.
Solutions:
-
Reduce Solvent Volume: Gently boil off a portion of the solvent to increase the concentration of your compound. Allow the concentrated solution to cool again.[6]
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5]
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution. This provides a template for crystallization.
-
-
Drastic Cooling: If room temperature and a standard ice bath are ineffective, try a dry ice/acetone bath for a short period. This can sometimes shock-cool the solution enough to force crystallization. Be aware this can lead to smaller, less pure crystals.
Problem 3: The Yield is Very Low (<50%).
Causality:
-
Excessive Solvent: As mentioned, too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Premature Crystallization: If the compound crystallizes in the filter paper during a hot filtration step (to remove insoluble impurities), you will lose product.
-
Inappropriate Solvent Choice: The compound may have significant solubility in the solvent even at low temperatures.
Solutions:
-
Recover from Mother Liquor: Concentrate the filtrate (the liquid that passed through the filter) on a rotary evaporator and attempt a second recrystallization on the recovered solid.
-
Optimize Solvent System: Re-evaluate your solvent choice. The difference in solubility between the hot and cold solvent may not be large enough. A different single solvent or a two-solvent system might be necessary.
-
Pre-warm Filtration Apparatus: If performing a hot filtration, pre-warm your funnel and receiving flask with hot solvent to prevent the solution from cooling and crystallizing prematurely.
Part 3: Experimental Protocols & Data
Protocol 1: Systematic Solvent Selection for Recrystallization
This protocol outlines a small-scale, trial-and-error method to identify an effective solvent system.
Objective: To determine a suitable solvent or solvent pair for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Small test tubes or vials
-
A selection of test solvents (see Table 1 )
-
Hot plate and a sand or water bath
-
Pasteur pipettes
-
Stirring rod
Procedure:
-
Preparation: Place approximately 20-30 mg of your crude product into several separate test tubes.
-
Room Temperature Test: To each tube, add a different test solvent dropwise (start with ~0.5 mL). Stir or swirl the contents. Record whether the compound is soluble, sparingly soluble, or insoluble at room temperature.
-
Ideal Outcome: The compound is insoluble or sparingly soluble. If it dissolves completely, that solvent is unsuitable for single-solvent recrystallization.
-
-
Hot Solubility Test: For the solvents where the compound was insoluble/sparingly soluble at room temperature, gently heat the test tubes in a sand or water bath. Add more of the same solvent in small portions until the solid dissolves completely. Record the approximate volume of solvent needed.
-
Ideal Outcome: The compound dissolves completely in a minimal amount of hot solvent.
-
-
Cooling Test: Remove the test tubes that formed a clear solution from the heat and allow them to cool to room temperature, and then in an ice-water bath. Observe for crystal formation.
-
Ideal Outcome: A large quantity of crystalline solid forms.
-
-
Two-Solvent System Test (if needed): If no single solvent is ideal, try a solvent-pair system.[7][8]
-
Select a "good" solvent in which the compound is highly soluble (e.g., dichloromethane or acetone).
-
Select a "poor" or "anti-solvent" in which the compound is insoluble (e.g., hexane or water). The two solvents must be miscible.[7]
-
Dissolve the compound in a minimum of the hot "good" solvent.
-
Add the "poor" solvent dropwise to the hot solution until it just becomes cloudy (persistent turbidity).
-
Add a drop or two of the "good" solvent to redissolve the cloudiness and create a clear, saturated solution.
-
Allow this solution to cool slowly and observe for crystallization.
-
Data Presentation
Table 1: Recommended Solvents for Initial Screening
This table provides a list of common laboratory solvents, ordered by decreasing polarity, that are suitable for an initial recrystallization screening of aromatic ketones.[3]
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Unlikely to be a good single solvent, but useful as an anti-solvent with alcohols. |
| Methanol | 5.1 | 65 | Good starting point for polar aromatic compounds. |
| Ethanol | 4.3 | 78 | A very common and effective recrystallization solvent for many organic solids.[7] |
| Isopropanol (IPA) | 3.9 | 82 | Similar to ethanol, slightly less polar. |
| Acetone | 5.1 | 56 | A strong solvent; often used as the "good" solvent in a pair.[2] |
| Ethyl Acetate | 4.4 | 77 | Good for compounds of intermediate polarity. Often paired with hexanes.[7] |
| Dichloromethane (DCM) | 3.1 | 40 | High dissolving power, low boiling point. Often used as the "good" solvent. |
| Toluene | 2.4 | 111 | Good for less polar compounds; high boiling point requires care. |
| Hexane / Heptane | 0.1 | 69 / 98 | Non-polar. Often used as the "poor" solvent (anti-solvent). |
Part 4: Visualized Workflows
Workflow for Solvent System Selection
Caption: A decision workflow for selecting a suitable single recrystallization solvent.
Troubleshooting Decision Tree
References
- 1. chemwhat.com [chemwhat.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. (2-hydroxyphenyl)-(4-methoxyphenyl)methanone synthesis - chemicalbook [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Photoreactivity of Methoxy-Substituted Benzophenones for Researchers and Drug Development Professionals
In the realm of photochemistry and drug development, understanding the photoreactivity of molecular scaffolds is of paramount importance. Benzophenone and its derivatives are a cornerstone of such studies, serving as versatile photosensitizers and valuable models for elucidating photochemical reaction mechanisms. The introduction of a methoxy substituent to the benzophenone core, depending on its position, can dramatically alter the molecule's photophysical and photochemical behavior. This guide provides an in-depth technical comparison of the photoreactivity of ortho-, meta-, and para-methoxy-substituted benzophenones, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
Fundamental Principles of Benzophenone Photoreactivity
Upon absorption of ultraviolet (UV) light, benzophenone undergoes efficient intersystem crossing (ISC) from the initially formed singlet excited state (S₁) to a triplet excited state (T₁). This triplet state is the primary actor in the subsequent photochemistry of benzophenones. The nature of the lowest triplet excited state, whether it possesses n,π* or π,π* character, dictates its reactivity.
The n,π* triplet state, where an electron from a non-bonding orbital on the carbonyl oxygen is promoted to an antibonding π* orbital, is characterized by a localized, electrophilic oxygen atom. This state is highly reactive in hydrogen abstraction reactions. In contrast, the π,π* triplet state, arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital, delocalizes the excitation energy across the aromatic system, rendering it less reactive in hydrogen abstraction.
The primary photochemical reactions of benzophenones include:
-
Photoreduction: In the presence of a hydrogen donor (e.g., isopropanol), the n,π* triplet state of benzophenone can abstract a hydrogen atom, leading to the formation of a ketyl radical. Two ketyl radicals can then dimerize to form a benzopinacol.
-
Norrish Type I Reaction: This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and one of the adjacent aromatic rings. However, for benzophenone, this pathway is generally inefficient due to the strength of the carbon-carbon bond.
-
Norrish Type II Reaction: This intramolecular reaction occurs if the benzophenone derivative possesses a γ-hydrogen atom that can be abstracted by the excited carbonyl group, leading to the formation of a 1,4-biradical.[1]
The position of the methoxy substituent on the benzophenone ring system significantly influences the energy and character of the lowest triplet state, thereby modulating the efficiency and pathways of these photochemical reactions.
The Influence of Methoxy Substitution Position
The photoreactivity of methoxy-substituted benzophenones is a delicate interplay of electronic and steric effects. The position of the electron-donating methoxy group alters the electronic distribution within the molecule and can influence the proximity of reactive centers.
4-Methoxybenzophenone (para-substitution)
The para-methoxy group exerts a strong electron-donating effect through resonance, which can stabilize a π,π* triplet state. In non-polar solvents, the lowest triplet state of 4-methoxybenzophenone is typically the reactive n,π* state. However, in polar solvents, the π,π* state can become lower in energy, leading to a decrease in photoreduction efficiency.[2] This inversion of the triplet state character is a critical factor in predicting the photoreactivity of this isomer in different environments.
2-Methoxybenzophenone (ortho-substitution)
For 2-methoxybenzophenone, steric hindrance from the ortho-methoxy group can influence the planarity of the molecule and the accessibility of the carbonyl oxygen. More importantly, the presence of hydrogen atoms on the methoxy group at a position gamma to the carbonyl oxygen opens the possibility of an efficient intramolecular Norrish Type II reaction.[1][3] This intramolecular pathway can compete with, and often dominate over, intermolecular hydrogen abstraction, leading to a different product distribution and potentially a lower quantum yield for photoreduction.
3-Methoxybenzophenone (meta-substitution)
The meta-methoxy group influences the electronic properties of the benzophenone core primarily through inductive effects. This substitution is expected to have a less pronounced effect on the energy levels of the n,π* and π,π* states compared to the para-isomer. The introduction of an electron-donating group at the meta position can influence the stability of the resulting ketyl radical, which in turn affects the kinetics of photoreduction.[4][5]
Comparative Experimental Data
To objectively compare the photoreactivity of these isomers, key experimental parameters such as the quantum yield of photoreduction, triplet state lifetimes, and photoproduct distribution must be determined under identical conditions. The following sections outline the methodologies for these measurements and present a comparative summary of expected outcomes.
Quantum Yield of Photoreduction
The quantum yield (Φ) of photoreduction quantifies the efficiency of the conversion of the benzophenone to its reduced product (benzopinacol) per photon absorbed. It is a crucial metric for comparing the photoreactivity of the different isomers.
Table 1: Expected Trends in Photoreduction Quantum Yields in Isopropanol
| Compound | Substituent Position | Expected Quantum Yield (Φ) | Rationale |
| Benzophenone | Unsubstituted | High (~0.3 - 1.0) | Efficient n,π* triplet reactivity. |
| 4-Methoxybenzophenone | para | Moderate to High | n,π* is the lowest triplet in non-polar solvents, but the π,π* state is close in energy.[2] |
| 2-Methoxybenzophenone | ortho | Low | Competition from efficient intramolecular Norrish Type II reaction.[3] |
| 3-Methoxybenzophenone | meta | Moderate to High | Electronic effects on the triplet state and ketyl radical stability.[4] |
Note: The quantum yield of benzophenone photoreduction can approach 2 under certain conditions due to a chain reaction mechanism.[6]
Transient Species Characterization by Laser Flash Photolysis
Laser flash photolysis (LFP) is a powerful technique to directly observe and characterize the transient species involved in the photoreaction, primarily the triplet excited state and the ketyl radical. By monitoring the transient absorption spectra and decay kinetics, we can determine the lifetime of the triplet state and the rate of hydrogen abstraction.
Table 2: Expected Trends in Triplet State Lifetimes and Reactivity
| Compound | Expected Triplet State | Expected Triplet Lifetime | Rationale |
| 4-Methoxybenzophenone | n,π* / π,π* (solvent dependent) | Microseconds | Reactivity is sensitive to solvent polarity.[2] |
| 2-Methoxybenzophenone | n,π | Nanoseconds to microseconds | Quenched by intramolecular hydrogen abstraction. |
| 3-Methoxybenzophenone | n,π | Microseconds | Reactivity influenced by electronic effects. |
Photoproduct Analysis
The identification and quantification of the final photoproducts are essential for a complete understanding of the reaction pathways. The primary product of photoreduction is the corresponding benzopinacol. For 2-methoxybenzophenone, products resulting from the Norrish Type II reaction are also expected.
Table 3: Expected Major Photoproducts in Isopropanol
| Compound | Expected Major Photoproduct(s) | Expected Reaction Pathway |
| 4-Methoxybenzophenone | 4,4'-Dimethoxybenzopinacol | Intermolecular hydrogen abstraction followed by dimerization. |
| 2-Methoxybenzophenone | 2,2'-Dimethoxybenzopinacol, Products of Norrish Type II reaction | Competing intermolecular and intramolecular hydrogen abstraction. |
| 3-Methoxybenzophenone | 3,3'-Dimethoxybenzopinacol | Intermolecular hydrogen abstraction followed by dimerization. |
Experimental Protocols
To ensure the integrity and reproducibility of the comparative data, standardized experimental protocols are crucial. The following sections provide detailed methodologies for the key experiments.
Determination of Photoreduction Quantum Yield using Potassium Ferrioxalate Actinometry
This protocol details the determination of the quantum yield of photoreduction in isopropanol using potassium ferrioxalate as a chemical actinometer.[7][8][9]
Materials:
-
Methoxy-substituted benzophenone
-
Isopropanol (spectroscopic grade)
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (0.05 M)
-
1,10-Phenanthroline solution (0.1% w/v in water)
-
Sodium acetate buffer (1.0 M)
-
UV-Vis spectrophotometer
-
Photoreactor with a monochromatic light source (e.g., 365 nm)
-
Quartz cuvettes
Procedure:
-
Actinometry (Photon Flux Determination):
-
Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M sulfuric acid. This solution is light-sensitive and should be handled in the dark.
-
Irradiate a known volume of the actinometer solution in a quartz cuvette for a precisely measured time.
-
After irradiation, take an aliquot of the solution and add the 1,10-phenanthroline solution and sodium acetate buffer to form the colored ferroin complex.
-
Measure the absorbance of the ferroin complex at 510 nm.
-
Calculate the number of Fe²⁺ ions formed using the molar absorptivity of the ferroin complex (ε = 11,100 M⁻¹cm⁻¹).
-
Calculate the photon flux of the light source using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.[7]
-
-
Photoreduction of Methoxybenzophenone:
-
Prepare a solution of the methoxy-substituted benzophenone in isopropanol of a known concentration.
-
Irradiate the solution under the exact same conditions as the actinometry experiment.
-
Monitor the disappearance of the benzophenone reactant over time by taking aliquots at different time intervals and measuring the absorbance at its λmax using a UV-Vis spectrophotometer.
-
The initial rate of disappearance of the benzophenone can be determined from the slope of the concentration versus time plot.
-
-
Quantum Yield Calculation:
-
The quantum yield of photoreduction (Φ) is calculated as the rate of disappearance of the benzophenone divided by the photon flux.
-
References
- 1. Norrish reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Competition between "Meta Effect" Photochemical Reactions of Selected Benzophenone Compounds Having Two Different Substituents at Meta Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Competition between âMeta Effectâ Photochemical Reactions of Selected Benzophenone Compounds Having Two Different Substituents at Meta Positions - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. hepatochem.com [hepatochem.com]
A Comparative Guide to the Efficacy of Type II Photoinitiators: A Focus on Substituted Benzophenones
For researchers, scientists, and professionals in drug development and material science, the selection of a photoinitiator is a critical decision that dictates the efficiency, final properties, and biocompatibility of photopolymerized materials. This guide provides an in-depth comparison of Type II photoinitiators, with a specific focus on the potential efficacy of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone in relation to established alternatives such as benzophenone, thioxanthone derivatives, and camphorquinone.
This document moves beyond a simple listing of properties, offering insights into the causal relationships behind experimental choices and providing the necessary protocols for independent verification. While direct, peer-reviewed comparative data for this compound is not abundant in publicly accessible literature, we can infer its potential performance based on the well-understood structure-activity relationships of benzophenone derivatives.
The Mechanism of Type II Photoinitiation: A Bimolecular Approach
Type II photoinitiators do not generate radicals directly upon light absorption. Instead, they require a co-initiator or synergist, typically a tertiary amine, to produce the initiating species.[1][2][3] This bimolecular mechanism proceeds through several key steps:
-
Excitation: The photoinitiator absorbs UV or visible light, transitioning from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly converts to a more stable and longer-lived excited triplet state (T₁).
-
Hydrogen Abstraction: The triplet-state photoinitiator abstracts a hydrogen atom from the co-initiator.
-
Radical Formation: This process yields two radicals: a ketyl radical from the photoinitiator and an alkylamino radical from the co-initiator. The alkylamino radical is the primary species responsible for initiating polymerization.[3][4]
Caption: Mechanism of Type II Photoinitiation.
Comparative Analysis of Leading Type II Photoinitiators
The efficacy of a Type II photoinitiator is determined by several factors, including its absorption spectrum, the efficiency of intersystem crossing, and the reactivity of its triplet state.
| Photoinitiator System | Typical λmax (nm) | Key Advantages | Key Disadvantages |
| Benzophenone (BP) / Amine | ~340-365 | Low cost, readily available, well-understood mechanism.[5] | Requires UV-A light, can lead to yellowing, relatively low quantum yield. |
| Thioxanthone (TX) Derivatives / Amine | ~380-400 | Higher absorption in the near-visible range compared to BP[6], can be more efficient. | More expensive than benzophenone. |
| Camphorquinone (CQ) / Amine | ~460-470 | Absorbs in the blue light region, widely used in dental composites[5][7], good biocompatibility. | Can cause significant yellowing[5], lower reactivity compared to some other systems. |
| This compound / Amine (Inferred) | ~360-390 (estimated) | Potentially higher molar absorptivity and red-shifted absorption compared to unsubstituted BP due to electron-donating methoxy groups. This could lead to improved efficiency and depth of cure. | Lack of extensive public data, potential for by-product formation, cost and availability may be concerns. |
This compound: A Theoretical Perspective
The chemical structure of this compound, a derivative of benzophenone, suggests several potential advantages. The presence of three electron-donating methoxy groups is expected to:
-
Red-shift the absorption spectrum: This would allow for initiation with longer wavelength UV-A or even near-visible light, which can be beneficial for reducing light scattering and improving the depth of cure in pigmented or filled systems.
-
Increase molar absorptivity: A higher molar extinction coefficient means more efficient light absorption, potentially allowing for lower photoinitiator concentrations.
-
Enhance reactivity: The electron-donating groups may increase the electron density of the carbonyl group, potentially influencing the efficiency of hydrogen abstraction.
However, without direct experimental data, potential drawbacks such as by-product formation, solubility in different monomer systems, and long-term color stability remain unknown.
Experimental Protocols for Efficacy Evaluation
To objectively compare the performance of this compound with other Type II photoinitiators, a series of standardized experiments are required.
Photopolymerization Kinetics using Real-Time FTIR (RT-FTIR)
This is one of the most common techniques for monitoring the kinetics of photopolymerization.[8][9] It measures the decrease in the concentration of reactive double bonds (e.g., from acrylate or methacrylate monomers) as a function of irradiation time.
Protocol:
-
Sample Preparation: Prepare a formulation containing the monomer(s), the photoinitiator (e.g., 0.5 wt%), and the co-initiator (e.g., 1-2 wt%).
-
Sample Application: Apply a thin film of the formulation onto a suitable substrate (e.g., a silicon wafer or a BaF₂ salt plate).
-
FTIR Setup: Place the sample in the FTIR spectrometer. The instrument should be equipped with a UV/Vis light source for curing.
-
Data Acquisition: Record an initial IR spectrum before irradiation. Then, start the irradiation and simultaneously record spectra at regular intervals (e.g., every 0.5 seconds).
-
Analysis: Monitor the peak area of the reactive double bond absorption band (typically around 1635 cm⁻¹ for acrylates). The degree of conversion (DC%) can be calculated using the following formula:
DC% = (1 - (Peak Area at time t / Peak Area at time 0)) * 100
-
Comparison: Plot the degree of conversion versus time for each photoinitiator system to compare their polymerization rates.
Depth of Cure Measurement
The depth of cure is a critical parameter, especially for thick samples or filled resins.
Protocol:
-
Sample Preparation: Fill a cylindrical mold (e.g., 4 mm in diameter and 10 mm in height) with the photopolymerizable formulation.
-
Curing: Irradiate the top surface of the sample for a defined period (e.g., 20 seconds) with a light source of known intensity and wavelength.
-
Measurement: After curing, remove the sample from the mold. Scrape away the uncured material from the bottom of the cylinder.
-
Quantification: Measure the height of the cured portion of the cylinder using a caliper. This value represents the depth of cure.
-
Comparison: Compare the depth of cure for formulations containing different photoinitiators.
Color Stability Assessment
Yellowing is a common issue with some photoinitiators, particularly those that absorb in the blue region of the spectrum.
Protocol:
-
Sample Preparation: Prepare thin, cured discs of the polymer formulation for each photoinitiator system.
-
Initial Color Measurement: Measure the initial color coordinates (e.g., using the CIELAB color space) of the samples with a spectrophotometer or colorimeter.
-
Accelerated Aging: Expose the samples to an aging chamber with controlled UV irradiation, temperature, and humidity, or store them under defined conditions for an extended period.
-
Final Color Measurement: Periodically measure the color coordinates of the aged samples.
-
Analysis: Calculate the color change (ΔE*) to quantify the degree of yellowing. Compare the color stability of the different systems.
Caption: Workflow for evaluating photoinitiator efficacy.
Conclusion
While established Type II photoinitiators like benzophenone, thioxanthones, and camphorquinone offer reliable performance with well-documented characteristics, the exploration of novel structures is crucial for advancing photopolymerization technologies. Based on its chemical structure, this compound presents a promising profile as a potentially more efficient, red-shifted alternative to traditional benzophenone.
However, this guide underscores the necessity of empirical validation. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies, enabling a data-driven selection of the optimal photoinitiator system for their specific application. The scientific community eagerly awaits such studies to fully elucidate the performance of this and other novel photoinitiators.
References
- 1. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 2. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. benchchem.com [benchchem.com]
- 4. How Does A Photoinitiator Work? Manufacturer lotchem [lotchemistry.com]
- 5. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oraljournal.com [oraljournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
A Comparative Spectroscopic Guide to (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone and Its Positional Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is paramount. Positional isomers, with their identical molecular formulas but different arrangements of functional groups, can exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone and its key positional isomers, offering supporting experimental data and theoretical insights to aid in their differentiation and characterization.
Introduction
This compound belongs to the benzophenone class of compounds, which are widely utilized as photoinitiators, fragrance enhancers, and UV blockers. The specific placement of the three methoxy groups on the two phenyl rings gives rise to several positional isomers, each with a unique electronic and steric environment. Understanding the spectroscopic signatures of these isomers is crucial for quality control, reaction monitoring, and structure-activity relationship studies.
This guide will focus on the comparative analysis of the following isomers:
-
This compound (Isomer 1)
-
(3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone (Isomer 2)
-
Bis(4-methoxyphenyl)methanone (Isomer 3 - Symmetric Reference)
The analysis will encompass a multi-technique spectroscopic approach, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy.
Molecular Structures and Isomerism
The key to differentiating these isomers lies in how the positional changes of the methoxy groups affect the electronic distribution and steric environment of the molecule.
Figure 1: Molecular structures of the compared positional isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift, splitting pattern, and integration of the signals are key parameters for distinguishing between these isomers.
Expected ¹H NMR Spectral Features:
| Isomer | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Key Differentiating Features |
| Isomer 1 | Multiple signals in the range of 6.4-7.8 ppm. The protons on the 2,4-dimethoxyphenyl ring will show a distinct pattern due to the ortho and para methoxy groups. | Three distinct singlets, each integrating to 3H. | The upfield shift of the proton ortho to the two methoxy groups (around 6.4-6.5 ppm) is a characteristic feature. |
| Isomer 2 | Multiple signals in the range of 6.8-7.8 ppm. The protons on the 3,4-dimethoxyphenyl ring will exhibit a different splitting pattern compared to Isomer 1. | Three distinct singlets, each integrating to 3H. | The absence of a significantly upfield-shifted aromatic proton. The pattern for the 3,4-disubstituted ring will be more complex than the symmetric 4-substituted ring. |
| Isomer 3 | Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. | One singlet integrating to 6H. | High symmetry leads to a simpler spectrum with only two aromatic signals and one methoxy signal. |
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial to resolve the complex splitting patterns in the aromatic region, especially for the less symmetrical isomers. Deuterated chloroform (CDCl₃) is a common solvent as it is chemically inert and provides a clean spectral window.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, making this technique highly valuable for distinguishing between positional isomers.
Expected ¹³C NMR Spectral Features:
| Isomer | Carbonyl Carbon (C=O) (ppm) | Aromatic Carbons (ppm) | Methoxy Carbons (O-CH₃) (ppm) |
| Isomer 1 | ~194-196 | Multiple signals between 98-165 ppm. The carbons directly attached to the methoxy groups will be significantly shielded (lower ppm). | Three distinct signals. |
| Isomer 2 | ~195-197 | Multiple signals between 110-164 ppm. | Three distinct signals. |
| Isomer 3 | ~194.6 | Fewer signals due to symmetry, typically four in the aromatic region.[1] | One signal at approximately 55.5 ppm.[1] |
Expertise & Experience Insight: The chemical shift of the carbonyl carbon is influenced by the electronic effects of the substituents on both rings. Electron-donating groups like methoxy tend to shield the carbonyl carbon, but the effect is position-dependent. In Isomer 1, the ortho-methoxy group can cause steric hindrance, potentially affecting the planarity of the system and thus the carbonyl chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The characteristic stretching frequencies of functional groups, particularly the carbonyl (C=O) group, are sensitive to the electronic effects of substituents.
Expected IR Spectral Features:
| Isomer | C=O Stretch (cm⁻¹) | **C-O Stretch (Aromatic Ether) (cm⁻¹) ** | Key Differentiating Features |
| Isomer 1 | ~1640-1660 | Multiple bands in the 1200-1280 cm⁻¹ and 1020-1050 cm⁻¹ regions. | The C=O stretching frequency might be slightly lower due to the electron-donating effect of the three methoxy groups. |
| Isomer 2 | ~1640-1660 | Multiple bands in the 1200-1280 cm⁻¹ and 1020-1050 cm⁻¹ regions. | The C=O frequency will be similar to Isomer 1, but subtle shifts may be observed due to the different substitution pattern. |
| Isomer 3 | ~1639 | A strong band around 1250 cm⁻¹ and another around 1030 cm⁻¹.[1] | The high symmetry may result in fewer and sharper bands in the fingerprint region compared to the other isomers. |
Authoritative Grounding: The position of the carbonyl stretching frequency in benzophenones is influenced by the electronic nature of the substituents on the phenyl rings. Electron-donating groups, such as methoxy, decrease the C=O bond order through resonance, leading to a lower stretching frequency (a shift to lower wavenumbers).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation pattern can be a unique fingerprint for a specific isomer.
Expected Mass Spectral Features:
All three isomers will have the same molecular ion peak (M⁺) corresponding to their identical molecular formula (C₁₆H₁₆O₄) and molecular weight (272.29 g/mol ). The differentiation will rely on the relative abundances of the fragment ions.
Fragmentation Pathway Visualization:
Caption: Common fragmentation pathways for methoxy-substituted benzophenones.
The relative intensities of the fragment ions resulting from the loss of methyl radicals (•CH₃) or methoxy radicals (•OCH₃), and the formation of different acylium ions ([ArC≡O]⁺), will vary depending on the stability of the resulting fragments, which is influenced by the positions of the methoxy groups. For instance, the loss of a methyl group from the 2-position in Isomer 1 might be sterically facilitated.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λ_max) and the molar absorptivity are affected by the extent of conjugation and the electronic nature of the substituents.
Expected UV-Vis Spectral Features:
Benzophenones typically exhibit two main absorption bands: a strong π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths.[2] The positions and intensities of these bands are sensitive to substitution.
| Isomer | Expected λ_max (nm) | Rationale |
| Isomer 1 | π → π* ~280-300; n → π* ~340-360 | The multiple electron-donating methoxy groups will cause a red shift (to longer wavelengths) compared to unsubstituted benzophenone. |
| Isomer 2 | π → π* ~280-300; n → π* ~340-360 | Similar to Isomer 1, with potential minor shifts due to the different resonance contributions of the methoxy groups. |
| Isomer 3 | π → π* ~290; n → π* ~330 | The high degree of symmetry and conjugation results in strong absorption. |
Experimental Protocols
General Sample Preparation for NMR, IR, and UV-Vis
-
Sample Purity: Ensure the sample is of high purity (>98%) as impurities can significantly interfere with spectral interpretation. Purification can be achieved by recrystallization or column chromatography.
-
Solvent Selection: Use high-purity deuterated solvents for NMR (e.g., CDCl₃) and spectroscopic grade solvents for UV-Vis (e.g., ethanol or cyclohexane). For IR, samples can be analyzed neat as a thin film, as a KBr pellet, or in a suitable solvent.
-
Concentration: For NMR, a concentration of 5-10 mg in 0.5-0.7 mL of solvent is typical. For UV-Vis, prepare a stock solution and dilute to an appropriate concentration to obtain an absorbance between 0.2 and 0.8.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
Trustworthiness of Protocols: These are standard, well-established protocols for the spectroscopic analysis of organic compounds, ensuring reliable and reproducible results when followed correctly.
Summary of Spectroscopic Data
| Technique | This compound (Isomer 1) | (3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone (Isomer 2) | Bis(4-methoxyphenyl)methanone (Isomer 3) |
| ¹H NMR | Complex aromatic region, three OMe singlets. | Complex aromatic region, three OMe singlets. | Simple aromatic region (2 doublets), one OMe singlet (6H). |
| ¹³C NMR | ~194-196 (C=O), multiple aromatic and OMe signals. | ~195-197 (C=O), multiple aromatic and OMe signals. | ~194.6 (C=O), four aromatic signals, one OMe signal.[1] |
| IR (C=O) | ~1640-1660 cm⁻¹ | ~1640-1660 cm⁻¹ | ~1639 cm⁻¹[1] |
| MS (M⁺) | m/z 272 | m/z 272 | m/z 272 |
| UV-Vis (π→π)* | ~280-300 nm | ~280-300 nm | ~290 nm |
Conclusion
The spectroscopic differentiation of this compound and its positional isomers is readily achievable through a combination of standard analytical techniques. ¹H and ¹³C NMR are particularly powerful in distinguishing these isomers due to the sensitivity of chemical shifts to the local electronic and steric environment. IR spectroscopy provides a quick check for the carbonyl group and its electronic environment, while mass spectrometry confirms the molecular weight and can offer isomer-specific fragmentation patterns. UV-Vis spectroscopy reveals differences in the electronic transitions influenced by the substitution patterns. By carefully analyzing the data from these complementary techniques, researchers can confidently identify and characterize these closely related compounds.
References
A Comparative Guide to the Structure-Activity Relationship of Benzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzophenone scaffold, characterized by two phenyl rings attached to a central carbonyl group, is a privileged structure in medicinal chemistry.[1][2][3] Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzophenone derivatives, offering a comparative overview of their performance across different therapeutic areas. We will delve into the key structural modifications that govern their biological effects, supported by experimental data and detailed protocols for their evaluation.
Anticancer Activity: Targeting Cell Proliferation and Survival
Benzophenone derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects against a variety of human cancer cell lines.[4] Their mechanisms of action are diverse, often involving the disruption of critical cellular processes like tubulin polymerization and the induction of apoptosis.[4]
Key Structural Features for Anticancer Potency
The anticancer activity of benzophenone derivatives is highly dependent on the nature and position of substituents on the phenyl rings.
-
Amino Group Substitution: The presence of an amino group, particularly at the ortho-position of one of the phenyl rings, has been shown to be crucial for enhanced growth-inhibitory activity.[4] For instance, certain 2-aminobenzophenone derivatives exhibit potent inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]
-
Hydroxyl and Methoxy Groups: Hydroxylation and methoxylation patterns on the benzophenone core significantly influence cytotoxicity. Studies have shown that specific arrangements of these groups can lead to potent antiproliferative effects.[2]
-
Halogenation: The introduction of halogen atoms, such as chloro and fluoro groups, into the benzophenone structure can enhance anticancer activity.[5] For example, a derivative with methyl and fluoro groups on the benzophenone moiety and a methoxy group on the phenyl ring demonstrated significant antiproliferative effects by inhibiting translational VEGF-A.[2]
-
Heterocyclic Moieties: Hybrid molecules incorporating heterocyclic rings like thiazole, benzimidazole, and oxadiazole with the benzophenone scaffold have shown promising antitumor and anti-angiogenic properties.[5][6][7]
Comparative Anticancer Activity
The following table summarizes the cytotoxic activity of representative benzophenone derivatives against various human cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 1 | HL-60 | 0.48 | Not specified | [1][8] |
| A-549 | 0.82 | Not specified | [1][8] | |
| SMMC-7721 | 0.26 | Not specified | [1][8] | |
| SW480 | 0.99 | Not specified | [1][8] | |
| 2-Aminobenzophenone Derivative 6 | Colo 205 | < 0.01 | Tubulin polymerization inhibition | [4] |
| 2-Aminobenzophenone Derivative 7 | NUGC3 | < 0.01 | Tubulin polymerization inhibition | [4] |
| HA22T | < 0.01 | Tubulin polymerization inhibition | [4] | |
| Compound 9d (methyl, chloro, fluoro substituted) | A549, HeLa, MCF-7 | Potent | Anti-angiogenic, pro-apoptotic | [5] |
| Diamide-coupled benzophenone (Compound 44) | A549 | 20 | Not specified | [2] |
| MCF-7 | 23 | Not specified | [2] | |
| DLA | 23 | Not specified | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9] It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the benzophenone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[10]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Gently mix the contents of the wells and measure the absorbance at 570 nm using a microplate reader.[9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Diagram: Workflow of the MTT Assay
Caption: A streamlined workflow of the MTT assay for evaluating cytotoxicity.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Benzophenone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[2][3][12] The structural features of these compounds can be tailored to enhance their efficacy against specific microbial strains.
Key Structural Features for Antimicrobial Potency
-
Hydroxylation: The presence and position of hydroxyl groups on the benzophenone core are critical for antimicrobial activity. For example, 2,2',4-trihydroxybenzophenone has shown activity against both Gram-positive and Gram-negative bacteria.[12]
-
Heterocyclic Conjugation: The integration of heterocyclic moieties, such as 1,3,4-oxadiazole-2-(3H)thione and triazolothiadiazine, into the benzophenone framework can yield compounds with good antimicrobial activity.[7] Similarly, benzophenone-derived 1,2,3-triazoles have shown interesting antimicrobial properties.[13]
-
Amine Substituents: Amine-containing benzophenone analogues have also been investigated for their antimicrobial potential.[2]
Comparative Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for a representative benzophenone derivative against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 2,2',4-Trihydroxybenzophenone | Staphylococcus aureus | 62.5 - 125 | 125 - 250 | [12] |
| Bacillus subtilis | 62.5 | 125 | [12] | |
| Escherichia coli | 125 - 250 | 250 - 500 | [12] | |
| Pseudomonas aeruginosa | 250 | 500 | [12] |
Experimental Protocol: Zone of Inhibition Test (Kirby-Bauer Assay)
The zone of inhibition test is a widely used qualitative method to assess the antimicrobial activity of a substance.[14][15]
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the target microorganism in a sterile broth.
-
Inoculate Agar Plate: Evenly spread the microbial suspension over the surface of a suitable agar plate (e.g., Mueller-Hinton agar) using a sterile swab to create a confluent lawn.[15][16]
-
Apply Test Compound: Impregnate sterile filter paper discs with a known concentration of the benzophenone derivative. Place the discs onto the surface of the inoculated agar plate.[16]
-
Incubation: Incubate the plate under optimal conditions for microbial growth (e.g., 37°C for 18-24 hours for bacteria).[14][15]
-
Measure Zone of Inhibition: After incubation, observe the plate for a clear zone around the disc where microbial growth has been inhibited. Measure the diameter of this zone in millimeters.[16]
-
Interpretation: The size of the zone of inhibition correlates with the antimicrobial potency of the compound.[15]
Diagram: Principle of the Zone of Inhibition Assay
Caption: Visual representation of the zone of inhibition assay principle.
Anti-inflammatory and Enzyme Inhibition Activities
Benzophenone derivatives also exhibit notable anti-inflammatory and enzyme inhibitory activities, making them attractive candidates for the development of drugs targeting a range of diseases.[2][3]
Key Structural Features for Anti-inflammatory and Enzyme Inhibition
-
Anti-inflammatory Activity: The anti-inflammatory effects of benzophenones are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[4] The presence of chloro and methyl substituents at the para position has been shown to result in potent anti-inflammatory activity.[2] 4-Aminobenzophenone derivatives have also demonstrated potent inhibition of pro-inflammatory cytokines like TNF-α and IL-1β.[2]
-
Enzyme Inhibition: Benzophenone derivatives have been identified as inhibitors of various enzymes, including:
-
Acetylcholinesterase: As analogues of donepezil, certain benzophenone derivatives with a tertiary amino moiety have shown potent anti-cholinesterase activity.[17]
-
p38α MAP Kinase: Benzoylpyridines and benzophenones have been evaluated as inhibitors of p38α MAP kinase, an important target in inflammatory diseases.[18]
-
α-Glucosidase and Prolyl Endopeptidase: Benzophenone semicarbazones have been identified as potential inhibitors of these enzymes, which are relevant to diabetes and neurological disorders, respectively.[19]
-
P-glycoprotein (P-gp): Some benzophenone derivatives act as inhibitors of the multidrug transporter P-gp, which could be beneficial in overcoming multidrug resistance in cancer.[20]
-
Comparative Enzyme Inhibitory Activity
| Compound Type | Target Enzyme | IC50 | Reference |
| 4-Aminobenzophenone derivatives | TNF-α | 4 - 6 nM | [2] |
| IL-1β | 14 - 30 nM | [2] | |
| p38α MAP kinase | 4 - 39 nM | [2] | |
| Benzophenone 10b | p38α MAP kinase | 14 nM | [18] |
| Benzophenone Semicarbazones | α-glucosidase | Varies | [19] |
| Prolyl Endopeptidase | Varies | [19] |
Diagram: Benzophenone Derivatives as Multi-Target Agents
Caption: Diverse biological targets of benzophenone derivatives.
Conclusion
The benzophenone scaffold represents a versatile platform for the design and development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the benzophenone core can lead to significant changes in biological activity, potency, and selectivity. By understanding these relationships, researchers can rationally design new derivatives with improved pharmacological profiles for a wide range of diseases. The experimental protocols provided offer a starting point for the in vitro evaluation of these promising compounds.
References
- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. microchemlab.com [microchemlab.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 17. Design, synthesis, and evaluation of benzophenone derivatives as novel acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [2310.00947] Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies [arxiv.org]
- 20. [PDF] Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone by HPLC
For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for ascertaining the purity of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone, a substituted benzophenone of interest in various research and development applications. We will explore the rationale behind experimental choices, present comparative data, and provide a detailed, field-proven protocol.
The Synthetic Pathway and the Genesis of Impurities
The synthesis of this compound typically proceeds via a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution, 1,3-dimethoxybenzene is acylated with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme: (Image of the reaction scheme: 1,3-dimethoxybenzene + 4-methoxybenzoyl chloride --(AlCl3)--> this compound + HCl)
While this method is effective, it is not without the potential for side reactions and impurities. A thorough understanding of these potential contaminants is critical for developing a robust purity assessment method.
Potential Impurities:
-
Unreacted Starting Materials: Residual 1,3-dimethoxybenzene and 4-methoxybenzoyl chloride.
-
Positional Isomers: Acylation at other positions on the 1,3-dimethoxybenzene ring, although sterically hindered, can occur to a minor extent.
-
Polysubstitution Products: The introduction of more than one acyl group onto the aromatic ring, particularly with highly activated substrates.[1]
-
Hydrolysis Products: Reaction of 4-methoxybenzoyl chloride with trace amounts of water to form 4-methoxybenzoic acid.
-
By-products from the Catalyst: Complex by-products resulting from the interaction of the Lewis acid with the solvent or reactants.
Why HPLC is the Gold Standard for Purity Determination
While other techniques like Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) have their merits, HPLC, particularly in the reversed-phase mode, stands out as the superior choice for the purity analysis of this compound for several key reasons:
-
Versatility: HPLC can handle a wide range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization.[2]
-
High Resolution: It offers excellent separation of closely related compounds, which is crucial for distinguishing between the target molecule and its potential isomers or impurities.[3]
-
Quantitative Accuracy: HPLC with UV detection provides a linear response over a wide concentration range, enabling precise quantification of impurities.[2]
-
Reproducibility: Modern HPLC systems offer exceptional reproducibility, ensuring the reliability of the analytical results.[3]
Comparative Analysis of HPLC Methods
The selection of the HPLC column and mobile phase is paramount for achieving optimal separation. Below is a comparative guide to different reversed-phase columns for the analysis of this compound.
Column Selection: A Matter of Selectivity
| Column Type | Primary Interaction Mechanism | Expected Performance for this compound |
| C18 (Octadecylsilane) | Hydrophobic interactions | Good retention and resolution due to the nonpolar nature of the analyte. The long alkyl chains provide strong hydrophobic interactions.[3][4] |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Enhanced selectivity for aromatic compounds due to π-π interactions between the phenyl groups of the stationary phase and the analyte. This can be advantageous for separating aromatic impurities.[4] |
| Cyano (CN) | Dipole-dipole and weak hydrophobic interactions | Offers a different selectivity compared to C18 and Phenyl-Hexyl phases. It can be useful if co-elution of impurities occurs on other columns.[4] |
For the initial method development, a C18 column is the recommended starting point due to its wide applicability and proven performance for separating nonpolar, aromatic compounds like benzophenone derivatives.[3][4]
Mobile Phase Optimization: The Key to Resolution
The mobile phase in reversed-phase HPLC typically consists of a mixture of water and an organic solvent, most commonly acetonitrile or methanol.[5] For this compound, a gradient elution with acetonitrile and water is recommended to ensure the elution of both the main compound and any potential impurities with varying polarities.
The UV spectrum of substituted benzophenones generally shows strong absorbance in the UV region.[6][7][8] Based on the UV spectra of similar benzophenone derivatives, a detection wavelength of 254 nm is a suitable starting point for sensitive detection of the parent compound and most aromatic impurities.[3][6]
Experimental Protocol: A Validated Approach to Purity Confirmation
This protocol outlines a robust, step-by-step methodology for the HPLC analysis of synthesized this compound. The method is designed to be self-validating, incorporating system suitability checks to ensure the reliability of the results.
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Sample Solvent: Acetonitrile.
-
This compound: Synthesized product and a reference standard of known purity.
Chromatographic Conditions
| Parameter | Condition |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 |
Sample Preparation
-
Reference Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of acetonitrile to obtain a stock solution of 100 µg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 100 mL of acetonitrile to obtain a sample solution of 100 µg/mL.
-
Spiked Sample Preparation (for peak identification): Mix equal volumes of the reference standard stock solution and the sample solution.
System Suitability
Before sample analysis, perform a system suitability test by injecting the reference standard solution five times. The acceptance criteria are:
-
Tailing Factor (Asymmetry Factor): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Analysis and Data Interpretation
-
Inject the sample solvent (as a blank), the reference standard solution, and the sample solution into the HPLC system.
-
Record the chromatograms and integrate the peaks.
-
Calculate the purity of the synthesized sample using the area percent method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Inject the spiked sample to confirm the identity of the main peak. The main peak in the sample chromatogram should increase in area and have the same retention time as the reference standard.
Visualizing the Workflow
Caption: Workflow for HPLC purity analysis of synthesized compounds.
Comparison with Alternative Analytical Techniques
To provide a comprehensive perspective, the following table compares HPLC with other common analytical techniques for purity assessment.
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, quantitative, reproducible, applicable to a wide range of compounds.[2][3] | Higher cost of instrumentation and consumables. |
| TLC | Differential partitioning on a thin layer of adsorbent material. | Rapid, inexpensive, good for qualitative screening of reaction progress.[2] | Low resolution, not quantitative, less reproducible. |
| GC-MS | Separation based on volatility followed by mass spectrometric detection. | High sensitivity, provides structural information from mass spectra.[2] | Requires volatile and thermally stable compounds; derivatization may be necessary. |
Conclusion
Confirming the purity of a synthesized compound like this compound is a critical step in the research and development pipeline. This guide has demonstrated that a well-developed and validated reversed-phase HPLC method is the most robust and reliable approach for this purpose. By carefully selecting the column and mobile phase, and by adhering to a rigorous experimental protocol that includes system suitability checks, researchers can have high confidence in the purity of their synthesized materials. The principles and methodologies outlined herein provide a solid foundation for developing and implementing effective purity analysis strategies in any high-stakes scientific endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scialert.net [scialert.net]
A Comparative Guide to the Quantum Yield of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the photophysical properties of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone, with a specific focus on its quantum yield. In the realm of photochemistry, pharmacology, and materials science, the efficiency of a photochemical process is paramount. The quantum yield (Φ) is a critical metric that quantifies this efficiency, representing the number of times a specific event occurs per photon absorbed by the system. For molecules like benzophenone and its derivatives, which are widely used as photoinitiators and photosensitizers, the triplet quantum yield (ΦT) is of particular importance as the triplet state is often the key reactive intermediate.
The Pivotal Role of Quantum Yield in Photochemical Applications
The utility of a photosensitive molecule is fundamentally linked to its quantum yield. A high quantum yield for a desired photochemical event, such as intersystem crossing to a reactive triplet state, is often a prerequisite for applications ranging from photopolymerization to photodynamic therapy.[1] The benzophenone scaffold is a classic example of a highly efficient triplet sensitizer, a property that is finely tuned by the nature and position of substituents on its aromatic rings.[1]
The introduction of electron-donating groups, such as methoxy (-OCH3) substituents, can significantly influence the photophysical properties of benzophenones. These groups can alter the energy levels of the excited singlet (S1) and triplet (T1) states and the rate of intersystem crossing (ISC) between them.[2] Understanding these substituent effects is crucial for the rational design of novel photosensitizers with tailored properties.
Comparative Analysis of Benzophenone Derivatives
To contextualize the expected performance of this compound, we present a comparative analysis of the photophysical data for benzophenone, 4-methoxybenzophenone, and 2,4-dimethoxybenzophenone. This comparison allows for an informed estimation of the target molecule's properties based on established trends.
| Compound | Substituent(s) | Solvent | λabs (nm) | ε (M-1cm-1) | Φisc (Intersystem Crossing Quantum Yield) | Reference(s) |
| Benzophenone | Unsubstituted | Acetonitrile | 338 | - | ~1 | [3] |
| 4-Methoxybenzophenone | 4-OCH3 | Acetonitrile | 330 | - | - | [3] |
| 2,4-Dimethoxybenzophenone | 2,4-(OCH3)2 | - | - | - | - | [4] |
The parent benzophenone molecule is known for its highly efficient intersystem crossing, with a quantum yield approaching unity in non-polar solvents.[5] The presence of a methoxy group at the 4-position, as in 4-methoxybenzophenone, can influence the energy of the excited states.[6] The addition of a second methoxy group at the 2-position introduces further electronic and steric effects that can modulate the photophysical behavior. It is plausible that this compound, with three methoxy groups, will exhibit a high intersystem crossing quantum yield, characteristic of the benzophenone family, though the exact value may be modulated by the specific substitution pattern.
The Mechanism of Intersystem Crossing in Benzophenones
The high triplet quantum yield of benzophenones is a result of efficient intersystem crossing from the initially populated singlet excited state (S1) to the triplet manifold (Tn). The accepted mechanism involves an initial transition from the S1(n,π) state to a higher-lying triplet state, T2(π,π), which is followed by rapid internal conversion to the lowest triplet state, T1(n,π*).[7][8] This process is highly efficient due to the favorable spin-orbit coupling between the involved states.
Caption: Jablonski diagram illustrating the key photophysical processes in benzophenone.
Experimental Protocol: Determination of Relative Quantum Yield
To empirically compare the quantum yield of this compound with other benzophenone derivatives, a relative quantum yield measurement is a robust and widely accepted method. This protocol outlines the steps for determining the fluorescence quantum yield, which can be adapted for phosphorescence measurements to determine the triplet quantum yield. The method relies on comparing the emission of the sample of interest to a well-characterized standard with a known quantum yield.
I. Materials and Instrumentation
-
Spectrofluorometer: An instrument capable of measuring fluorescence excitation and emission spectra.
-
UV-Vis Spectrophotometer: For measuring the absorbance of the solutions.
-
Quartz Cuvettes: 1 cm path length, suitable for both absorption and fluorescence measurements.
-
Volumetric Glassware: For accurate preparation of solutions.
-
Solvent: Spectroscopic grade, ensuring no interfering absorption or emission.
-
Quantum Yield Standard: A compound with a well-documented and stable quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).
-
Sample Compound: this compound.
-
Alternative Compounds: Benzophenone, 4-methoxybenzophenone, etc.
II. Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve the standard and each test compound in the chosen spectroscopic grade solvent to prepare stock solutions of known concentrations (e.g., 10-3 M).
-
-
Preparation of Dilute Solutions for Absorbance Measurement:
-
From the stock solutions, prepare a series of dilutions for the standard and each test compound. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.
-
Determine the absorbance value at the excitation wavelength (λex) that will be used for the fluorescence measurements. It is crucial to use the same λex for both the standard and the sample.
-
-
Fluorescence Measurements:
-
Using the spectrofluorometer, record the fluorescence emission spectrum of the solvent blank.
-
Record the fluorescence emission spectra of the standard and sample solutions under identical experimental conditions (e.g., excitation and emission slit widths, detector voltage). The excitation wavelength (λex) should be the same as that used for the absorbance measurements.
-
-
Data Analysis and Quantum Yield Calculation:
-
Subtract the solvent blank spectrum from the sample and standard emission spectra.
-
Integrate the area under the corrected emission spectra for both the standard (Astd) and the sample (Asmp).
-
The relative quantum yield (Φsmp) can be calculated using the following equation:
Φsmp = Φstd * (Asmp / Astd) * (Absstd / Abssmp) * (nsmp2 / nstd2)
Where:
-
Φstd is the quantum yield of the standard.
-
A is the integrated emission intensity.
-
Abs is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent for the sample and standard solutions (if the solvent is the same, this term cancels out).
-
Caption: Experimental workflow for the determination of relative quantum yield.
III. Causality and Self-Validation
-
Why keep absorbance below 0.1? To minimize the inner filter effect, where emitted light is reabsorbed by other molecules in the solution, leading to an underestimation of the true emission intensity.
-
Why use the same excitation wavelength? To ensure that both the standard and the sample are absorbing the same number of photons, which is a fundamental assumption of the comparative method.
-
Why integrate the entire emission spectrum? This accounts for the total number of photons emitted, regardless of the spectral shape, providing a more accurate measure of the emission intensity.
-
Self-Validation: The protocol's integrity is maintained by the consistent use of a well-characterized standard. Repeating the measurement with multiple concentrations and ensuring a linear relationship between absorbance and integrated fluorescence intensity for both the standard and the sample can further validate the results.
Conclusion
While the precise quantum yield of this compound remains to be experimentally determined, a comparative analysis of its structural analogs provides valuable insights into its expected photophysical behavior. The presence of multiple electron-donating methoxy groups suggests a potential modulation of its excited-state properties compared to unsubstituted benzophenone. The provided experimental protocol offers a robust framework for researchers to quantify the quantum yield of this and other novel compounds, facilitating the development of next-generation photosensitizers and photoactive materials. The rigorous and validated approach outlined in this guide ensures the generation of reliable and reproducible data, which is the cornerstone of scientific advancement in the fields of chemistry, biology, and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Collection - Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. (2,4-Dimethoxyphenyl)(phenyl)methanone | C15H14O3 | CID 520748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inversion of 4-methoxybenzophenone triplet in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone Analogs for Drug Discovery Professionals
In the landscape of medicinal chemistry, the benzophenone scaffold is a recurring motif of significant interest, found in both natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of the biological activities of analogs related to (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone, a trimethoxy-substituted benzophenone. We will delve into their anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors. The rationale behind experimental choices and structure-activity relationships (SAR) will be a central focus, offering a deeper understanding of this versatile chemical class.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Benzophenone derivatives have emerged as promising anticancer agents, with their mechanism of action often linked to the inhibition of critical cellular processes like angiogenesis and the induction of apoptosis.[3][4] The substitution pattern on the phenyl rings plays a crucial role in determining their cytotoxic efficacy.
Comparative Cytotoxicity of Benzophenone Analogs
The in vitro anticancer activity of benzophenone analogs is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for comparing the potency of these compounds.
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| Compound 1 | HL-60 (Leukemia) | 0.48 | Benzophenone with specific substitutions | [1] |
| A-549 (Lung) | 0.82 | [1] | ||
| SMMC-7721 (Hepatoma) | 0.26 | [1] | ||
| SW480 (Colon) | 0.99 | [1] | ||
| Compound 3c | SMMC-7721 (Hepatoma) | 0.111 | Benzophenone derivative | [5] |
| Compound 45 | (Inhibition of IL-1β) | 0.014 | 4-aminobenzophenone derivative | [6] |
| (Inhibition of TNF-α) | 0.006 | [6] | ||
| Compound 9d | A549, HeLa, MCF-7 | Potent | Methyl, chloro, and fluoro substitutions | [4] |
Expert Insights on Structure-Activity Relationship (SAR):
The data consistently reveals that the nature and position of substituents on the benzophenone core are critical for anticancer activity. For instance, the presence of methoxy groups, as seen in the parent compound of this guide, has been associated with significant antitumor effects.[2] Furthermore, the addition of other functional groups, such as halogens or methyl groups, can enhance the potency of these analogs.[4] The SAR studies suggest that electronic and steric factors introduced by these substituents govern the interaction of the compounds with their biological targets.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzophenone analogs in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Combating Pathogenic Microbes
The benzophenone scaffold has also been explored for its antimicrobial properties.[2] Analogs have demonstrated activity against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Efficacy
The antimicrobial potential of benzophenone derivatives is often assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Compound/Analog | Microbial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 2,2′,4-Trihydroxybenzophenone | Staphylococcus aureus | 62.5 - 125 | 125 - 250 | [7] |
| Escherichia coli | 125 - 250 | 250 - 500 | [7] | |
| Nemorosone | Staphylococcus aureus | Moderate Activity | - | [8] |
| Guttiferone A | Staphylococcus aureus | Moderate Activity | - | [8] |
Expert Insights on Mechanism of Action:
Some benzophenone derivatives exert their antimicrobial effect by disrupting the bacterial cell wall.[7] The lipophilic nature of the benzophenone core allows it to interact with and permeabilize the cell membrane, leading to leakage of cellular contents and ultimately cell death. The presence of hydroxyl groups can enhance this activity.[7]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve the benzophenone analogs in a suitable solvent (e.g., DMSO) and prepare a stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Benzophenone derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenases (COX).[9][10][11]
Comparative Anti-inflammatory Effects
The anti-inflammatory activity of benzophenone analogs can be assessed in vivo using models like the croton oil-induced ear edema assay or in vitro by measuring the inhibition of prostaglandin E2 (PGE2) production.
| Compound/Analog | Assay | % Inhibition | Key Structural Features | Reference |
| Thiazole Derivatives (2e, 3a, 3c) | Croton oil-induced ear edema | Potent | Concomitantly inhibit PG production and neutrophil recruitment | [10] |
| Benzophenone Thiazole Hybrids (5c, 5e) | PGE2 Release Inhibition | 82.8% (5c), 83.1% (5e) | - | [12] |
| Substituted Benzoyloxy Benzophenones (4c, 4e, 4g, 4h, 4k) | Carrageenan-induced paw edema | More potent than standard drugs | Chloro and methyl substituents at para position | [13] |
Expert Insights on Mechanism of Action:
Many benzophenone derivatives exhibit anti-inflammatory effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[11] Some analogs show dual inhibition of both prostaglandin production and neutrophil recruitment, suggesting a broader mechanism of action that could be more effective than traditional NSAIDs.[10]
Conclusion
The this compound scaffold and its analogs represent a promising class of compounds with diverse biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-supported by a growing body of scientific literature. The modular nature of the benzophenone core allows for systematic chemical modifications to optimize potency and selectivity. The experimental protocols and structure-activity relationship insights provided in this guide are intended to empower researchers to rationally design and screen novel benzophenone derivatives in their quest for new therapeutic agents.
References
- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anticancer properties of novel benzophenone-conjugated coumarin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]
- 8. Antimicrobial evaluation of the polyisoprenylated benzophenones nemorosone and guttiferone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design and synthesis of new Benzophenone derivatives with in vivo anti-inflammatory activity through dual inhibition of edema and neutrophil recruitment [locus.ufv.br]
- 11. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the life cycle of a chemical within our laboratories extends beyond its use in an experiment. The responsible management and disposal of chemical waste are paramount to ensuring a safe working environment and maintaining environmental stewardship. This guide provides a detailed, experience-driven protocol for the proper disposal of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone, grounding procedural steps in the principles of chemical safety and regulatory compliance.
Part 1: Presumptive Hazard Assessment & Core Principles
Structurally related methanones and acetophenones exhibit certain known hazards. For instance, some are classified as harmful if swallowed (Acute toxicity, Oral, Category 4)[3][4], and can cause skin and eye irritation.[5] Many are combustible solids. Therefore, we will operate under the assumption that this compound shares these characteristics.
Table 1: Presumptive Hazard Profile
| Hazard Category | Presumed Classification & Rationale | Recommended Precaution |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) . Based on analogs like 4'-methoxyacetophenone.[3] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[3] |
| Skin/Eye Irritation | Potential Irritant . Common for aromatic ketones.[5] | Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][6][7] |
| Physical Hazard | Combustible Solid . Typical for organic compounds of this nature. | Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area.[5][6] |
| Environmental Hazard | Unknown; presumed harmful . As a best practice, chemical waste should not enter drains or the environment.[6][8] | Prevent release to the environment. All disposal must go through approved waste streams. |
Part 2: Step-by-Step Disposal Protocol
This protocol is designed to comply with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste "from cradle to grave."[9]
Phase 1: Immediate Handling at the Point of Generation
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing standard laboratory PPE: a lab coat, nitrile gloves, and chemical safety goggles.[6][7]
-
Designate a Waste Container: Select a chemically compatible container for the waste. For solid this compound waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is appropriate. For solutions, plastic is often preferred to avoid breakage.[10]
-
Segregation is Key: Do not mix this waste with other waste streams. Keep solid and liquid waste separate.[11] The rationale is twofold: mixing incompatible chemicals can cause dangerous reactions[12], and mixing non-hazardous with hazardous waste makes the entire volume hazardous, increasing disposal costs.
Phase 2: Waste Characterization and Labeling
-
Hazardous Waste Determination: As the generator, you are required to perform a hazardous waste determination.[10][13] Given our presumptive hazard profile, this waste must be managed as hazardous.
-
Labeling: Immediately upon adding the first amount of waste, label the container. Most institutions provide standardized "Hazardous Waste" tags.[2] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
The specific components and their approximate concentrations if it is a mixture.
-
The date accumulation started.
-
Your name, lab number, and contact information.[12]
-
Phase 3: Accumulation and Storage
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste.[10] This prevents the release of vapors and protects against spills.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within your laboratory.[10] This area must be at or near the point of generation and under the control of the lab personnel.
-
Secondary Containment: Place the waste container inside a larger, chemically resistant tub or bin.[2][11] This secondary containment will capture any leaks or spills from the primary container.
-
Volume Limits: Be aware of SAA volume limits. Regulations permit accumulating up to 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[1][10] Once this limit is reached, the waste must be removed within three calendar days.
Phase 4: Final Disposal
-
Contact EHS: Do not attempt to dispose of this chemical yourself. Your institution's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) department is responsible for the collection and ultimate disposal of hazardous waste.[2][10]
-
Schedule a Pickup: Use your institution's designated procedure (e.g., an online request system) to schedule a waste pickup.
-
Record Keeping: Maintain a log of the chemical waste generated in your lab. This is good practice and may be required by your institution.
Part 3: Spill Management
Spilled chemicals and the materials used for cleanup must also be disposed of as hazardous waste.[1][2]
-
Alert Personnel: Immediately alert others in the lab.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: For a small spill of solid material that you are properly trained to handle:
-
Large Spills: For large spills or any spill you are not comfortable handling, evacuate the area and contact your institution's EHS/Safety office immediately.[2]
Visualization of the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. vumc.org [vumc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. youtube.com [youtube.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
This guide provides essential safety protocols and logistical information for the handling and disposal of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone (CAS No. 4038-15-7), also known as 2,4,4'-Trimethoxybenzophenone. The information herein is intended for researchers, scientists, and drug development professionals to foster a safe and compliant laboratory environment. The procedural guidance is based on current safety data and established laboratory practices, aiming to provide value beyond the product by ensuring user safety and confidence.
Disclaimer: The information provided is based on the available Safety Data Sheet (SDS) for 2,4,4'-Trimethoxybenzophenone. A thorough risk assessment should be conducted by the user before handling this compound, considering the specific experimental conditions.
Understanding the Hazards: A Proactive Approach to Safety
This compound is a substituted benzophenone derivative. While toxicological properties of many such compounds are not exhaustively studied, the available data for 2,4,4'-Trimethoxybenzophenone indicates specific hazards that necessitate stringent safety measures. The primary routes of exposure are inhalation, skin contact, and eye contact.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2,4,4'-Trimethoxybenzophenone is classified as follows:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]
These classifications underscore the importance of a comprehensive personal protective equipment (PPE) strategy to create a barrier between the researcher and the chemical, thereby minimizing the risk of exposure and ensuring personal safety.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential when handling this compound to address all potential exposure routes. The following table summarizes the recommended PPE.
| Protection Type | Recommended PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles (conforming to EN 166 or NIOSH standards). A face shield should be used when there is a significant risk of splashing. | To protect against airborne particles and splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and subsequent irritation. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling. Proper glove removal technique is crucial to avoid cross-contamination. |
| Body Protection | A laboratory coat or a chemical-resistant apron. Long-sleeved clothing is recommended. | To protect skin and personal clothing from contamination with the chemical.[1] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended when handling the powder outside of a chemical fume hood or when engineering controls are insufficient to maintain exposure below acceptable limits. | To prevent the inhalation of airborne particles that may cause respiratory irritation.[1] |
| Foot Protection | Closed-toe shoes. | To protect feet from accidental spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is paramount for minimizing exposure and ensuring safety during the handling of this compound.
Step 1: Preparation and Engineering Controls
-
Conduct all work in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that a calibrated eyewash station and an emergency safety shower are readily accessible.
-
Prepare all necessary equipment and reagents in advance to minimize movement and the potential for spills.
Step 2: Donning Personal Protective Equipment (PPE)
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
Step 3: Weighing and Aliquoting
-
If handling the solid compound, perform weighing operations within a fume hood or a ventilated balance enclosure to control dust.
-
Use appropriate, dedicated tools (e.g., spatulas, weighing paper) to handle the powder.
-
Keep the primary container tightly sealed when not in use.
Step 4: Solution Preparation
-
When dissolving the compound, add the solvent to the solid slowly and carefully to prevent splashing.
-
If the solvent is volatile, ensure the process is conducted within a fume hood.
Step 5: Post-Handling Decontamination
-
Thoroughly wipe down the work area with an appropriate decontaminating solvent.
-
Clean all non-disposable equipment used during the procedure.
Step 6: Doffing Personal Protective Equipment (PPE)
-
Remove PPE in the correct order to prevent cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye and face protection.
-
Wash hands thoroughly with soap and water after removing all PPE.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of this compound and associated contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation:
-
Solid Waste: Collect unused or expired product and contaminated disposable materials (e.g., gloves, pipette tips, weighing paper) in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
Container Management:
-
Use waste containers that are chemically compatible with the compound and any solvents used.
-
Ensure containers are in good condition, free from leaks or cracks.
-
Keep waste containers securely closed at all times, except when adding waste.
-
Label containers clearly with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Skin Irritant," "Eye Irritant," "Respiratory Irritant").
Disposal Procedure:
-
Store hazardous waste in a designated, secure, and well-ventilated satellite accumulation area.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a secure laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
